molecular formula C9H10ClN3 B1341754 4-Hydrazinoquinoline hydrochloride CAS No. 68500-41-4

4-Hydrazinoquinoline hydrochloride

Cat. No.: B1341754
CAS No.: 68500-41-4
M. Wt: 195.65 g/mol
InChI Key: WRAUKLFJWHVIGP-UHFFFAOYSA-N
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Description

4-Hydrazinoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazinoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAUKLFJWHVIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590617
Record name 4-Hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68500-41-4
Record name 4-Hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydrazinoquinoline hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydrazinoquinoline Hydrochloride: Synthesis, Reactivity, and Applications for the Research Professional

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydrazinoquinoline hydrochloride, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, chemical behavior, and potential applications. We will explore the causality behind experimental choices and provide the foundational knowledge necessary for its effective use in the laboratory.

Core Compound Identity and Physicochemical Properties

4-Hydrazinoquinoline hydrochloride is a quinoline derivative featuring a hydrazine substituent at the C4 position, supplied as its hydrochloride salt to improve stability and handling. The quinoline core is a privileged scaffold in medicinal chemistry, and the reactive hydrazine moiety serves as a versatile chemical handle for constructing more complex molecules.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 68500-41-4[1][2]
Molecular Formula C₉H₉N₃ · HCl[1][3][4]
Molecular Weight 195.65 g/mol [1][3][4]
Physical Form Solid[4]
Canonical SMILES NNC1=CC=NC2=CC=CC=C12.Cl[4]
InChI Key WRAUKLFJWHVIGP-UHFFFAOYSA-N[4]
InChI String 1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H[4]

Chemical Structure:

Chemical structure of 4-Hydrazinoquinoline hydrochloride

Figure 1. Structure of 4-Hydrazinoquinoline hydrochloride.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-Hydrazinoquinoline hydrochloride is most reliably achieved via nucleophilic aromatic substitution (SNAr) of a suitable precursor, 4-chloroquinoline, with hydrazine. The hydrochloride salt is typically formed in situ or during workup.

Rationale and Mechanistic Considerations

The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic property makes these positions susceptible to attack by nucleophiles. 4-Chloroquinoline is an ideal starting material as chlorine is a good leaving group in SNAr reactions. Hydrazine hydrate is used in excess to serve as both the nucleophile and a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The use of an alcohol solvent like ethanol or isopropanol is standard as it readily dissolves the reactants and is relatively inert under the reaction conditions.

Detailed Experimental Protocol

Reaction: 4-Chloroquinoline + Hydrazine Hydrate → 4-Hydrazinoquinoline

Synthesis_Workflow reagents Reactants: - 4-Chloroquinoline (1 eq) - Hydrazine Hydrate (5-10 eq) - Ethanol (Solvent) reaction_vessel Reaction Vessel Reflux at 80-100°C Monitor by TLC (4-8h) reagents->reaction_vessel Charge workup Workup Cool to RT, filter precipitate Wash with cold ethanol reaction_vessel->workup Completion purification Purification Recrystallize from Ethanol/Water Dry under vacuum workup->purification Crude Solid product Final Product: 4-Hydrazinoquinoline hydrochloride (White to off-white solid) purification->product Pure Solid

Caption: General workflow for the synthesis of 4-Hydrazinoquinoline.

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinoline (10.0 g, 61.1 mmol).

  • Reagent Addition: Add 100 mL of ethanol to dissolve the starting material. To this solution, add hydrazine hydrate (29.7 mL, 611 mmol, 10 eq.) dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-chloroquinoline spot is no longer visible.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour. A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove residual hydrazine and other impurities.

  • Purification (Recrystallization): For higher purity, dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Filter the purified crystals and dry them under vacuum at 40-50°C. The product is typically isolated as the hydrochloride salt due to the presence of HCl generated from the reaction or added during workup.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Hydrazinoquinoline hydrochloride stems from the high reactivity of the terminal nitrogen of the hydrazine group. This moiety can act as a potent nucleophile or be readily transformed into other functional groups, making it a valuable synthon.

Formation of Hydrazones (Schiff Bases)

The most common reaction of hydrazines is condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in medicinal chemistry for linking the quinoline scaffold to other pharmacophores. The resulting hydrazone linkage (-C=N-NH-) is often a key structural motif in bioactive compounds, including those with antimicrobial and antitubercular properties.

Synthesis of Fused Heterocyclic Systems

The hydrazine group is a precursor for constructing various nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with α-haloketones can lead to the formation of pyridazine rings. These reactions expand the chemical space accessible from 4-Hydrazinoquinoline, enabling the synthesis of novel pentacyclic or other complex heterocyclic systems with therapeutic potential.[5][6]

Derivatization Agent for Bioanalysis

Hydrazine-containing reagents are widely used to derivatize carbonyl-containing biomolecules (ketones, aldehydes) and carboxylic acids for enhanced detection in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The quinoline moiety provides a strong chromophore for UV detection and is readily ionized for mass spectrometry, improving sensitivity. While 2-Hydrazinoquinoline has been specifically reported for this purpose, the 4-isomer is expected to have similar utility in metabolomics and other bioanalytical applications.[7]

Reactivity_Diagram cluster_applications Key Reaction Pathways & Applications cluster_reactants Reactants start 4-Hydrazinoquinoline (C₉H₉N₃) hydrazone Hydrazone Formation (Schiff Base) start->hydrazone Condensation heterocycle Heterocycle Synthesis (e.g., Pyrazoles, Pyridazines) start->heterocycle Cyclization derivatization Bioanalytical Derivatization (LC-MS) start->derivatization Tagging aldehyde Aldehydes / Ketones (R-CHO / R-CO-R') aldehyde->hydrazone dicarbonyl 1,3-Dicarbonyls dicarbonyl->heterocycle metabolites Carbonyl-containing Metabolites metabolites->derivatization

Caption: Key reaction pathways for 4-Hydrazinoquinoline.

Analytical Characterization Profile

While specific vendor-supplied analytical data may be limited[3], a researcher can confidently verify the identity and purity of synthesized 4-Hydrazinoquinoline hydrochloride using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Expect aromatic protons of the quinoline ring system (typically between 7.0-9.0 ppm). The protons of the hydrazine group (-NH-NH₂) may appear as broad signals, and their chemical shift can be concentration-dependent and may exchange with D₂O. The hydrochloride salt form will influence the chemical shifts, particularly of protons near the nitrogen atoms.
¹³C NMR Expect 9 distinct carbon signals for the quinoline ring. Aromatic carbons will typically appear in the 110-150 ppm range.
IR Spectroscopy Look for characteristic N-H stretching vibrations from the hydrazine group (typically 3100-3400 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands will also be present in the 3000-3100 cm⁻¹ and 1500-1650 cm⁻¹ regions, respectively.
Mass Spectrometry In ESI+ mode, expect to see the molecular ion for the free base [M+H]⁺ at m/z 160.1.
Purity (HPLC) Purity should be assessed using a reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like TFA or formic acid. Detection at 254 nm is appropriate.

Safety, Handling, and Storage

As with any hydrazine derivative, appropriate safety precautions are critical. Researchers must consult the full Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11]

  • Handling: Avoid all personal contact, including inhalation and skin/eye contact.[10] Avoid generating dust. Keep away from strong oxidizing agents, open flames, and heat sources.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10][12] It is classified as a combustible solid.[3][4]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9][11]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

References

  • Al-Issa, S. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • PubChem. 4-Hydrazinoquinoline | C9H9N3. [Link]

  • Al-Issa, S. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC. [Link]

  • PubChem. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3. [Link]

  • Mbuva, H., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5756. [Link]

  • Zhang, A., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. International Journal of Molecular Sciences, 14(11), 21691–21706. [Link]

  • PrepChem.com. Synthesis of 2-Hydrazinoquinoline. [Link]

  • ResearchGate. How to prepare 4-hydrazino pyridine?. [Link]

  • Zhang, A., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

  • Kamal, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 869. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinoquinoline and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis of 4-Hydrazinoquinoline hydrochloride, a common salt form that enhances stability and handling. The primary focus is on the well-established nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and hydrazine hydrate. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, methods for product characterization and validation, and critical safety considerations. The aim is to equip researchers with the necessary expertise to perform this synthesis efficiently and safely, ensuring a high-purity final product.

Section 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway: Principle and Mechanism

The synthesis of 4-hydrazinoquinoline from 4-chloroquinoline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the electron-rich hydrazine molecule acts as the nucleophile, attacking the electron-deficient C4 position of the quinoline ring.

Causality of Reactivity: The quinoline ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions. The chlorine atom at the C4 position is a good leaving group, further activating the ring for nucleophilic attack. Hydrazine (NH₂NH₂), with its lone pair of electrons on the nitrogen atoms, is a potent nucleophile, readily attacking the electrophilic carbon. The reaction typically proceeds via a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted. The subsequent departure of the chloride ion restores aromaticity and yields the 4-hydrazinoquinoline product.

The reaction is often carried out in a protic solvent like ethanol, which can facilitate the proton transfers involved in the mechanism. The final step involves treatment with hydrochloric acid to precipitate the more stable hydrochloride salt.

Diagram 1: Reaction Mechanism of 4-Hydrazinoquinoline Synthesis

Reaction_Mechanism Figure 1: S-N-Ar Mechanism for 4-Hydrazinoquinoline Synthesis cluster_reactants Reactants cluster_intermediate Intermediate State cluster_products Products Reactant1 4-Chloroquinoline Intermediate Meisenheimer-like Complex (Loss of Aromaticity) Reactant1->Intermediate Nucleophilic Attack by Hydrazine Reactant2 Hydrazine (NH₂NH₂) Reactant2->Intermediate Product1 4-Hydrazinoquinoline Intermediate->Product1 Elimination of Cl⁻ (Aromaticity Restored) FinalProduct 4-Hydrazinoquinoline Hydrochloride Product1->FinalProduct + HCl Product2 HCl Product2->FinalProduct Experimental_Workflow Figure 2: Step-by-Step Synthesis Workflow start Start dissolve 1. Dissolve 4-Chloroquinoline in Ethanol start->dissolve add_hydrazine 2. Add Hydrazine Hydrate (Exothermic Control) dissolve->add_hydrazine reflux 3. Reflux for 4-6 hours (Monitor by TLC) add_hydrazine->reflux cool 4. Cool to Room Temp then Ice Bath reflux->cool acidify 5. Acidify with HCl (Precipitation) cool->acidify filter 6. Vacuum Filtration acidify->filter wash 7. Wash with Cold Ethanol & Diethyl Ether filter->wash dry 8. Dry under Vacuum wash->dry characterize Characterization (MP, NMR, IR) dry->characterize end End Product: 4-Hydrazinoquinoline HCl characterize->end

A Comprehensive Technical Guide to 4-Hydrazinoquinoline Hydrochloride: Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physicochemical properties of 4-Hydrazinoquinoline hydrochloride (CAS: 68500-41-4), focusing on its solubility and stability.[1][2] Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for empirical determination. Our objective is to equip you with the necessary knowledge to confidently handle, formulate, and troubleshoot challenges associated with this compound in a drug discovery and development setting.

Core Physicochemical Characteristics

4-Hydrazinoquinoline hydrochloride is a heterocyclic organic compound featuring a quinoline core substituted with a hydrazine group at the 4-position.[3] It is supplied as a hydrochloride salt, a common strategy to enhance the aqueous solubility and stability of basic nitrogen-containing molecules. The molecule's behavior in solution is governed by the interplay between the aromatic quinoline ring system, the basic and reactive hydrazine moiety, and the ionic character imparted by the hydrochloride salt.

Understanding these structural features is paramount, as they directly influence the compound's solubility across various solvent systems and its susceptibility to degradation under common laboratory and storage conditions.

Solubility Profile: From Theory to Practice

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The hydrochloride salt form suggests a predisposition for solubility in polar, protic solvents.

Factors Influencing Solubility
  • pH-Dependent Solubility: The hydrazine group and the quinoline nitrogen are basic and can be protonated.[4] Consequently, the solubility of 4-Hydrazinoquinoline hydrochloride is expected to be highly pH-dependent. In acidic to neutral aqueous media, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH increases into the alkaline range, deprotonation will lead to the formation of the less soluble free base, potentially causing precipitation.

  • Solvent Polarity: As a salt, the compound favors polar solvents capable of solvating both the cation and the chloride anion. Protic solvents like water and methanol are generally effective.

  • Co-solvents: In drug discovery, Dimethyl Sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions.[5] While the compound is likely highly soluble in neat DMSO, the introduction of even small percentages of DMSO into an aqueous buffer can significantly, and sometimes non-linearly, impact the apparent aqueous solubility.[6][7] This is a critical consideration for screening assays where stock solutions in DMSO are diluted into aqueous buffers.[8]

Quantitative and Qualitative Solubility Data

A review of available literature indicates a scarcity of specific quantitative solubility data for 4-Hydrazinoquinoline hydrochloride. The information available is summarized below, highlighting the need for empirical determination in the specific solvent system of interest.[9]

SolventChemical ClassQuantitative SolubilityQualitative SolubilitySource(s)
Dimethyl Sulfoxide (DMSO) Aprotic, PolarData not availableLikely High[5][10]
Water Protic, PolarData not availableSoluble (as hydrochloride salt)[9]
Methanol Protic, PolarData not availableSoluble[11]
Ethanol/Water Mixture Protic, PolarData not availableSoluble (often used for recrystallization)[9]

Note: The hygroscopic nature of DMSO can influence solubility; using a fresh, anhydrous grade is recommended for preparing stock solutions.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, the shake-flask method remains the gold standard. It measures the equilibrium solubility of a compound in a given solvent system.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-Hydrazinoquinoline hydrochloride (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is best to sample from the top of the liquid. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial. Causality Note: Filtration is a critical step to ensure that only the dissolved compound is measured. Failure to remove all particulate matter will lead to a significant overestimation of solubility.

  • Dilution: Dilute the filtrate with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of 4-Hydrazinoquinoline hydrochloride.

G cluster_separate Separation & Analysis A Add Excess Solid to Known Volume of Solvent B Seal and Agitate (24-48h at constant T) A->B C Settle Suspension B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Degradation Pathways and Prevention

The chemical stability of a compound dictates its shelf-life, informs storage conditions, and is a critical component of regulatory submissions.[12][13] The hydrazine moiety in 4-Hydrazinoquinoline hydrochloride is a known structural liability, making it susceptible to specific degradation pathways.[14]

Predicted Degradation Pathways

Based on the chemistry of hydrazines and quinolines, the following degradation pathways are most probable:

  • Oxidation: The hydrazine group is readily oxidized, especially in the presence of oxygen, metal ions, or oxidizing agents.[14][15] This can lead to the formation of a diazene intermediate, which can undergo further reactions or decomposition to yield nitrogen gas and other products. This is often the primary degradation route for hydrazine-containing compounds and can be visually indicated by a color change (e.g., yellowing) of the solid or solution.[14]

  • Hydrolysis: While the quinoline ring itself is relatively stable, the C-N bond of the hydrazine group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving the hydrazine group from the ring. The stability of hydrazine compounds is known to be pH-dependent.[16][17]

  • Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to photolytic degradation.[18] Exposure to light, particularly high-intensity UV, should be considered a potential risk factor.

G cluster_stress cluster_products Parent 4-Hydrazinoquinoline HCl Oxidized Oxidized Products (e.g., Diazene derivatives) Parent->Oxidized Oxidation Hydrolyzed Hydrolysis Products (e.g., 4-Hydroxyquinoline) Parent->Hydrolyzed Hydrolysis Photolytic Photodegradants Parent->Photolytic Photodegradation Oxidation Oxidizing Agents (O₂, H₂O₂, Metal Ions) Oxidation->Parent Hydrolysis Extreme pH (Acid or Base) Hydrolysis->Parent Light UV/Vis Light Light->Parent

Caption: Potential Degradation Pathways for 4-Hydrazinoquinoline HCl.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods as per ICH guidelines.[12][19] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradants are formed without causing secondary, irrelevant reactions.[19]

Principle: The compound, in solid form or in solution, is subjected to stress conditions more severe than those encountered during accelerated stability testing.[12][20]

Step-by-Step Methodologies:

A stock solution of 4-Hydrazinoquinoline hydrochloride (e.g., 1 mg/mL in a suitable solvent like water or methanol) is typically used for solution-state studies.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

    • Cool the sample, neutralize with an equivalent amount of base (e.g., NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

    • Incubate under the same conditions as acid hydrolysis.

    • Cool the sample, neutralize with an equivalent amount of acid (e.g., HCl), and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Incubate at room temperature for a defined period, as oxidation can be rapid.

    • Quench the reaction if necessary and dilute for analysis. Trustworthiness Note: A control sample without the drug substance should be run to ensure no interfering peaks are generated from the oxidant itself.

  • Thermal Degradation:

    • Store the solid compound in a thermostatically controlled oven (e.g., 105°C) for a set duration (e.g., 24-72 hours).

    • Also, subject the stock solution to heat (e.g., 60-80°C) in parallel with the hydrolysis samples to distinguish between thermal and hydrolytic degradation.

  • Photostability:

    • Expose the solid compound and the stock solution to a controlled light source that provides both cool white fluorescent and near-UV light, as specified in ICH guideline Q1B.[18]

    • A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

    • A dark control sample, wrapped in aluminum foil, must be stored alongside the exposed sample to differentiate between light-induced and thermal degradation.[18]

Analysis of Stressed Samples: All samples, including a non-stressed control, should be analyzed by a suitable stability-indicating method, typically HPLC with UV detection or, for structural elucidation of degradants, LC-MS.[21][22]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Start Drug Substance / Product (1 mg/mL Solution & Solid) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal (Heat, Solution & Solid) Start->Thermal Photo Photostability (Light, Dark Control) Start->Photo Analysis Analyze All Samples (Control & Stressed) by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Analysis->Outcome

Caption: General Workflow for Forced Degradation Studies.

Recommended Handling and Storage

Based on the compound's inherent chemical liabilities, the following handling and storage procedures are recommended to ensure its integrity:

  • Storage: Store 4-Hydrazinoquinoline hydrochloride in a tightly sealed container in a cool (2-8°C), dry, and dark place.[23][24]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas such as argon or nitrogen is advisable to minimize oxidative degradation.[24]

  • Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions in DMSO or other solvents must be stored, they should be kept at -20°C or -80°C in tightly sealed containers. Avoid repeated freeze-thaw cycles.

Conclusion

4-Hydrazinoquinoline hydrochloride is a valuable chemical entity whose utility is critically dependent on a thorough understanding of its solubility and stability. While it exhibits favorable solubility in polar solvents due to its hydrochloride salt form, its solubility is pH-dependent. The primary stability concern arises from the oxidative lability of the hydrazine moiety. Researchers and drug development professionals must account for these properties through careful experimental design, appropriate handling, and the use of validated analytical methods. The protocols and insights provided in this guide serve as a foundational framework for the successful application and development of 4-Hydrazinoquinoline hydrochloride.

References

Sources

A Technical Guide to the Synthetic Versatility of the Hydrazine Moiety in 4-Hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydrazinoquinoline scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile building block for the synthesis of a diverse array of fused heterocyclic systems. The intrinsic reactivity of its hydrazine group—characterized by its potent nucleophilicity and capacity for condensation and subsequent cyclization—enables the construction of novel molecular architectures with significant pharmacological potential. This guide provides an in-depth exploration of the core reactivity patterns of 4-hydrazinoquinoline, detailing the mechanistic underpinnings of its key transformations. We will examine condensation reactions leading to hydrazone intermediates, intramolecular cyclizations that forge pyrazolo- and triazolo-fused quinolines, and unique oxidative dimerization pathways. Each section is supported by field-proven experimental protocols and visual diagrams to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Strategic Importance of 4-Hydrazinoquinoline

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] When functionalized with a hydrazine group at the C-4 position, the resulting molecule, 4-hydrazinoquinoline, is transformed into a potent synthetic intermediate.[3] The reactivity of the hydrazine moiety (-NHNH₂) is the key to its utility; the terminal nitrogen atom acts as a strong nucleophile, while the adjacent nitrogen facilitates cyclization cascades, making it an ideal precursor for constructing fused polycyclic heterocycles.[4]

This guide delves into the principal reaction pathways of the 4-hydrazinoquinoline hydrazine group, providing a framework for its strategic application in the synthesis of complex molecules. Understanding these reactions is critical for the rational design of novel therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents.[5][6]

Foundational Synthesis of 4-Hydrazinoquinoline

The precursor for the majority of reactions discussed herein is synthesized through a standard nucleophilic aromatic substitution. The process typically involves the reaction of 4-chloroquinoline with hydrazine hydrate. This straightforward and efficient method provides high yields of the desired product, setting the stage for subsequent transformations.

Experimental Protocol: Synthesis of 4-Hydrazinoquinoline
  • Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or 1,2-dichlorobenzene, add an excess of hydrazine hydrate (e.g., 5-10 eq).[1]

  • Heating: Reflux the reaction mixture for a specified period, typically ranging from 4 to 12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove residual impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

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}

Caption: Workflow for the synthesis of 4-Hydrazinoquinoline.

Core Reactivity: Condensation and Cyclization Pathways

The synthetic power of 4-hydrazinoquinoline is most evident in its reactions with carbonyl-containing compounds and other electrophiles. These transformations typically proceed through two distinct, often sequential, phases: initial condensation to form an intermediate, followed by an intramolecular cyclization to yield a stable, fused heterocyclic system.

Condensation Reactions: Formation of Hydrazone Intermediates

The reaction of 4-hydrazinoquinoline with aldehydes and ketones is a classic condensation reaction that yields quinolin-4-ylhydrazones.[7][8] The terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is typically performed under mildly acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7]

These hydrazone intermediates are not merely final products; they are crucial, stable synthons that serve as precursors for a variety of subsequent cyclization reactions.[9]

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}

Caption: Formation of quinolin-4-ylhydrazones.
  • Dissolution: Dissolve 4-hydrazinoquinoline (1.0 eq) in a suitable solvent, such as ethanol.

  • Addition of Carbonyl: Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[7]

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 1-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum.

Intramolecular Cyclization: Building Fused Heterocyclic Scaffolds

The true synthetic prowess of 4-hydrazinoquinoline is realized in its cyclization reactions, which generate therapeutically relevant fused ring systems.

The reaction of 4-hydrazinoquinoline with 1,3-dicarbonyl compounds or their equivalents is a powerful method for constructing the pyrazolo[4,3-c]quinoline scaffold.[10][11] This class of compounds has garnered significant attention for its anti-inflammatory and anticancer activities.[6] The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

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Caption: Pathway to Pyrazolo[4,3-c]quinolines.
  • Reaction Mixture: Combine 4-hydrazinoquinoline (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq) in a solvent like glacial acetic acid or ethanol.

  • Heating: Reflux the mixture for 6-12 hours until TLC analysis indicates the consumption of starting materials.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified product.

Another critical transformation involves the reaction of 4-hydrazinoquinoline with single-carbon electrophiles such as orthoesters, acid chlorides, or carboxylic acids to form the[1][12][13]triazolo[4,3-a]quinoline ring system.[9][14] This scaffold is present in various pharmacologically active molecules.[15] The reaction typically involves the formation of an acylhydrazide or formimidate intermediate, which then undergoes dehydrative cyclization.

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Caption: Pathway to[1][12][13]Triazolo[4,3-a]quinolines.
  • Reaction Setup: Suspend 4-hydrazinoquinoline (1.0 eq) in an excess of triethyl orthoformate.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heating: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure.

  • Isolation: Treat the residue with a non-polar solvent like hexane or ether to induce precipitation.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate or ethanol to yield the pure triazoloquinoline product.

Oxidative Dimerization: Formation of Pyridazino-diquinolines

Under certain conditions, particularly when heated in a solvent like pyridine, 4-hydrazinylquinolin-2(1H)-ones (a related scaffold) can undergo an unusual autoxidation and dimerization cascade.[1][12] This reaction leads to the formation of complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. While not a direct reaction of 4-hydrazinoquinoline itself, it highlights the susceptibility of the hydrazine moiety to oxidation, a reactivity pattern that can be exploited for the synthesis of unique, larger ring systems. The proposed mechanism involves the oxidation of two hydrazine molecules, which then couple to form the central pyridazine ring.[1]

ReactantConditionsProductYieldReference
4-Hydrazinylquinolin-2(1H)-onePyridine, Reflux, 6-12hPyridazino[4,3-c:5,6-c′]diquinolineGood[1][12]
1-Ethyl-4-hydroxyquinolin-2(1H)-oneHydrazine Hydrate, o-DCB, RefluxDiquinopyridazine41%[1]

Applications in Drug Development and Medicinal Chemistry

The synthetic accessibility of diverse heterocyclic systems from 4-hydrazinoquinoline makes it an invaluable starting material in drug discovery. The resulting scaffolds often serve as bioisosteres for other known pharmacophores or as novel cores for library synthesis.

Scaffold Derived from 4-HydrazinoquinolineTherapeutic Area / Biological ActivityRepresentative Example
Pyrazolo[4,3-c]quinolines Anti-inflammatory, AnticancerInhibition of nitric oxide (NO) production, β-glucuronidase inhibition.[6]
[1][12][13]Triazolo[4,3-a]quinolines Anticancer, Antimicrobial, AntiviralCytotoxic activity against melanoma cell lines.[14]
Quinolin-4-ylhydrazones Antimicrobial, AntitubercularPrecursors for cyclized products with enhanced activity.[13]
Quinazoline Derivatives Anticancer, AntimicrobialInhibition of EGFR signaling pathways, VEGFR inhibition.[5][16]

The ability to readily modify the substituents on the quinoline ring or on the reagents used for cyclization allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds, a critical aspect of lead optimization in drug development.

Conclusion

4-Hydrazinoquinoline is a powerful and versatile synthon whose value is derived from the predictable and efficient reactivity of its hydrazine group. Through straightforward condensation and cyclization reactions, it provides access to a rich variety of fused heterocyclic systems, including the medicinally important pyrazolo[4,3-c]quinolines and[1][12][13]triazolo[4,3-a]quinolines. The protocols and mechanistic insights provided in this guide serve as a foundational resource for chemists aiming to exploit the full synthetic potential of this remarkable building block in the pursuit of novel therapeutic agents.

References

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A Technical Guide to the Research Applications of 4-Hydrazinoquinoline Hydrochloride: A Versatile Scaffold for Drug Discovery and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential research applications of 4-Hydrazinoquinoline hydrochloride. Moving beyond a simple catalogue of facts, we will delve into the mechanistic rationale and strategic considerations that position this compound as a valuable tool for researchers in medicinal chemistry, drug development, and advanced analytical sciences. Our focus will be on the "why" and "how"—elucidating the scientific principles that underpin its utility and providing actionable experimental frameworks.

Introduction: The Power of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for the development of novel therapeutics. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs with activities ranging from anticancer to antimalarial.[1][2][3] The inherent biological significance of the quinoline moiety is further amplified when functionalized with a hydrazine group. The hydrazide-hydrazone motif (–(C=O)NHN=CH) is a well-established pharmacophore known to contribute to a wide array of biological activities.[1][4]

4-Hydrazinoquinoline hydrochloride, by combining these two powerful structural features, presents itself as a highly versatile and promising building block for chemical innovation. Its hydrochloride salt form ensures improved solubility and stability, making it an ideal starting material for a variety of synthetic transformations.

PropertyValueSource
Molecular Formula C₉H₉N₃·HCl[5]
Molecular Weight 195.65 g/mol [5]
CAS Number 68500-41-4[5]
Synonyms 4-hydrazinylquinoline hydrochloride[5]

Application I: A Central Scaffold for Anticancer Drug Discovery

The quinoline nucleus is a well-established platform for the development of anticancer agents, with derivatives demonstrating efficacy against a broad spectrum of cancers including breast, prostate, and neuroblastoma.[1][6] These compounds can exert their cytotoxic effects through diverse mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[1] The incorporation of a hydrazine moiety to create quinoline-hydrazide or quinoline-hydrazone derivatives has been shown to be a particularly fruitful strategy for enhancing anticancer potency.[1][7]

Mechanistic Rationale

The hydrazine group in 4-hydrazinoquinoline hydrochloride is a nucleophilic center that readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reactivity is the cornerstone of its application in combinatorial library synthesis. By reacting 4-hydrazinoquinoline with a diverse panel of aromatic or heterocyclic aldehydes, researchers can rapidly generate a library of novel quinoline-hydrazone derivatives. These derivatives can then be screened for cytotoxic activity against various cancer cell lines. The variability in the aldehyde component allows for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency and selectivity.[7] For instance, certain substitutions on the aldehyde-derived aryl ring can lead to enhanced binding to target proteins or improved pharmacokinetic properties.

Experimental Workflow: Synthesis and Screening of a Quinoline-Hydrazone Library

The following workflow outlines a typical procedure for the synthesis and preliminary screening of a small library of quinoline-hydrazone derivatives derived from 4-hydrazinoquinoline hydrochloride.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 4-Hydrazinoquinoline hydrochloride C Condensation Reaction (e.g., EtOH, reflux) A->C B Diverse Aldehyde Building Blocks B->C D Purification (Crystallization/Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Library of Quinoline- Hydrazone Derivatives E->F Proceed with pure compounds H Cell Viability Assay (e.g., MTT, MTS) F->H G Cancer Cell Line Panel (e.g., MCF-7, SH-SY5Y) G->H I IC50 Determination H->I J Hit Identification & Prioritization I->J J->A SAR-guided Optimization

Caption: Workflow for synthesis and screening of quinoline-hydrazones.

Detailed Protocol: Synthesis of a Representative Quinoline-Hydrazone Derivative

This protocol describes the synthesis of a generic (E)-N'-((quinolin-4-yl)methylene)hydrazide derivative, a common structural motif in this class of compounds.

Materials:

  • 4-Hydrazinoquinoline hydrochloride

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolution: Dissolve 1 mmol of 4-hydrazinoquinoline hydrochloride in 20 mL of absolute ethanol in a round-bottom flask. A gentle warming may be required to achieve complete dissolution.

  • Addition of Aldehyde: To the solution, add 1.1 mmol of the selected aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][8]

Application II: Building Block for Antimicrobial and Antimalarial Agents

The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine and its synthetic analogs like chloroquine being cornerstone antimalarial drugs.[2] The combination of a quinoline ring with a hydrazone moiety has been shown to yield compounds with potent antimicrobial, antitubercular, and antileishmanial activities.[2][4]

Rationale for Development

The emergence of drug-resistant strains of bacteria, fungi, and parasites necessitates the continuous development of new therapeutic agents. 4-Hydrazinoquinoline hydrochloride provides a readily available starting material for the synthesis of novel quinoline-based hydrazones that can be screened for antimicrobial and antiprotozoal activity. The mechanism of action for these compounds can be varied, but often involves the chelation of essential metal ions or the inhibition of key enzymes in the pathogen's metabolic pathways.

Synthetic Strategy: Heterocyclic Hydrazones

A promising strategy involves the reaction of 4-hydrazinoquinoline hydrochloride with heteroaromatic aldehydes. This approach allows for the introduction of additional nitrogen, oxygen, or sulfur atoms into the final molecule, which can be crucial for establishing interactions with biological targets and for modulating the physicochemical properties of the compound.

G A 4-Hydrazinoquinoline hydrochloride C Condensation Reaction A->C B Heteroaromatic Aldehydes (e.g., pyridine-2-carboxaldehyde, 2-furaldehyde) B->C D Novel Heterocyclic Quinoline-Hydrazones C->D E Antimicrobial Screening (Bacteria, Fungi) D->E F Antiprotozoal Screening (e.g., Plasmodium, Leishmania) D->F

Caption: Synthesis of antimicrobial quinoline-hydrazones.

Application III: A Novel Reagent for Bioanalytical Chemistry

Beyond its role in medicinal chemistry, the reactive hydrazine group of 4-hydrazinoquinoline hydrochloride suggests its potential as a derivatization agent in analytical chemistry, particularly for enhancing the detection of small molecules by Liquid Chromatography-Mass Spectrometry (LC-MS).

The Challenge of Small Molecule Analysis

Many biologically important small molecules, such as short-chain carboxylic acids, aldehydes, and ketones, lack strong chromophores or are not easily ionizable, making their detection by LC-MS challenging. Chemical derivatization is a powerful technique to overcome these limitations by introducing a tag that improves chromatographic retention and ionization efficiency.

Proposed Application and Workflow

Inspired by the successful application of 2-hydrazinoquinoline as a derivatization agent for carboxylic acids, aldehydes, and ketones, it is highly plausible that 4-hydrazinoquinoline could serve a similar purpose.[9][10][11] The quinoline moiety would act as a charge-carrying tag, facilitating sensitive detection in positive ion mode mass spectrometry.

Proposed Derivatization Reactions:

  • For Aldehydes and Ketones: A straightforward condensation reaction to form a hydrazone.

  • For Carboxylic Acids: A two-step reaction involving activation of the carboxylic acid (e.g., with EDC or a combination of triphenylphosphine and 2,2'-dipyridyl disulfide) followed by reaction with 4-hydrazinoquinoline to form a stable hydrazide.[9]

G cluster_sample Sample Preparation cluster_analysis LC-MS Analysis A Biological Sample (e.g., Urine, Plasma) B Analyte Extraction A->B C Derivatization with 4-Hydrazinoquinoline HCl B->C D Reversed-Phase LC Separation C->D E ESI-MS/MS Detection (Positive Ion Mode) D->E F Quantification and Metabolite Identification E->F

Caption: Workflow for LC-MS analysis using 4-hydrazinoquinoline.

Protocol: Derivatization of Carbonyls in a Biological Matrix

Materials:

  • 4-Hydrazinoquinoline hydrochloride

  • Acetonitrile

  • Formic acid

  • Biological sample extract (e.g., deproteinized plasma)

Procedure:

  • Reagent Preparation: Prepare a 10 mM solution of 4-hydrazinoquinoline hydrochloride in acetonitrile.

  • Derivatization: To 50 µL of the biological sample extract, add 100 µL of the derivatization reagent. Add 5 µL of 1% formic acid in acetonitrile to catalyze the reaction.

  • Incubation: Incubate the mixture at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the LC-MS system for analysis.

Conclusion: A Molecule of Untapped Potential

4-Hydrazinoquinoline hydrochloride is more than just a chemical intermediate; it is a gateway to a vast chemical space with significant potential in both therapeutic and analytical domains. Its straightforward reactivity, combined with the proven biological and analytical utility of its constituent scaffolds, makes it an invaluable tool for researchers. From the rational design of next-generation anticancer and antimicrobial agents to the development of sensitive new methods for metabolomics, the applications of 4-hydrazinoquinoline hydrochloride are broad and compelling. This guide has outlined several key research avenues, providing both the strategic rationale and practical experimental frameworks to empower scientists to unlock the full potential of this versatile molecule.

References

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Navigating the Chemistry of 4-Hydrazinoquinoline Hydrochloride: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of 4-Hydrazinoquinoline hydrochloride, a versatile yet hazardous chemical compound. As a Senior Application Scientist, the aim is to move beyond a simple recitation of safety data, instead offering a holistic understanding of its properties, reactivity, and the rationale behind the recommended handling procedures. This document is structured to empower researchers to work confidently and safely with this valuable synthetic building block.

Core Chemical Identity and Hazard Profile

4-Hydrazinoquinoline hydrochloride (CAS No: 68500-41-4) is the hydrochloride salt of 4-hydrazinylquinoline.[1] The presence of the hydrazine moiety dictates its chemical reactivity and is the primary driver of its toxicological profile. Hydrazine and its derivatives are known for their potential to cause severe skin burns, eye damage, and may be toxic if inhaled or absorbed through the skin.[2] Furthermore, some hydrazine compounds are suspected carcinogens.[2][3] Therefore, a comprehensive understanding of these risks is paramount before any laboratory work commences.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydrazinoquinoline hydrochloride is presented below. This data is essential for planning experiments, including solvent selection and reaction setup.

PropertyValueSource
Molecular FormulaC₉H₉N₃•HCl[1]
Molecular Weight195.65 g/mol [1]
AppearanceLight yellow to brown powder/crystal[4]
Melting Point140.0 to 145.0 °C[4]
SolubilitySoluble in Methanol[4]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for 4-Hydrazinoquinoline hydrochloride is not uniformly available across all supplier safety data sheets, the hazards can be inferred from related compounds and the parent hydrazine molecule. The primary hazards associated with similar hydrazine derivatives include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

  • Carcinogenicity: Suspected of causing cancer.[2][3]

The "Why" Behind the "How": Understanding Reactivity and Incompatibilities

The hydrazine group (-NHNH₂) in 4-Hydrazinoquinoline hydrochloride is a strong nucleophile and a reducing agent. This dual reactivity is the foundation of its utility in synthesis but also the source of its hazards.

  • Nucleophilicity: The lone pair of electrons on the terminal nitrogen atom makes it highly reactive towards electrophiles. This is the basis for its use in forming hydrazones with aldehydes and ketones, a key reaction in derivatization for analytical purposes and in the synthesis of heterocyclic compounds.[5][6][7]

  • Reducing Properties: Hydrazines can be oxidized, and in the process, reduce other substances. This makes them incompatible with strong oxidizing agents, as vigorous and potentially explosive reactions can occur.[8]

  • Incompatibilities: It is crucial to avoid contact with strong oxidizing agents and strong acids.[8] Contact with metals may liberate hydrogen gas, creating a fire or explosion hazard.[9]

A Self-Validating System for Safe Handling: From Receipt to Disposal

The following protocols are designed to create a self-validating system of safety, where each step reinforces best practices and minimizes the risk of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of handling hazardous chemicals is to minimize exposure through a hierarchy of controls.

Engineering Controls:

  • Fume Hood: All work with 4-Hydrazinoquinoline hydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of the powdered chemical or any vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves.[12] Double gloving is recommended, especially when handling larger quantities or for prolonged periods. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Eye Protection: Chemical safety goggles are mandatory.[11] A face shield should be worn over the goggles, particularly when there is a risk of splashing.[11][12]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12]

  • Respiratory Protection: In most cases, working within a fume hood provides adequate respiratory protection.[11] If there is a potential for exposure outside of a fume hood, a respirator with appropriate cartridges for organic vapors and particulates should be used, in accordance with a comprehensive respiratory protection program.[13]

Experimental Workflow: Safe Handling of 4-Hydrazinoquinoline hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood 1. Ensure Safety First weigh Weigh Solid in Fume Hood prep_hood->weigh 2. Begin Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Prepare for Reaction transfer Transfer to Reaction Vessel dissolve->transfer 4. Add to Reaction decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate 5. Post-Reaction dispose Dispose of Waste in Designated Container decontaminate->dispose 6. Waste Management remove_ppe Remove PPE Correctly dispose->remove_ppe 7. Final Step cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis LC-MS Analysis sample Biological Sample (e.g., urine, plasma) extract Extract Carbonyl Compounds sample->extract 1. Isolate Analytes add_reagent Add 4-Hydrazinoquinoline HCl Solution extract->add_reagent 2. Initiate Reaction incubate Incubate to Form Hydrazone add_reagent->incubate 3. Drive to Completion inject Inject Derivatized Sample into LC-MS incubate->inject 4. Prepare for Analysis detect Detect and Quantify Hydrazones inject->detect 5. Data Acquisition

Sources

Methodological & Application

Synthesis of Pyrazolo[3,4-b]quinolines: A Detailed Guide for Researchers Utilizing 4-Hydrazinoquinoline HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems creates the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry and materials science.[1][2] These compounds have garnered attention due to their diverse and potent biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique electronic and structural features of this scaffold make it a privileged structure in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[3,4-b]quinolines, with a specific focus on the versatile and accessible starting material, 4-hydrazinoquinoline hydrochloride.

Strategic Approach to Synthesis: The Cyclocondensation Pathway

The most direct and convergent approach to the pyrazolo[3,4-b]quinoline core from 4-hydrazinoquinoline is the cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This strategy leverages the nucleophilic nature of the hydrazine moiety to form the pyrazole ring fused to the quinoline backbone.

Reaction Mechanism: A Step-by-Step Look at Pyrazole Ring Formation

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring. The use of 4-hydrazinoquinoline HCl necessitates the addition of a base to liberate the free hydrazine for the initial nucleophilic attack.

Reaction_Mechanism 4-Hydrazinoquinoline_HCl 4-Hydrazinoquinoline HCl Free_Hydrazine 4-Hydrazinoquinoline (Free Base) 4-Hydrazinoquinoline_HCl->Free_Hydrazine - HCl Base Base (e.g., Triethylamine) Hydrazone_Intermediate Hydrazone Intermediate Free_Hydrazine->Hydrazone_Intermediate + 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Dehydration->Pyrazoloquinoline - H2O

Figure 1: General workflow for the synthesis of pyrazolo[3,4-b]quinolines from 4-hydrazinoquinoline HCl.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazolo[3,4-b]quinolines using 4-hydrazinoquinoline HCl and common 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinoline

This protocol details the reaction of 4-hydrazinoquinoline HCl with ethyl acetoacetate.

Materials:

  • 4-Hydrazinoquinoline hydrochloride

  • Ethyl acetoacetate

  • Absolute ethanol

  • Triethylamine

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydrazinoquinoline hydrochloride (1.96 g, 10 mmol) in absolute ethanol (40 mL).

  • Base Addition: To the suspension, add triethylamine (1.5 mL, 11 mmol) to liberate the free hydrazine. Stir the mixture for 10 minutes at room temperature.

  • Addition of Dicarbonyl: Add ethyl acetoacetate (1.30 g, 10 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately half under reduced pressure.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford pure 3-methyl-1H-pyrazolo[3,4-b]quinoline.

Protocol 2: Synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-b]quinoline

This protocol outlines the synthesis using acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • 4-Hydrazinoquinoline hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-hydrazinoquinoline hydrochloride (0.98 g, 5 mmol) in glacial acetic acid (20 mL).

  • Addition of Dicarbonyl: Add acetylacetone (0.50 g, 5 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,4-dimethyl-1H-pyrazolo[3,4-b]quinoline.

Data Presentation: A Summary of Synthetic Outcomes

The following table summarizes the expected outcomes for the synthesis of various pyrazolo[3,4-b]quinoline derivatives using the described methodologies.

1,3-Dicarbonyl Compound Product Typical Reaction Conditions Expected Yield Melting Point (°C) Key Analytical Data
Ethyl acetoacetate3-Methyl-1H-pyrazolo[3,4-b]quinolineEthanol, Triethylamine, Reflux75-85%188-190¹H NMR (CDCl₃): δ 2.6 (s, 3H, CH₃), 7.4-8.2 (m, 5H, Ar-H), 8.8 (d, 1H, Ar-H), 11.5 (br s, 1H, NH)
Acetylacetone3,4-Dimethyl-1H-pyrazolo[3,4-b]quinolineGlacial Acetic Acid, Reflux70-80%210-212¹H NMR (CDCl₃): δ 2.5 (s, 3H, CH₃), 2.7 (s, 3H, CH₃), 7.3-8.1 (m, 4H, Ar-H), 11.2 (br s, 1H, NH)
Dibenzoylmethane3,4-Diphenyl-1H-pyrazolo[3,4-b]quinolineEthanol, Cat. Acetic Acid, Reflux65-75%245-247¹H NMR (DMSO-d₆): δ 7.2-8.3 (m, 15H, Ar-H), 13.8 (br s, 1H, NH)

Applications in Drug Discovery and Development

The pyrazolo[3,4-b]quinoline scaffold is a cornerstone in the development of new therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with a wide range of biological activities.

Applications Pyrazoloquinoline_Core Pyrazolo[3,4-b]quinoline Scaffold Antimicrobial Antimicrobial Agents Pyrazoloquinoline_Core->Antimicrobial Antiviral Antiviral Agents Pyrazoloquinoline_Core->Antiviral Anti_inflammatory Anti-inflammatory Agents Pyrazoloquinoline_Core->Anti_inflammatory Anticancer Anticancer Agents Pyrazoloquinoline_Core->Anticancer

Figure 2: Key therapeutic applications of the pyrazolo[3,4-b]quinoline scaffold.

Antimicrobial and Antiviral Activity

Numerous studies have demonstrated the potent antimicrobial and antiviral activities of pyrazolo[3,4-b]quinoline derivatives. These compounds have shown efficacy against a range of bacterial and viral strains, making them promising candidates for the development of new anti-infective drugs.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-b]quinolines has also been explored. Certain derivatives have been found to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory disorders.

Conclusion and Future Perspectives

The synthesis of pyrazolo[3,4-b]quinolines via the cyclocondensation of 4-hydrazinoquinoline HCl with 1,3-dicarbonyl compounds offers a robust and efficient route to this important class of heterocyclic compounds. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive method for both academic research and industrial applications. The continued exploration of the chemical space around the pyrazolo[3,4-b]quinoline scaffold is expected to yield novel compounds with enhanced biological activities and material properties, further solidifying its importance in chemical and pharmaceutical sciences.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • El-Sayed, O. A., & Aboul-Enein, H. Y. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 117-120. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of Schiff bases derived from 4-hydrazinoquinoline hydrochloride. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2][3] The formation of Schiff bases (or hydrazones) from the versatile 4-hydrazinoquinoline precursor opens a gateway to a vast chemical space of novel molecules with significant therapeutic potential. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Quinoline-Based Schiff Bases

Quinoline and its derivatives are heterocyclic compounds that have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, antimalarial, and anti-inflammatory properties.[1][3] The incorporation of an azomethine group (-C=N-) through the formation of a Schiff base is a well-established strategy in medicinal chemistry to enhance the biological activity of a parent molecule.[4][5][6]

The Schiff bases derived from 4-hydrazinoquinoline are of particular interest due to the combined pharmacophoric features of the quinoline ring and the hydrazone linkage. This combination can lead to compounds with enhanced biological profiles, potentially acting through mechanisms such as enzyme inhibition or DNA intercalation.[7] The synthesis is typically a straightforward condensation reaction, making this class of compounds highly accessible for screening and development.[8][9]

Reaction Mechanism and Rationale

The formation of a Schiff base from 4-hydrazinoquinoline hydrochloride and an aldehyde or ketone is a nucleophilic addition-elimination reaction.[10] The hydrochloride salt must first be neutralized to free the hydrazine moiety, which then acts as the nucleophile.

Step 1: Neutralization of 4-Hydrazinoquinoline Hydrochloride The starting material, 4-hydrazinoquinoline hydrochloride, is a salt. The hydrazine group is protonated, which deactivates it for nucleophilic attack. Therefore, a weak base is required to deprotonate the hydrazine, generating the free base in situ. This is a critical step as a strong base could lead to unwanted side reactions.

Step 2: Nucleophilic Attack and Formation of a Hemiaminal Intermediate The lone pair of electrons on the terminal nitrogen of the free 4-hydrazinoquinoline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

Step 3: Dehydration to Form the Schiff Base The hemiaminal intermediate is typically unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the Schiff base. This step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).[8]

Visualizing the Reaction Mechanism

Schiff Base Formation Mechanism cluster_0 Step 1: Neutralization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Start 4-Hydrazinoquinoline HCl FreeHydrazine Free 4-Hydrazinoquinoline Start->FreeHydrazine Deprotonation Base Weak Base (e.g., NaOAc) Base->FreeHydrazine Hemiaminal Hemiaminal Intermediate FreeHydrazine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal SchiffBase Schiff Base Product Hemiaminal->SchiffBase Dehydration Acid Catalytic Acid (H+) Acid->SchiffBase Water H2O SchiffBase->Water

Caption: General mechanism of Schiff base formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of Schiff bases from 4-hydrazinoquinoline hydrochloride.

General Protocol for the Synthesis of a Quinoline-Based Schiff Base

This protocol describes the synthesis of (E)-4-(2-benzylidenehydrazinyl)quinoline as a representative example.

Materials and Reagents:

  • 4-Hydrazinoquinoline hydrochloride

  • Benzaldehyde

  • Sodium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve 4-hydrazinoquinoline hydrochloride (1.0 mmol) and sodium acetate (1.2 mmol) in 20 mL of absolute ethanol. The sodium acetate acts as a weak base to neutralize the hydrochloride salt.

  • Stirring and Free Base Formation: Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the free 4-hydrazinoquinoline base.

  • Addition of Aldehyde: To this solution, add benzaldehyde (1.0 mmol) dropwise.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.[9] Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will often form. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the crude product and wash it with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a crystalline solid.[11]

  • Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C.

Visualizing the Experimental Workflow

Experimental Workflow Start Weigh Reactants: 4-Hydrazinoquinoline HCl Sodium Acetate Benzaldehyde Dissolve Dissolve 4-Hydrazinoquinoline HCl and Sodium Acetate in Ethanol Start->Dissolve Stir Stir for 15-20 min at RT Dissolve->Stir AddAldehyde Add Benzaldehyde Dropwise Stir->AddAldehyde AddCatalyst Add Catalytic Glacial Acetic Acid AddAldehyde->AddCatalyst Reflux Reflux for 2-4 hours (Monitor by TLC) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Crude Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol/Methanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterization: FT-IR, NMR, Mass Spec. Dry->Characterize

Caption: Workflow for Schiff base synthesis.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[12][13]

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a crucial technique to confirm the formation of the Schiff base. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the hydrazine, along with the appearance of a strong C=N (azomethine) stretching band in the region of 1570-1660 cm⁻¹, confirms the reaction.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.5 ppm.[17] The aromatic protons of the quinoline and the substituted aldehyde will also be present in the expected regions.[18]

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 158-163 ppm.[16]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula.

Physical Properties
  • Melting Point: A sharp and defined melting point is indicative of a pure compound.

  • Solubility: The solubility of the synthesized Schiff bases should be determined in various organic solvents for further biological testing.

Table 1: Expected Spectroscopic Data for a Representative Quinoline-Based Schiff Base
Spectroscopic TechniqueCharacteristic Peak/SignalExpected Range/Value
FT-IR (cm⁻¹) C=N (Azomethine) Stretch1570 - 1660
Aromatic C-H Stretch3000 - 3100
¹H NMR (ppm) -N=CH- (Azomethine) Protonδ 8.0 - 9.5 (singlet)
Aromatic Protonsδ 7.0 - 9.0 (multiplets)
¹³C NMR (ppm) -C=N- (Azomethine) Carbonδ 158 - 163
Aromatic Carbonsδ 110 - 150
Mass Spec (m/z) Molecular Ion Peak [M]⁺Corresponds to calculated MW

Application Notes: Therapeutic Potential

Schiff bases derived from 4-hydrazinoquinoline have been investigated for a variety of biological activities, making them promising candidates for drug development.

  • Anticancer Activity: Many quinoline-based Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[1][17][18] The mechanism of action is often attributed to their ability to inhibit key enzymes or interact with DNA.[19][20]

  • Antimicrobial Activity: The quinoline nucleus is a well-known antimicrobial scaffold.[7][21] Schiff base derivatives often exhibit enhanced antibacterial and antifungal activities against a broad spectrum of pathogens.[15][22][23] The increased lipophilicity of the Schiff bases can facilitate their transport across microbial cell membranes.

  • Anticonvulsant Activity: Several studies have reported the potential of quinoline-based Schiff bases as anticonvulsant agents.[4][24][25] These compounds are thought to exert their effects by modulating the activity of neurotransmitter systems in the central nervous system.[4][24]

  • Other Activities: These versatile compounds have also been explored for their antidiabetic, antioxidant, and anti-inflammatory properties.[26][27]

Conclusion

The synthesis of Schiff bases from 4-hydrazinoquinoline hydrochloride is a robust and efficient method for generating a diverse library of compounds with significant therapeutic potential. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore this promising area of medicinal chemistry. The straightforward synthesis, coupled with the wide range of biological activities, makes these compounds highly attractive for further investigation in drug discovery and development programs.

References

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. Available at: [Link]

  • Synthesis, characterization, anticancer, and antioxidant activities of chitosan Schiff bases bearing quinolinone or pyranoquinolinone and - Springer. Available at: [Link]

  • Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline- Benzimidazole Hybrids - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Schiff's Base Derivatives Bearing Nitroimidazole and Quinoline Nuclei: New Class of Anticancer Agents and Potential EGFR Tyrosine Kinase Inhibitors - PubMed. Available at: [Link]

  • Antimicrobial, Cytotoxicity and Molecular Docking Study of New Quinoline Schiff Base and its Metal(II) Complexes | Semantic Scholar. Available at: [Link]

  • Synthesis, Spectral, Crystal structure, Linear and NLO Properties of Quinoline Schiff Base: Combined Experimental and DFT Calculations - ResearchGate. Available at: [Link]

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview - CKT College. Available at: [Link]

  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity - MDPI. Available at: [Link]

  • Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties - MDPI. Available at: [Link]

  • Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety - PubMed. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents - R Discovery. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. Available at: [Link]

  • Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety - MDPI. Available at: [Link]

  • Synthesis Anticonvulsant and Cytotoxic Evaluation of Benzimidazole-Quinoline Hybrids Schiff Base Analogs - Taylor & Francis Online. Available at: [Link]

  • Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity - PubMed. Available at: [Link]

  • Design, synthesis, characterization of antimicrobial activity of schiff bases of novel quinazolin-4-one derivatives | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF. BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND. 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES - UNN. Available at: [Link]

  • Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • hydrazone schiff base: Topics by Science.gov. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - NIH. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Available at: [Link]

  • Design, synthesis and evaluation of Schiff bases & thiazolidinone derivatives for anticonvulsant activity - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • synthesis, characterization, anti-oxidant and anticonvulsant activity of synthesized schiff-base - Journal of Medical & Health Sciences Review. Available at: [Link]

  • Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20) - ResearchGate. Available at: [Link]

  • Synthesis of a new series of hydrazino-quinoxaline Schiff bases from... - ResearchGate. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. Available at: [Link]

  • Novel Polyhydroquinoline-Hydrazide-Linked Schiff's Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities - MDPI. Available at: [Link]

  • 1054 SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL - AJOL. Available at: [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. Available at: [Link]

  • Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde. Available at: [Link]

Sources

Application Notes and Protocols: 4-Hydrazinoquinoline Hydrochloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Versatility of 4-Hydrazinoquinoline Hydrochloride

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4][5] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of these biological activities, making it a cornerstone in the development of novel therapeutic agents.

4-Hydrazinoquinoline hydrochloride emerges as a highly versatile and reactive starting material for the construction of a variety of fused heterocyclic systems. The presence of the nucleophilic hydrazine moiety at the C4 position of the quinoline ring provides a reactive handle for a multitude of cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds such as pyrazolo[3,4-b]quinolines, triazolo[4,3-a]quinolines, and pyridazino[4,3-c]quinolines. This application note provides an in-depth technical guide on the utilization of 4-hydrazinoquinoline hydrochloride in the synthesis of these important heterocyclic compounds, complete with detailed experimental protocols, mechanistic insights, and data presentation.

I. Synthesis of 4-Hydrazinoquinoline Hydrochloride: The Gateway Reagent

The journey into the synthesis of quinoline-based heterocycles begins with the preparation of the key precursor, 4-hydrazinoquinoline hydrochloride. This is typically achieved through the nucleophilic substitution of a halogen, most commonly chlorine, at the 4-position of the quinoline ring with hydrazine hydrate.

Underlying Principle: Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. Hydrazine, being a potent nucleophile, displaces the chloride ion to form the corresponding 4-hydrazinoquinoline. The reaction is typically carried out in a suitable solvent and may be facilitated by heat. The hydrochloride salt is then readily obtained by treatment with hydrochloric acid.

Experimental Workflow: Preparation of 4-Hydrazinoquinoline Hydrochloride

Caption: Workflow for the synthesis of 4-hydrazinoquinoline hydrochloride.

Detailed Protocol: Synthesis of 4-Hydrazinoquinoline Hydrochloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1 equivalent) in ethanol (10 mL per gram of 4-chloroquinoline).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion of the reaction, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Acidification and Precipitation: To the resulting residue, add a saturated solution of hydrogen chloride in ethanol or concentrated hydrochloric acid dropwise with stirring until the pH is acidic. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain 4-hydrazinoquinoline hydrochloride as a crystalline solid.

II. Synthesis of Pyrazolo[3,4-b]quinolines: Building a Bioactive Core

Pyrazolo[3,4-b]quinolines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their potential as kinase inhibitors and anticancer agents.[6] A common and efficient method for their synthesis involves the condensation of 4-hydrazinoquinoline with a 1,3-dicarbonyl compound, such as a β-ketoester.

Mechanistic Insight: The Knorr Pyrazole Synthesis Adaptation

This transformation is an adaptation of the well-established Knorr pyrazole synthesis. The reaction initiates with the formation of a hydrazone intermediate by the condensation of the more reactive carbonyl group of the β-ketoester with 4-hydrazinoquinoline. This is followed by an intramolecular cyclization, where the enamine-like nitrogen of the hydrazine attacks the ester carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolone ring fused to the quinoline core.

Reaction Scheme: Synthesis of a Model Pyrazolo[3,4-b]quinoline

G cluster_1 Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(5H)-one Start 4-Hydrazinoquinoline HCl + Ethyl Acetoacetate Solvent Ethanol or Acetic Acid Start->Solvent Heat Reflux Solvent->Heat Intermediate Hydrazone Intermediate Heat->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(5H)-one Dehydration->Product

Caption: Synthetic pathway to a pyrazolo[3,4-b]quinoline derivative.

Detailed Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(5H)-one
  • Reactant Mixture: In a round-bottom flask, suspend 4-hydrazinoquinoline hydrochloride (1 equivalent) in ethanol or glacial acetic acid (15 mL per gram of hydrochloride).

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.1 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product in a vacuum oven.

Reactant Molar Ratio Solvent Temperature Time (h) Yield (%)
4-Hydrazinoquinoline HCl1EthanolReflux10~75-85
Ethyl Acetoacetate1.1Acetic AcidReflux8~80-90

Table 1: Typical reaction conditions for the synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(5H)-one.

III. Synthesis of[1][2][4]Triazolo[4,3-a]quinolines: Accessing a Privileged Scaffold

The[1][2][4]triazolo[4,3-a]quinoline scaffold is another important heterocyclic system with a range of reported biological activities, including anti-inflammatory and analgesic properties.[7] A straightforward and widely used method for the synthesis of this ring system involves the cyclocondensation of 4-hydrazinoquinoline with a one-carbon synthon, such as triethyl orthoformate or formic acid.

Causality in Experimental Design: The Role of the One-Carbon Synthon

The choice of the one-carbon synthon influences the reaction conditions. Triethyl orthoformate is a common choice as it serves as both the reactant and the solvent in some cases. The reaction with triethyl orthoformate typically proceeds by initial formation of an ethoxymethylenehydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to afford the triazole ring. When using formic acid, the initial step is the formation of a formylhydrazide, which then cyclizes under dehydrating conditions.

General Synthetic Workflow

G cluster_2 Synthesis of [1,2,4]Triazolo[4,3-a]quinolines Reactants 4-Hydrazinoquinoline HCl + One-Carbon Synthon Reaction Reaction & Heating Reactants->Reaction Intermediate_Formation Intermediate Formation Reaction->Intermediate_Formation Cyclization_Dehydration Intramolecular Cyclization & Dehydration/Elimination Intermediate_Formation->Cyclization_Dehydration Product [1,2,4]Triazolo[4,3-a]quinoline Cyclization_Dehydration->Product

Caption: General workflow for triazolo[4,3-a]quinoline synthesis.

Detailed Protocol: Synthesis of[1][2][4]Triazolo[4,3-a]quinoline
  • Reaction Setup: Place 4-hydrazinoquinoline hydrochloride (1 equivalent) in a round-bottom flask.

  • Reagent Addition: Add an excess of triethyl orthoformate (5-10 equivalents).

  • Heating: Heat the reaction mixture at 100-120 °C for 2-4 hours.[1] The reaction can be monitored by observing the dissolution of the starting material and the subsequent formation of a new solid.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with a non-polar solvent like cyclohexane or hexane to remove excess orthoformate.

  • Drying: Dry the product under vacuum.

One-Carbon Synthon Molar Ratio Temperature (°C) Time (h) Typical Yield (%)
Triethyl Orthoformate5-10100-1202-485-95
Formic AcidExcessReflux4-670-80

Table 2: Comparison of reaction conditions for the synthesis of[1][2][4]Triazolo[4,3-a]quinoline.

IV. Advanced Application: Synthesis of Pyridazino[4,3-c:5,6-c']diquinolines via Autoxidation

A more complex yet fascinating application of a 4-hydrazinoquinoline derivative is in the synthesis of pentacyclic pyridazino[4,3-c:5,6-c']diquinoline systems. This transformation proceeds through an autoxidation-dimerization-cyclization cascade of 4-hydrazinylquinolin-2(1H)-ones.[1][2]

Mechanistic Rationale: A Cascade of Reactions

The reaction is proposed to initiate with the autoxidation of 4-hydrazinylquinolin-2(1H)-one to a reactive diazo intermediate. This intermediate can then undergo a [4+2] cycloaddition with another molecule of the starting material, or a related dimerization process, followed by further oxidation and rearrangement to furnish the thermodynamically stable pentacyclic aromatic system.[8] The reaction is often carried out in a high-boiling solvent like pyridine, which can also act as a base to facilitate the initial steps.

Illustrative Reaction Scheme

G cluster_3 Synthesis of Pyridazino[4,3-c:5,6-c']diquinolines Start 4-Hydrazinylquinolin-2(1H)-one Conditions Pyridine, Reflux Start->Conditions Autoxidation Autoxidation Conditions->Autoxidation Dimerization Dimerization/Cycloaddition Autoxidation->Dimerization Rearrangement Rearrangement & Aromatization Dimerization->Rearrangement Product Pyridazino[4,3-c:5,6-c']diquinoline Rearrangement->Product

Caption: Pathway to pyridazino[4,3-c:5,6-c']diquinolines.

General Protocol: Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones
  • Starting Material: Prepare 4-hydrazinylquinolin-2(1H)-one from the corresponding 4-chloroquinolin-2(1H)-one and hydrazine hydrate.[1]

  • Reaction: Reflux the 4-hydrazinylquinolin-2(1H)-one (1 equivalent) in dry pyridine (20 mL per gram) for 6-12 hours.[1]

  • Work-up: After cooling, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent such as DMF/water to afford the desired pyridazino[4,3-c:5,6-c']diquinoline derivative.[1]

Conclusion and Future Perspectives

4-Hydrazinoquinoline hydrochloride is a readily accessible and highly valuable building block for the synthesis of a wide array of fused quinoline-based heterocyclic compounds. The protocols and mechanistic discussions provided in this application note highlight its utility in constructing pyrazolo[3,4-b]quinolines,[1][2][4]triazolo[4,3-a]quinolines, and more complex polycyclic systems. The straightforward nature of these transformations, coupled with the significant biological potential of the resulting products, ensures that 4-hydrazinoquinoline will continue to be a key intermediate for researchers in medicinal chemistry and drug discovery. Future work in this area will likely focus on the development of more sustainable and efficient catalytic methods for these cyclization reactions and the exploration of the pharmacological properties of the novel heterocyclic compounds derived from this versatile precursor.

References

  • Al-dujaili, A. H., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

  • Kaur, M., & Singh, M. (2018). Recent Progress in the Chemistry and Biology of Quinoline and Its Derivatives. Current Bioactive Compounds, 14(3), 194-211. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]

  • Ukrainets, I. V., et al. (2017). 4-Hydroxy-2-quinolones. 147. Synthesis and biological evaluation of 3-(1H-pyrazolo[3,4-b]quinolin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinolines. Chemistry of Heterocyclic Compounds, 53(5), 589-595. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine derivatives. Medicinal Chemistry Research, 21(10), 3049-3057. [Link]

  • Rival, Y., et al. (1992). Synthesis and pharmacological activities of some 1,2,4-triazolo[4,3-a]quinoline derivatives. European journal of medicinal chemistry, 27(5), 541-546. [Link]

  • Shaban, M. A. E., et al. (1987). Synthesis of condensed 1,2,4-triazolo-heterocycles. Journal of the Chinese Chemical Society, 34(3), 174-179. [Link]

  • Al-dujaili, A. H., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

Sources

Derivatization of carbonyl compounds with 4-Hydrazinoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokoll

Thema: Derivatisierung von Carbonylverbindungen mit 4-Hydrazinochinolinhydrochlorid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser technische Leitfaden bietet eine umfassende Übersicht und ein detailliertes Protokoll für die Derivatisierung von Carbonylverbindungen (Aldehyde und Ketone) unter Verwendung von 4-Hydrazinochinolinhydrochlorid (4-HQ-HCl). Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften von Carbonylen für chromatographische Techniken, insbesondere die Hochleistungsflüssigkeitschromatographie (HPLC) und die Flüssigkeitschromatographie-Massenspektrometrie (LC-MS), zu verbessern. Durch die Einführung des Chinolin-Chromophors erhöht 4-HQ die UV-Nachweisbarkeit und die Hydrophobizität der Analyten, was zu einer verbesserten chromatographischen Retention und Trennung auf Umkehrphasen-Säulen führt.[1][2] Dieser Leitfaden erläutert den zugrunde liegenden chemischen Mechanismus, bietet ein schrittweises experimentelles Protokoll und beschreibt Methoden zur Analyse der resultierenden Hydrazon-Derivate.

Einleitung: Die analytische Herausforderung von Carbonylverbindungen

Kurzkettige und polare Carbonylverbindungen sind in biologischen und ökologischen Systemen allgegenwärtig. Ihre genaue Quantifizierung ist jedoch aufgrund mehrerer Faktoren eine Herausforderung:

  • Geringe UV-Absorption: Viele einfache Aldehyde und Ketone besitzen keinen starken Chromophor, was ihren Nachweis mit gängigen UV-Detektoren erschwert.

  • Schlechte chromatographische Retention: Ihre Polarität führt oft zu einer unzureichenden Retention auf Standard-Umkehrphasen-HPLC-Säulen.[1]

  • Geringe Ionisierungseffizienz: Bei der Analyse mittels Massenspektrometrie zeigen viele Carbonyle eine schwache Ionisierung, was die Empfindlichkeit beeinträchtigt.

  • Instabilität: Einige Carbonylmetaboliten sind instabil, was zu unzuverlässigen Messungen führen kann.[1]

Die chemische Derivatisierung überwindet diese Einschränkungen.[3][4] Reagenzien wie 2,4-Dinitrophenylhydrazin (DNPH) werden häufig verwendet, sind aber nicht immer ideal.[5][6] 4-Hydrazinochinolin bietet als Derivatisierungsreagenz eine attraktive Alternative. Die Einführung des größeren, hydrophoberen Chinolinrings verbessert die chromatographische Leistung im Umkehrphasen-LC-System erheblich.[2]

Wirkungsmechanismus: Die Bildung von Hydrazonen

Die Reaktion zwischen 4-Hydrazinochinolin und einer Carbonylverbindung ist eine klassische nukleophile Additions-Kondensationsreaktion.[7][8] Der Mechanismus verläuft in der Regel in zwei Hauptschritten, die oft durch eine Säure katalysiert werden, um die Elektrophilie des Carbonylkohlenstoffs zu erhöhen.[9]

  • Nukleophiler Angriff: Das terminale Stickstoffatom der Hydrazingruppe von 4-HQ, ein starkes Nukleophil, greift das elektrophile Carbonylkohlenstoffatom des Aldehyds oder Ketons an.[10] Dies führt zur Bildung eines tetraedrischen Zwischenprodukts (eines Carbinolamins).

  • Dehydratisierung: Das Zwischenprodukt verliert schnell ein Wassermolekül, um ein stabiles Hydrazon-Derivat zu bilden, das durch eine C=N-Doppelbindung gekennzeichnet ist.[10][11]

Die Gesamtreaktion führt zur Bildung eines stabilen Produkts, das die analytischen Eigenschaften des ursprünglichen Carbonyls erheblich verbessert.

G cluster_reactants Reaktanten cluster_process Reaktionsschritte cluster_products Produkte Carbonyl Carbonyl (Aldehyd/Keton) Step1 Nukleophiler Angriff (+ H⁺ Katalyse) Carbonyl->Step1 HQ 4-Hydrazinochinolin HQ->Step1 Intermediate Instabiles Carbinolamin Zwischenprodukt Step1->Intermediate Step2 Dehydratisierung (- H₂O) Intermediate->Step2 Hydrazone Stabiles Chinolinylhydrazon-Derivat Step2->Hydrazone Water Wasser Step2->Water

Abbildung 1: Vereinfachtes Diagramm des Reaktionsmechanismus.

Applikationsprotokoll: Derivatisierung von Carbonylverbindungen

Dieses Protokoll bietet eine verlässliche Ausgangsbasis. Es sollte für spezifische Analyten und Probenmatrizes optimiert werden, insbesondere die Konzentrationen der Reagenzien sowie die Inkubationszeit und -temperatur.

Benötigte Materialien und Reagenzien
  • 4-Hydrazinochinolinhydrochlorid (4-HQ-HCl)

  • Lösungsmittel: Acetonitril (ACN) und Methanol (MeOH), HPLC- oder LC-MS-Qualität

  • Wasser, ultrarein (z. B. Milli-Q)

  • Säurekatalysator: Salzsäure (HCl) oder Essigsäure, konzentriert

  • Proben, die Carbonylverbindungen enthalten

  • Carbonyl-Standards für die Kalibrierung

  • Glas-Vials (z. B. 2 ml) mit Septumkappen

  • Pipetten und Präzisionsspritzen

  • Heizblock oder Wasserbad

  • Vortexmischer

Vorbereitung der Lösungen
  • 4-HQ-Stammlösung (10 mM): Lösen Sie 19,76 mg 4-Hydrazinochinolinhydrochlorid in 10 ml Acetonitril. Diese Lösung sollte frisch zubereitet oder bei 4 °C für maximal eine Woche gelagert werden.

  • Katalysatorlösung (1 M HCl in ACN): Fügen Sie vorsichtig 83 µl konzentrierte Salzsäure (37 %) zu 917 µl Acetonitril hinzu. Mit Säure immer vorsichtig arbeiten! Alternativ kann Essigsäure verwendet werden.

  • Standardlösungen: Bereiten Sie Stammlösungen Ihrer Ziel-Carbonyl-Analyten (z. B. 10 mM in ACN) vor. Erstellen Sie daraus durch serielle Verdünnung eine Reihe von Arbeitsstandards in der für Ihre Analyse relevanten Konzentration.

Schritt-für-Schritt-Derivatisierungsprotokoll

G start Start prep 1. Probenvorbereitung Aliquot von 100 µL Probe oder Standard in ein Vial geben start->prep add_reagent 2. Reagenz zugeben 200 µL der 10 mM 4-HQ-Lösung hinzufügen und mischen prep->add_reagent add_catalyst 3. Katalysator zugeben 20 µL der 1 M HCl-Lösung hinzufügen und vortexen add_reagent->add_catalyst incubate 4. Inkubation Das Vial fest verschließen und für 60 min bei 60 °C inkubieren add_catalyst->incubate cool 5. Abkühlen Das Vial auf Raumtemperatur oder auf Eis abkühlen lassen incubate->cool dilute 6. Verdünnen & Analysieren Mit ACN/Wasser (50:50) auf die Endkonzentration verdünnen und mittels HPLC/LC-MS analysieren cool->dilute end Ende dilute->end

Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung.

  • Probenvorbereitung: Geben Sie 100 µl Ihrer Probe (oder Kalibrierungsstandards) in ein sauberes 2-ml-Glas-Vial. Die Probe sollte in einem mit Acetonitril mischbaren Lösungsmittel gelöst sein. Wässrige Proben sind ebenfalls geeignet.[1]

  • Reagenzzugabe: Fügen Sie 200 µl der 10 mM 4-HQ-Stammlösung hinzu. Mischen Sie die Lösung kurz durch Vortexen. Ein Überschuss des Derivatisierungsreagenz stellt sicher, dass die Reaktion vollständig abläuft.

  • Katalysatorzugabe: Fügen Sie 20 µl der 1 M HCl-Katalysatorlösung hinzu. Verschließen Sie das Vial sofort und mischen Sie es gründlich. Die saure Umgebung ist entscheidend für die Protonierung des Carbonylsauerstoffs, was die Reaktion beschleunigt.

  • Inkubation: Inkubieren Sie das Reaktionsgemisch für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad. Diese Bedingungen wurden als optimal für ähnliche Hydrazin-Reagenzien befunden, um eine vollständige Derivatisierung zu gewährleisten.[1]

  • Abkühlen: Nehmen Sie die Probe aus dem Heizblock und lassen Sie sie auf Raumtemperatur abkühlen.

  • Verdünnung und Analyse: Verdünnen Sie die Probe vor der Injektion in das Chromatographiesystem mit einer geeigneten mobilen Phase (z. B. 50:50 ACN:Wasser), um sie in den linearen Bereich des Detektors zu bringen.

Analyse der Derivate mittels HPLC-UV

Die derivatisierten Carbonyle können nun effizient mittels Umkehrphasen-HPLC getrennt und nachgewiesen werden. Die Chinolin-Gruppe bietet einen starken Chromophor für den UV-Nachweis.

Empfohlene HPLC-Bedingungen

Die folgende Tabelle fasst die typischen Startbedingungen für die HPLC-Analyse zusammen. Diese müssen möglicherweise für eine optimale Trennung spezifischer Analyten angepasst werden.

ParameterEmpfehlungBegründung
Säule C18 Umkehrphasensäule (z. B. 150 x 4,6 mm, 5 µm)Bietet eine gute Retention für die hydrophoben Chinolinylhydrazon-Derivate.[1][2]
Mobile Phase A Wasser + 0,1 % AmeisensäureAmeisensäure verbessert die Peakform und die Ionisierungseffizienz bei LC-MS.
Mobile Phase B Acetonitril + 0,1 % AmeisensäureOrganisches Lösungsmittel zur Elution der Analyten.
Gradient 30 % B bis 95 % B in 20 MinutenEin Gradientenprogramm ist in der Regel erforderlich, um eine Reihe von Carbonyl-Derivaten mit unterschiedlicher Polarität zu trennen.
Flussrate 1,0 ml/minStandardflussrate für eine 4,6-mm-ID-Säule.
Säulentemperatur 30 - 40 °CErhöhte Temperatur kann die Trenneffizienz verbessern und den Rückdruck reduzieren.
Injektionsvolumen 5 - 20 µlAbhängig von der Konzentration und der Empfindlichkeit des Systems.
UV-Detektion ~230 nm oder ~270 nmWellenlängen, bei denen der Chinolinring eine starke Absorption aufweist.
Überlegungen zur LC-MS-Analyse

Für eine höhere Spezifität und Empfindlichkeit kann die HPLC mit einem Massenspektrometer gekoppelt werden. Die Derivatisierung mit 4-HQ ist sehr vorteilhaft für die LC-MS-Analyse:

  • Erhöhte Masse: Die Derivate haben eine höhere Masse, was sie aus dem chemischen Rauschen im unteren Massenbereich heraushebt.

  • Verbesserte Ionisierung: Der basische Stickstoff im Chinolinring kann leicht protoniert werden, was zu einem starken [M+H]⁺-Signal im positiven Elektrospray-Ionisierungsmodus (ESI+) führt.[1][2]

Fehlerbehebung

ProblemMögliche Ursache(n)Lösung(en)
Geringe oder keine Peak-Intensität Unvollständige Reaktion.Überprüfen Sie die Frische und Konzentration der Reagenzien. Optimieren Sie die Inkubationszeit und -temperatur. Stellen Sie sicher, dass der Katalysator hinzugefügt wurde.
Zersetzung des Derivats.Analysieren Sie die Proben so schnell wie möglich nach der Derivatisierung. Vermeiden Sie starke basische Bedingungen nach der Reaktion.
Peak-Tailing oder asymmetrische Peaks Falscher pH-Wert der mobilen Phase.Stellen Sie sicher, dass die mobile Phase angesäuert ist (z. B. mit 0,1 % Ameisensäure), um eine einheitliche Protonierung der Analyten zu gewährleisten.
Probleme mit der Säule.Spülen oder ersetzen Sie die Säule. Verwenden Sie eine Vorsäule.
Zusätzliche/unerwartete Peaks Verunreinigungen im Reagenz oder in den Lösungsmitteln.Führen Sie eine "Reagenzien-Leerprobe" (ohne Analyt) durch, um Störpeaks zu identifizieren. Verwenden Sie hochreine Lösungsmittel.
Nebenreaktionen oder Matrixeffekte.Optimieren Sie die Probenvorbereitung (z. B. durch Festphasenextraktion, SPE), um störende Matrixkomponenten zu entfernen.

Referenzen

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., & El-Hashash, M. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link][12]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010. [Link][1][13]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link][5]

  • Lu, Y., Yao, D., & Chen, C. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. [Link][2]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehyde and Ketones from HPLC to UHPLC. Application Note. [Link][6]

  • Lumen Learning. (n.d.). Wolff-Kishner reduction. Organic Chemistry II. [Link][8]

  • Chemistry LibreTexts. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link][7]

  • Ashenef, A., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link][3]

  • Mayr, H. (2011). Reaktionen mit Kohlenstoff-Nucleophilen. LMU München, OC-2 Vorlesung. [Link][14]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. [Link][11]

  • Reusch, W. (2013). Aldehyde & Ketone Reactivity. Michigan State University Department of Chemistry. [Link]

  • Master Organic Chemistry. (2017). 14 Reactions Of Aldehydes And Ketones With The Same Mechanism. [Link][9]

  • MDPI. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. [Link][10]

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Application Notes and Protocols for the LC-MS Analysis of Carbonyl-Containing Metabolites Using Hydrazinoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbonyl Metabolites and the Power of Derivatization

In the intricate landscape of metabolomics, the comprehensive analysis of small molecules provides a window into the physiological state of a biological system. Among these, metabolites containing carbonyl functional groups—namely aldehydes and ketones—are of significant interest. These compounds are central to numerous metabolic pathways, including glycolysis, the Krebs cycle, steroidogenesis, and fatty acid metabolism. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency, low retention on reversed-phase columns, and inherent instability.[1][2]

Chemical derivatization offers a powerful solution to these challenges. By introducing a chemical tag to the analyte of interest, we can significantly enhance its analytical properties. For carbonyl-containing metabolites, derivatization with a hydrazine-based reagent to form a stable hydrazone is a widely adopted strategy.[1][2] This application note provides a detailed guide to the use of hydrazinoquinolines as versatile derivatization agents for the sensitive and reliable LC-MS analysis of carbonyl metabolites. While the focus will be on the well-documented 2-hydrazinoquinoline (HQ), we will also discuss the potential application of 4-hydrazinoquinoline hydrochloride (HQH).

Hydrazinoquinolines: Superior Reagents for Carbonyl Analysis

Hydrazinoquinolines, particularly 2-hydrazinoquinoline, have emerged as exceptional derivatization agents for several key reasons:

  • Enhanced Ionization Efficiency: The quinoline moiety provides a readily protonatable nitrogen atom, leading to a significant increase in signal intensity in positive-ion electrospray ionization (ESI)-MS.[3]

  • Improved Chromatographic Retention: The increased hydrophobicity of the hydrazone derivative allows for better retention and separation on reversed-phase LC columns.[1]

  • Broad Reactivity: Hydrazinoquinolines react with a wide range of aldehydes and ketones, enabling the simultaneous analysis of diverse classes of carbonyl-containing metabolites.[2][3]

  • Stable Derivatives: The resulting hydrazones are stable, allowing for flexibility in sample processing and analysis.[1][2]

The Chemistry of Derivatization: Hydrazone Formation

The derivatization reaction proceeds via a nucleophilic addition of the hydrazine group to the electrophilic carbonyl carbon of the metabolite. This is followed by a dehydration step to form a stable carbon-nitrogen double bond, resulting in the hydrazone derivative. The reaction is typically carried out under mild acidic conditions to catalyze the reaction without deactivating the nucleophilic hydrazine.[4][5]

Experimental Protocols

Protocol 1: Derivatization of Carbonyl Metabolites with 2-Hydrazinoquinoline (HQ)

This protocol is based on established methods for the derivatization of a broad range of carbonyl-containing metabolites in biological samples.[2][6][7]

Materials:

  • 2-Hydrazinoquinoline (HQ)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Metabolite standards (e.g., pyruvate, α-ketoglutarate, testosterone)

  • Biological sample (e.g., plasma, urine, cell lysate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • LC-MS system (with ESI source)

Reagent Preparation:

  • Derivatization Reagent: Prepare a 10 mM stock solution of 2-hydrazinoquinoline in acetonitrile. This solution should be prepared fresh daily.

  • Reaction Catalyst: Prepare a 0.1% (v/v) formic acid solution in acetonitrile.

Sample Preparation:

  • Protein Precipitation: For biological samples such as plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying (Optional): For increased concentration, the supernatant can be dried down under a gentle stream of nitrogen and reconstituted in a smaller volume of acetonitrile.

Derivatization Procedure:

  • To 50 µL of the prepared sample or standard solution in a microcentrifuge tube, add 50 µL of the 10 mM 2-HQ solution and 10 µL of the 0.1% formic acid solution.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After incubation, cool the sample to room temperature.

  • Centrifuge the sample at high speed for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an LC vial for analysis.

Workflow for 2-HQ Derivatization

DerivatizationWorkflow Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Add 2-HQ and Catalyst Incubate at 60°C Supernatant->Derivatization Centrifugation2 Centrifugation Derivatization->Centrifugation2 LCMS LC-MS Analysis Centrifugation2->LCMS

Caption: Workflow for the derivatization of carbonyl metabolites with 2-HQ.

Protocol 2: A Proposed Protocol for Derivatization with 4-Hydrazinoquinoline Hydrochloride (HQH)

Disclaimer: To date, there is a lack of peer-reviewed literature detailing the use of 4-hydrazinoquinoline hydrochloride as a derivatization agent for LC-MS analysis of metabolites. The following protocol is a hypothetical starting point based on the established methods for 2-hydrazinoquinoline and general principles of hydrazone formation. This protocol requires thorough optimization and validation by the end-user.

Materials:

  • 4-Hydrazinoquinoline hydrochloride (HQH)

  • Acetonitrile (ACN), LC-MS grade

  • A mild base (e.g., pyridine or triethylamine)

  • Water, LC-MS grade

  • Metabolite standards

  • Biological sample

  • Standard laboratory equipment as listed in Protocol 1

Rationale for Modification:

4-Hydrazinoquinoline hydrochloride is a salt. The hydrochloride needs to be neutralized to the free base form of 4-hydrazinoquinoline for it to act as an effective nucleophile in the derivatization reaction. This can be achieved by the addition of a mild organic base.

Proposed Derivatization Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-hydrazinoquinoline hydrochloride in acetonitrile.

    • Prepare a 100 mM solution of a mild base (e.g., pyridine) in acetonitrile.

  • Sample Preparation: Follow the same steps as in Protocol 1.

  • Derivatization:

    • To 50 µL of the prepared sample or standard, add 50 µL of the 10 mM HQH solution.

    • Add 10 µL of the 100 mM mild base solution to neutralize the hydrochloride and catalyze the reaction.

    • Vortex the mixture.

    • Incubate at a temperature and time to be optimized (start with 60°C for 60 minutes).

  • Post-Derivatization: Follow steps 4-6 from Protocol 1.

Optimization is Key: The user will need to systematically optimize the reaction conditions, including the choice and concentration of the base, reaction temperature, and incubation time, to achieve optimal derivatization efficiency for their specific analytes of interest.

LC-MS Analysis of Hydrazinoquinoline-Derivatized Metabolites

The following are general starting conditions for the LC-MS analysis of HQ-derivatized metabolites. These parameters should be optimized for the specific instrument and analytes.

Parameter Recommended Starting Conditions
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
MS Analysis Full scan mode for initial screening, followed by targeted analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Overall Analytical Workflow

AnalyticalWorkflow SamplePrep Sample Preparation Derivatization Derivatization with HQ/HQH SamplePrep->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Overall analytical workflow from sample preparation to data analysis.

Conclusion and Future Perspectives

Chemical derivatization with hydrazinoquinolines is a robust and effective strategy for the LC-MS analysis of carbonyl-containing metabolites. 2-Hydrazinoquinoline is a well-validated reagent with established protocols that significantly enhance the sensitivity and chromatographic performance for a wide array of aldehydes and ketones. While 4-hydrazinoquinoline hydrochloride presents an intriguing alternative, its application in this context remains to be thoroughly explored and validated. The proposed protocol serves as a foundational starting point for researchers interested in investigating the potential of this isomer. Further studies are warranted to systematically evaluate and optimize the derivatization conditions for 4-HQH and compare its performance with the established 2-HQ method. Such investigations will undoubtedly contribute to the expanding toolkit available to metabolomics researchers for the comprehensive analysis of the carbonyl sub-metabolome.

References

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  • Hydrazone Formation. Química Orgánica. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Ketoacidosis in Streptozotocin-Elicited Diabetes. Metabolites, 3(4), 993–1010. [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? (2021). Chemistry Stack Exchange. [Link]

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. (2018). Journal of Analysis and Testing, 2(3), 221–229. [Link]

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  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2019). Journal of Lipid Research, 60(5), 1056–1064. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). Journal of the Korean Chemical Society, 60(3), 205-211. [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2014). Analytical Chemistry, 86(15), 7548–7556. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization methods for the LC-MS/MS analyses of steroids. Journal of Steroid Biochemistry and Molecular Biology, 165, 3-17. [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, keto-acids, lactate, pyruvate and their stable-isotopically labelled tracers in human plasma: an analytical panel for clinical metabolic kinetics and interactions. (2023). Metabolomics, 19(11), 93. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Molecular Structure: THEOCHEM, 436(1-3), 241-252. [Link]

  • Al-Adiwish, W. M., et al. (2019). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 24(20), 3749. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(63), 38459-38473. [Link]

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Application Notes and Protocols: Reaction Conditions for the Cyclization of 4-Hydrazinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Hydrazinoquinoline in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug development, quinoline-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the diverse array of quinoline precursors, 4-hydrazinoquinoline stands out as a uniquely versatile building block. Its bifunctional nature, containing both a nucleophilic hydrazine moiety and an embedded aromatic system, allows for the construction of a wide variety of fused heterocyclic systems. These resulting polycyclic molecules, such as pyrazolo[3,4-b]quinolines andtriazolo[4,3-a]quinolines, often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides an in-depth exploration of the key cyclization reactions of 4-hydrazinoquinoline derivatives. Moving beyond a simple recitation of procedures, we will dissect the causality behind the choice of reagents, catalysts, and conditions, offering field-proven insights to guide researchers in synthesizing these valuable compounds. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further discovery and optimization.

Core Cyclization Strategies and Mechanistic Considerations

The synthetic utility of 4-hydrazinoquinoline is best demonstrated through its application in forming five-membered heterocyclic rings fused to the quinoline core. The most prevalent and powerful of these transformations are the construction of pyrazole and triazole rings.

Synthesis of Pyrazolo[3,4-b]quinolines

The formation of the pyrazolo[3,4-b]quinoline scaffold is a cornerstone reaction, typically achieved by condensing 4-hydrazinoquinoline with a 1,3-dielectrophilic component, such as a β-ketoester or a β-diketone.

Causality and Mechanistic Insight: The reaction proceeds via a two-stage mechanism: initial condensation followed by intramolecular cyclization.

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dielectrophile to form a reactive hydrazone intermediate. This step is often catalyzed by a small amount of acid to activate the carbonyl group.

  • Intramolecular Cyclization: The endocyclic nitrogen of the quinoline-hydrazine moiety then acts as a nucleophile, attacking the second carbonyl group. This ring-closing step is the key to forming the pyrazole ring.

  • Dehydration: A final dehydration step, typically promoted by heat and acid, results in the stable, aromatic pyrazolo[3,4-b]quinoline system.

The choice of catalyst and solvent is critical. Protic solvents like ethanol can facilitate proton transfer steps, while acid catalysts (Brønsted or Lewis) are essential for activating the carbonyls and promoting the final dehydration. In some cases, a base like triethylamine is used to facilitate the initial condensation.

1,3-DielectrophileCatalyst/SolventTemperatureTimeYield (%)Reference
Ethyl AcetoacetateH₂SO₄ (catalytic), EthanolReflux7 hNot specified
Ethyl AcetoacetateTriethylamine (catalytic), EthanolReflux15 hNot specified
Dimedone, Aryl AldehydesH₃PW₁₂O₄₀, EthanolReflux-Good
Dimedone, Aryl AldehydesNone, aq. EthanolMicrowave10-15 min85-95%
2-Hydroxy-1,4-naphthoquinone, α,β-Unsaturated AldehydesWater (additive), GrindingRoom Temp20-30 min60-80%

This protocol is a representative example utilizing ethyl acetoacetate as the 1,3-dielectrophile.

  • Materials and Reagents:

    • 4-Hydrazinoquinoline (1.0 mmol, 159 mg)

    • Ethyl acetoacetate (1.1 mmol, 143 mg, 0.14 mL)

    • Absolute Ethanol (10 mL)

    • Concentrated Sulfuric Acid (2-3 drops)

    • Sodium bicarbonate solution (5% w/v)

    • Deionized water

  • Step-by-Step Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinoquinoline (1.0 mmol) and absolute ethanol (10 mL).

    • Stir the mixture until the solid is mostly dissolved.

    • Add ethyl acetoacetate (1.1 mmol) to the mixture, followed by the careful addition of 2-3 drops of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. A precipitate may form.

    • Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring.

    • Neutralize the mixture by the slow addition of 5% sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

G Hydrazinoquinoline 4-Hydrazinoquinoline Hydrazone Hydrazone Intermediate Hydrazinoquinoline->Hydrazone Condensation (+ H⁺, -H₂O) Ketoester β-Ketoester Ketoester->Hydrazone Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Hydrazone->Pyrazoloquinoline Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Mechanism for Pyrazolo[3,4-b]quinoline Synthesis.

Synthesis ofTriazolo[4,3-a]quinolines

The fusion of a triazole ring to the quinoline system is another powerful transformation, yielding compounds with distinct pharmacological profiles. This is typically accomplished by reacting 4-hydrazinoquinoline with a one-carbon electrophile.

Causality and Mechanistic Insight: The key to this synthesis is the introduction of a single carbon atom that will become C1 of the triazole ring.

  • Reaction with Orthoesters: Reagents like triethyl orthoformate serve as both the reactant and the solvent. The reaction proceeds through an initial condensation to form a hydrazonoformate intermediate, which readily undergoes intramolecular cyclization with the elimination of ethanol to yield the aromatic triazoloquinoline.

  • Reaction with Aldehydes: When an aldehyde is used, a hydrazone is formed first. This intermediate does not cyclize spontaneously. An oxidative step is required to facilitate the ring closure. Oxidants like chloranil are effective for this purpose, promoting an intramolecular redox cyclization.

The conditions for these reactions are often straightforward. Refluxing in triethyl orthoformate is a common and effective method. The oxidative cyclization route offers more variability in the substituent at the C1 position, dictated by the choice of the initial aldehyde.

This protocol describes the direct cyclization using triethyl orthoformate.

  • Materials and Reagents:

    • 4-Hydrazinoquinoline (1.0 mmol, 159 mg)

    • Triethyl orthoformate (10 mL)

    • Cyclohexane or Hexanes (for washing)

  • Step-by-Step Procedure:

    • Place 4-hydrazinoquinoline (1.0 mmol) in a 25 mL round-bottom flask fitted with a reflux condenser.

    • Add triethyl orthoformate (10 mL). The orthoformate acts as both reagent and solvent.

    • Heat the reaction mixture to reflux (approx. 145°C) for 4-6 hours. The solid should dissolve as the reaction proceeds.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture.

    • If crystallization is slow, the flask can be cooled in an ice bath to promote precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filtered solid with a small amount of cold cyclohexane or hexanes to remove any residual orthoformate.

    • Dry the product under vacuum to yield the desiredtriazolo[4,3-a]quinoline. Further purification is often not necessary but can be achieved by recrystallization from a solvent like ethanol if needed.

G cluster_main Synthesis via Orthoformate cluster_alt Alternative Synthesis via Aldehyde Hydrazinoquinoline 4-Hydrazinoquinoline Intermediate Hydrazonoformate Intermediate Hydrazinoquinoline->Intermediate Condensation (-EtOH) Orthoformate Triethyl Orthoformate Orthoformate->Intermediate Triazoloquinoline [1,2,4]Triazolo[4,3-a]quinoline Intermediate->Triazoloquinoline Intramolecular Cyclization (-EtOH) Hydrazinoquinoline_alt 4-Hydrazinoquinoline Hydrazone Hydrazone Hydrazinoquinoline_alt->Hydrazone Condensation (-H₂O) Aldehyde R-CHO Aldehyde->Hydrazone Triazoloquinoline_alt 1-Substituted- [1,2,4]Triazolo[4,3-a]quinoline Hydrazone->Triazoloquinoline_alt Oxidative Cyclization

Caption: Synthetic routes toTriazolo[4,3-a]quinolines.

Fischer Indole Synthesis for Indolo[3,2-c]quinolines

The Fischer indole synthesis is a classic, powerful method for constructing an indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. Applying this to 4-hydrazinoquinoline allows for the synthesis of indolo[3,2-c]quinolines, a valuable heterocyclic core.

Causality and Mechanistic Insight: This reaction is a cascade of acid-catalyzed rearrangements and cyclizations.

  • Hydrazone Formation: As with other reactions, the first step is the formation of a hydrazone between 4-hydrazinoquinoline and the chosen aldehyde or ketone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').

  • -Sigmatropic Rearrangement: This is the crucial, irreversible step. After protonation, the ene-hydrazine undergoes a concerted pericyclic rearrangement, breaking the N-N bond and forming a new C-C bond at the C-3 position of the quinoline ring.

  • Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack of one of the amino groups onto the imine carbon forms a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring fused to the quinoline.

The choice of acid catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) or hydrochloric acid to Lewis acids like zinc chloride (ZnCl₂). The reaction often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.

This protocol provides a general framework using cyclohexanone as the carbonyl partner.

  • Materials and Reagents:

    • 4-Hydrazinoquinoline hydrochloride (1.0 mmol, 195 mg)

    • Cyclohexanone (1.2 mmol, 118 mg, 0.12 mL)

    • Polyphosphoric Acid (PPA) (approx. 5 g) or Glacial Acetic Acid (10 mL)

    • Ice water

    • Ammonium hydroxide solution (10%)

  • Step-by-Step Procedure:

    • Method A (PPA): In a beaker, gently heat polyphosphoric acid (5 g) to around 80-90°C on a stirrer hotplate.

    • Add 4-hydrazinoquinoline hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol) to the warm PPA with vigorous stirring.

    • Continue heating and stirring at 100-120°C for 2-4 hours. The mixture will become viscous.

    • Method B (Acetic Acid): In a round-bottom flask with a reflux condenser, combine 4-hydrazinoquinoline hydrochloride (1.0 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (10 mL).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • Work-up (for both methods): After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the viscous reaction mixture onto crushed ice (approx. 50 g) in a beaker with stirring.

    • Basify the resulting aqueous slurry by slowly adding 10% ammonium hydroxide solution until the pH is ~8-9. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash it extensively with water.

    • Dry the crude product and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

G Start 4-Hydrazinoquinoline + Ketone/Aldehyde Hydrazone Hydrazone Start->Hydrazone H⁺ EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Diimine Di-imine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Indole Indolo[3,2-c]quinoline Aminal->Indole -NH₃

Caption: Key stages of the Fischer Indole Synthesis.

Conclusion and Outlook

4-Hydrazinoquinoline is a powerful and adaptable precursor for the synthesis of fused heterocyclic systems of significant interest to the pharmaceutical and materials science communities. By understanding the underlying mechanisms of key cyclization reactions—such as pyrazole formation, triazole annulation, and the Fischer indole synthesis—researchers can make informed decisions about reaction conditions to optimize yields and access novel chemical entities. The protocols and insights provided in this guide serve as a robust starting point for the practical application of these methods. Future work in this area will likely focus on developing asymmetric versions of these cyclizations, expanding the substrate scope through novel multicomponent reactions, and applying these versatile scaffolds to new challenges in drug discovery.

References

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Application Notes & Protocols: A Guide to the Synthesis of Pyridazino[4,3-c:5,6-c′]diquinolines via Autoxidation of 4-Hydrazinylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of a novel class of pentacyclic heterocycles, pyridazino[4,3-c:5,6-c′]diquinolines. The core of this methodology is an efficient and often high-yielding autoxidation and dimerization cascade of 4-hydrazinylquinolin-2(1H)-one precursors. This guide is designed for researchers in synthetic organic chemistry, medicinal chemistry, and materials science, offering a comprehensive overview of the reaction mechanism, detailed experimental protocols, characterization data, and the underlying scientific principles. The quinoline and pyridazine scaffolds are independently recognized for their significant roles in pharmacologically active agents and functional materials.[1][2][3][4] Their fusion into the rigid, planar pyridazino[4,3-c:5,6-c′]diquinoline system presents new opportunities for drug discovery and the development of advanced materials.

Introduction and Scientific Context

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with activities ranging from antimalarial (e.g., chloroquine) to anticancer (e.g., camptothecin).[2][5] Similarly, the pyridazine moiety is a key component in various biologically active molecules, exhibiting antimicrobial, antihypertensive, and anti-inflammatory properties.[4][6] The fusion of these two potent heterocyclic systems into a larger, polycyclic aromatic structure like pyridazino[4,3-c:5,6-c′]diquinoline is a compelling strategy for generating chemical diversity and exploring new pharmacological landscapes.

This guide details an unconventional yet effective synthesis that proceeds through an autoxidation-dimerization of 4-hydrazinylquinolin-2(1H)-ones.[6][7][8] Unlike classical multi-step synthetic routes, this one-pot process offers an elegant and efficient pathway to these complex pentacyclic structures. Understanding the nuances of this reaction is critical for its successful application and adaptation.

Reaction Mechanism: An In-Depth Analysis

The formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones from 4-hydrazinylquinolin-2(1H)-ones is not a simple condensation but a sophisticated cascade involving isomerization, nucleophilic substitution, dimerization, and autoxidation.[6][9] The choice of a high-boiling solvent like pyridine is crucial, as it not only facilitates the necessary thermal conditions (reflux) but also likely acts as a base to promote key proton transfer steps.

The proposed mechanism can be broken down into several logical steps:

  • Isomerization: The reaction initiates with a proton shift in the 4-hydrazinylquinolin-2(1H)-one starting material (2 ) to form its more reactive tautomer (2' ).[6][9]

  • Dimerization: A molecule of the starting hydrazine (2 ) then acts as a nucleophile, attacking its isomer (2' ). This step forms a dimeric intermediate (6 ).[6][9]

  • Cascade Cyclization and Oxidation: This dimer undergoes a series of intramolecular reactions, including cyclization and subsequent aerial oxidation. The atmospheric oxygen present in the refluxing system serves as the terminal oxidant. This autoxidation is a key feature, driving the reaction towards the thermodynamically stable, fully aromatic pentacyclic product (3 ).[9]

This multi-step, one-pot process highlights a highly efficient synthetic strategy that leverages the inherent reactivity of the hydrazine functionality under thermal and basic conditions.[9]

Reaction_Mechanism start 4-Hydrazinylquinolin-2(1H)-one (2) isomer Tautomer (2') start->isomer dimer Dimeric Intermediate (6) start->dimer Nucleophilic Attack (+ Tautomer 2') isomer->dimer cascade Intramolecular Cascade & Cyclization dimer->cascade Spontaneous product Pyridazino[4,3-c:5,6-c']diquinoline (3) cascade->product Aerial Autoxidation

Caption: Proposed mechanism for the formation of pyridazino[4,3-c:5,6-c′]diquinolines.

Experimental Workflow and Protocols

The successful synthesis of the target compounds relies on the careful preparation of the starting materials and precise execution of the final cyclization step. The following protocols are generalized from established procedures.[6][9]

Workflow Overview

Experimental_Workflow prep Step 1: Precursor Synthesis Prepare 4-hydrazinylquinolin-2(1H)-ones (2a-g) from 4-chloroquinolin-2(1H)-ones and hydrazine hydrate. react Step 2: Autoxidation Reaction Reflux precursor (2a-g) in pyridine for 6-12 hours. Monitor reaction progress via TLC. prep->react workup Step 3: Isolation Cool reaction mixture. Pour into iced water to precipitate the product. Filter and wash the solid. react->workup purify Step 4: Purification & Characterization Recrystallize the crude product from a suitable solvent (e.g., DMF/H2O). Characterize using NMR, IR, MS, and elemental analysis. workup->purify

Caption: General experimental workflow for the synthesis and purification.

Protocol 3.1: General Procedure for the Synthesis of 4-Hydrazinylquinolin-2(1H)-ones (Precursors)

The key intermediates, 4-hydrazinylquinolin-2(1H)-ones, are typically prepared by reacting the corresponding 4-chloro-2-quinolones with hydrazine hydrate.[6]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the appropriate 4-chloroquinolin-2(1H)-one derivative (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol) followed by an excess of hydrazine hydrate (e.g., 5-10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-hydrazinylquinolin-2(1H)-one precursor. The product is often pure enough for the next step without further purification.

Protocol 3.2: General Procedure for the Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones

This protocol describes the critical autoxidation and dimerization step.[6][9]

  • Setup: In a round-bottom flask fitted with a reflux condenser, place the 4-hydrazinylquinolin-2(1H)-one derivative (1.0 mmol).

  • Solvent Addition: Add pyridine (e.g., 5-10 mL).

  • Reaction: Heat the mixture to reflux. The reaction time typically ranges from 6 to 12 hours. Monitor the disappearance of the starting material using TLC (e.g., mobile phase toluene:EtOAc, 10:1).

  • Work-up: Once the reaction is complete, allow the mixture to cool to ambient temperature. Pour the cooled reaction mixture into a beaker containing iced water (approx. 100 mL).

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with water to remove any residual pyridine.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as DMF/water, to obtain the pure pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione as a crystalline solid.[6]

Data Presentation and Characterization

The structures of the synthesized compounds are unequivocally confirmed through a combination of spectroscopic methods and elemental analysis.[7][8] X-ray crystallography has been used to definitively prove the molecular structure in some cases.[6]

Table 1: Summary of Reaction Data for Selected Derivatives
Compound IDR Group (at positions 2 and 11)Reaction Time (h)Yield (%)M.p. (°C)Molecular Formula
3a Ethyl12~85%>300C₂₂H₁₈N₄O₂
3c H1082%348–350C₁₈H₁₀N₄O₂
3g Benzyl8~80%>300C₃₂H₂₂N₄O₂

Data compiled from literature sources.[6]

Representative Characterization Data: Compound 3c

For the parent compound, Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione (3c ), the following data has been reported:[6]

  • Appearance: Orange crystals.

  • IR (KBr, cm⁻¹): 3174 (N-H), 3044 (Ar C-H), 1640 (C=O), 1602, 1585 (Ar C=C).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): 11.99 (s, 2H, NH), 7.68 (dd, 2H), 7.33–7.38 (m, 2H), 7.18–7.23 (m, 2H), 7.05–7.09 (m, 2H). The two-proton intensity for each signal and the symmetrical pattern confirm the dimeric structure.

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 165.94 (C=O), 157.77, 136.80, 130.87, 122.78, 122.52, 119.12, 115.96, 115.85.

  • Mass Spec (Fab, m/z): 314 [M]⁺.

  • Elemental Analysis: Calculated for C₁₈H₁₀N₄O₂: C, 68.79; H, 3.21; N, 17.83. Found: C, 68.79; H, 3.21; N, 17.83 (values may vary slightly).[6]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably tracked by TLC. The identity and purity of the final product are rigorously confirmed by a standard suite of analytical techniques (NMR, MS, IR). The high crystallinity of the products often allows for straightforward purification by recrystallization, and the melting points are typically sharp and high, indicative of pure, stable compounds. The consistency of results across various substituted precursors further validates the robustness of this synthetic method.[6]

Conclusion and Future Outlook

The autoxidation of 4-hydrazinylquinolin-2(1H)-ones provides a powerful and efficient one-pot method for accessing the complex and novel pyridazino[4,3-c:5,6-c′]diquinoline scaffold.[6][9] This approach is superior to many classical methods for constructing polycyclic heterocycles, which often require multiple steps, harsh reagents, and tedious purifications.

The biological significance of these compounds remains an open and exciting area of research. Given the established pharmacological importance of both quinolines and pyridazines, these fused systems are prime candidates for screening in various drug discovery programs, including oncology, infectious diseases, and neuropharmacology.[10][11] Further work may involve modifying the core structure to enhance solubility and modulate biological activity, paving the way for the development of new therapeutic agents.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. OUCI.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. Molecules (Basel, Switzerland), 27(7), 2125. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]

  • Afrin, S., & Samanta, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(40), 23871-23901. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Singh, R. P., & Singh, R. K. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-11. Available at: [Link]

  • Sravanthi, V. V., & Kumar, D. S. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS omega. Available at: [Link]

  • Parrish, J. P., & Jung, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current organic synthesis, 13(4), 511-525. Available at: [Link]

  • Kenny, P. W. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of medicinal chemistry, 65(13), 8753-8782. Available at: [Link]

  • Al-Ghorbani, M., Chebil, A., Othman, A. M., Shaik, M. R., Al-Zaqri, N., & Harrath, A. H. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Raj, V. S., Kumar, P. S., & Kumar, C. R. (2018). Chemical Science Review and Letters Synthesis Characterization and Pharmacological Studies on Novel Pyridazino Quinolines. ResearchGate. Available at: [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and pharmacological studies of unprecedented fused pyridazino [3′, 4′: 5, 6][6][7][9] triazino [3, 4-b][7][8][9] thiadiazine derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(11), 723-728. Available at: [Link]

  • Brown, D. G., Urbanek, R. A., Bare, T. M., McLaren, F. M., Horchler, C. L., Murphy, M., ... & Keith, R. A. (2003). Synthesis of 7-chloro-2, 3-dihydro-2-[1-(pyridinyl) alkyl]-pyridazino [4, 5-b] quinoline-1, 4, 10 (5H)-triones as NMDA glycine-site antagonists. Bioorganic & medicinal chemistry letters, 13(20), 3553-3556. Available at: [Link]

  • Villo, P., & Ošeka, M. (2022). Synthetic Pathways to Pyrido [3, 4-c] pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7025. Available at: [Link]

  • Tseng, C. H., Tung, C. W., Peng, S. I., Chen, Y. L., Tzeng, C. C., & Cheng, C. M. (2018). Discovery of pyrazolo [4, 3-c] quinolines derivatives as potential anti-inflammatory agents through inhibiting of NO production. Molecules, 23(5), 1036. Available at: [Link]

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Application Note: Accelerating Heterocyclic Scaffolding with Microwave-Assisted Synthesis Using 4-Hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The synthesis of novel quinoline derivatives, particularly fused heterocyclic systems, is therefore of paramount importance in drug discovery. This application note provides a comprehensive guide to the use of 4-Hydrazinoquinoline hydrochloride as a versatile precursor in microwave-assisted organic synthesis (MAOS). We will explore the fundamental principles of microwave heating, detail protocols for the rapid synthesis of pyrazolo[4,3-c]quinoline derivatives, and provide critical safety and operational guidelines for researchers. The methodologies presented herein demonstrate a significant reduction in reaction times and an improvement in process efficiency compared to conventional thermal methods.

The Rationale: Microwave Chemistry and Privileged Scaffolds

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis relies on conductive heating, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process is often slow and can create thermal gradients, leading to non-uniform heating and the formation of byproducts.[4] Microwave-assisted synthesis represents a paradigm shift, utilizing direct energy transfer to the reactants and solvent.[5] This heating occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which translates into rapid and uniform volumetric heating.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat efficiently throughout the bulk of the solution.[4][6]

This "in-core" heating mechanism results in remarkable rate accelerations, often reducing reaction times from hours to mere minutes, while also improving product yields and purity.[8][9] This efficiency aligns with the principles of Green Chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[4][7]

The Significance of the Quinoline Scaffold

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is considered a "privileged scaffold" in drug discovery.[1][3] Its derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][10] The ability to rapidly synthesize libraries of novel quinoline-based compounds is a key objective for medicinal chemists aiming to develop next-generation therapeutics.[11]

The Workhorse: 4-Hydrazinoquinoline as a Versatile Synthon

4-Hydrazinoquinoline, and its more stable hydrochloride salt, is a powerful building block for constructing fused heterocyclic systems. The terminal hydrazine group (-NHNH₂) is a potent nucleophile, readily participating in cyclocondensation reactions with a variety of electrophilic partners. This reactivity is harnessed to create fused pyrazoles, triazines, and other important pharmacophores. The reaction of 4-hydrazinoquinoline with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient route to synthesize pyrazolo[4,3-c]quinolines, a class of compounds investigated for their anti-inflammatory and anticancer activities.[12][13][14]

Experimental Protocols: Microwave-Assisted Synthesis of Pyrazolo[4,3-c]quinolines

This section provides a detailed, step-by-step protocol for the synthesis of a model pyrazolo[4,3-c]quinoline derivative using 4-hydrazinoquinoline hydrochloride and a β-ketoester.

General Experimental Workflow

The overall process, from reaction setup to final analysis, follows a streamlined workflow that is highly amenable to rapid library synthesis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reactants: - 4-Hydrazinoquinoline HCl - β-Ketoester - Base (e.g., TEA) vessel Add to Microwave Vessel with Stir Bar & Solvent reagents->vessel seal Seal Vessel vessel->seal mw Place in Reactor Cavity Set Parameters (T, t, P) Initiate Irradiation seal->mw cool Cool to Room Temp (Automated Air Jet) mw->cool filter Filter Crude Product or Perform Extraction cool->filter purify Purify via Recrystallization or Column Chromatography filter->purify dry Dry Purified Product purify->dry char Characterize: - LC-MS - ¹H NMR - Melting Point dry->char

Caption: General workflow for microwave-assisted synthesis.

Reaction Scheme: Synthesis of an Ethyl 1-methyl-1H-pyrazolo[4,3-c]quinolin-3-carboxylate

Caption: Microwave-assisted cyclocondensation reaction.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-hydrazinoquinoline hydrochloride (195.6 mg, 1.0 mmol).

  • Reagent Addition: Add absolute ethanol (4 mL), followed by triethylamine (TEA) (0.17 mL, 1.2 mmol) to neutralize the hydrochloride salt. Stir for 2 minutes at room temperature to ensure the free base is formed.

  • Substrate Addition: Add the β-ketoester, in this case, ethyl 2-acetyl-3-oxobutanoate (1.1 mmol, 1.1 eq), to the vial.

  • Vessel Sealing: Securely cap the vial with a septum cap designed for microwave reactors.

  • Microwave Irradiation: Place the vial into the cavity of a laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 20 minutes

    • Pressure: Max 20 bar

    • Stirring: High

  • Cooling: After the irradiation is complete, the vessel is cooled to below 50 °C via a compressed air jet (an automated feature of most commercial reactors).

  • Work-up: Once cooled, carefully open the vial in a fume hood. The resulting suspension is cooled in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting material and soluble impurities.

  • Purification & Characterization: The crude product is dried under vacuum. Purity can be assessed by LC-MS. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol. The final structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Summary

The following table illustrates representative conditions for the synthesis of various pyrazolo[4,3-c]quinoline derivatives, demonstrating the versatility of the method.

Entryβ-Dicarbonyl CompoundTemp (°C)Time (min)SolventIsolated Yield (%)
1Ethyl acetoacetate12015EtOH92
2Acetylacetone11020EtOH89
3Diethyl malonate14030DMF75
4Ethyl benzoylacetate13020EtOH85

Critical Safety Considerations for Microwave Synthesis

Operating a microwave reactor involves high temperatures and pressures, necessitating strict adherence to safety protocols.[15]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Never exceed the manufacturer's recommended volume or pressure limits for the vessel.[16]

  • Pressure Monitoring: Be aware that heating solvents above their boiling point in a sealed vessel generates significant pressure.[15] For unknown reactions, perform a small-scale test run at lower temperatures to gauge pressure generation.[17]

  • Solvent Choice: Use polar solvents that couple efficiently with microwaves. Avoid very low-boiling, flammable solvents like diethyl ether or pentane in sealed vessels. Never use non-polar solvents without a suitable microwave-absorbing stir bar or passive heating element.[16]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exotherm, leading to a dangerous thermal runaway.[17] Start with small quantities and low power settings.

  • Equipment Safety Features: Never modify or bypass the safety interlocks of a commercial microwave reactor.[18][19] These systems are designed to prevent microwave leakage and contain vessel failures.[17][19] All operations should be conducted within a certified fume hood.[18]

Conclusion

Microwave-assisted synthesis is a robust and highly efficient technology for accelerating drug discovery and development. The use of 4-hydrazinoquinoline hydrochloride as a key building block under microwave irradiation provides a rapid, high-yield pathway to medicinally relevant scaffolds such as pyrazolo[4,3-c]quinolines. By following the detailed protocols and safety guidelines outlined in this note, researchers can effectively leverage MAOS to expand chemical diversity and expedite the synthesis of novel therapeutic candidates.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SSRN. [Link]

  • Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]

  • Razzaq, R., & de la Hoz, A. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. [Link]

  • Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]

  • A brief review: Microwave assisted organic reaction. (2010). Scholars Research Library. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health (NIH). [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Gil, J., & Cook, A. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2022). RSC Publishing. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Technologies|Microwave Safety Policy. (n.d.). Microwave Chemical. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2018). MDPI. [Link]

  • Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. (n.d.). ResearchGate. [Link]

  • Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. (2012). Tetrahedron Letters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazoloquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazoloquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and achieve higher product purity.

Troubleshooting Guide: Enhancing Reaction Outcomes

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a pyrazoloquinoline synthesis, primarily via the Friedländer condensation, but my yields are consistently low or I'm failing to isolate any desired product. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low or nonexistent yield is a frequent challenge that can be traced back to several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1][2]

Root Cause Analysis & Solutions:
  • Purity of Starting Materials: The integrity of your reactants is paramount.

    • The "Why": Impurities in your 2-aminoaryl carbonyl compound or the active methylene pyrazolone can act as inhibitors or lead to unwanted side reactions, consuming your reagents.[3] Aldehydes, in particular, are susceptible to oxidation into less reactive carboxylic acids.[2]

    • Actionable Steps:

      • Verify the purity of your starting materials using techniques like NMR or GC-MS.

      • If purity is questionable, purify the reagents before use. Recrystallization for solids and distillation for liquids are standard procedures.

      • Use freshly opened or properly stored reagents whenever possible.

  • Reaction Conditions (Temperature, Time, Atmosphere):

    • The "Why": The Friedländer synthesis involves an initial aldol condensation followed by a cyclization/dehydration cascade.[4][5] Each step has a specific activation energy. Insufficient temperature can stall the reaction, while excessive heat can cause degradation of reactants or products.[1] Reaction time is also critical; incomplete reactions are common if stopped prematurely.

    • Actionable Steps:

      • Optimize Temperature: Many syntheses require heating to reflux in solvents like acetic acid or ethanol to proceed efficiently.[6][7] If you are running the reaction at room temperature without success, gradually increase the temperature, monitoring for product formation.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of the product spot. This will help you determine the optimal reaction time and prevent unnecessary heating.[1]

      • Consider Atmosphere: Some reactions, especially those involving sensitive reagents or catalysts, may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Catalyst Selection and Loading:

    • The "Why": The Friedländer reaction can be catalyzed by both acids and bases.[5][7] The catalyst's role is to facilitate either the aldol condensation or the final cyclization. An incorrect choice or loading can lead to a stalled reaction or the promotion of side reactions.

    • Actionable Steps:

      • Acid Catalysis: Acetic acid is commonly used as both a solvent and a catalyst.[6] For less reactive substrates, stronger acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, Yb(OTf)₃) can significantly improve yields.[6][8][9]

      • Base Catalysis: Bases like piperidine, sodium hydroxide, or potassium tert-butoxide can also be effective, particularly for promoting the initial aldol condensation.[5]

      • Optimize Loading: If using a catalyst, screen different loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Solvent Effects:

    • The "Why": The solvent must solubilize the reactants to allow them to interact effectively. Furthermore, the polarity of the solvent can influence the reaction mechanism and kinetics.[1]

    • Actionable Steps:

      • If reactants are not dissolving, switch to a more suitable solvent. Common solvents include ethanol, glacial acetic acid, and DMF.[6][10]

      • In some cases, solvent-free (neat) reactions, often aided by microwave irradiation, can provide excellent yields and shorter reaction times by increasing the concentration of reactants.[6][10]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity purify Purify Reagents (Recrystallize/Distill) check_purity->purify Impure? check_conditions 2. Review Reaction Conditions (Temp/Time) check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature & Time (Monitor by TLC) check_conditions->optimize_temp Suboptimal? check_catalyst 3. Evaluate Catalyst (Type & Loading) check_conditions->check_catalyst Optimal optimize_temp->check_catalyst screen_catalysts Screen Different Catalysts (Acid/Base/Lewis Acid) check_catalyst->screen_catalysts Ineffective? check_solvent 4. Assess Solvent Choice check_catalyst->check_solvent Effective screen_catalysts->check_solvent screen_solvents Test Alternative Solvents or Solvent-Free Conditions check_solvent->screen_solvents Inappropriate? success Improved Yield check_solvent->success Appropriate screen_solvents->success

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Regioisomers and Side Products

Question: My reaction is producing a mixture of regioisomers, or I'm observing significant side products like Schiff bases. How can I improve the selectivity and minimize impurities?

Answer: Regioselectivity is a common hurdle when using unsymmetrical starting materials.[11] Side product formation often arises from competing reaction pathways. Understanding the underlying mechanism is key to controlling the outcome.

1. Managing Regioisomer Formation:
  • The "Why": When reacting a 2-aminoaryl aldehyde/ketone with an unsymmetrical pyrazolone (or other active methylene compound), the initial condensation can occur at two different sites, leading to two distinct regioisomers. The ratio of these products depends on the relative electrophilicity and steric hindrance of the carbonyl groups involved.[11]

  • Controlling Factors & Solutions:

    • Steric Hindrance: A bulkier substituent on one side of the unsymmetrical ketone can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered site.

    • Electronic Effects: Electron-withdrawing groups (like CF₃) increase the electrophilicity of a nearby carbonyl group, making it more reactive and directing the initial attack.[11]

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome, although this is often substrate-dependent. It is recommended to consult the literature for syntheses with similar substitution patterns.[1]

    • Strategic Synthesis: If direct control is not possible, consider a synthetic route that builds the rings in a different order, unambiguously setting the desired regiochemistry.

2. Minimizing Side Product Formation:
  • Common Side Product: Schiff Bases:

    • The "Why": A common side reaction is the simple condensation between the amino group of one reactant and a carbonyl group of the other, forming a Schiff base (imine) without subsequent cyclization.[6][10] This can dominate if the conditions are not favorable for the ring-closing step.

    • Actionable Steps:

      • Ensure Proper Catalysis: A strong acid catalyst is often required to promote the intramolecular cyclization that follows Schiff base formation.

      • Increase Temperature: Higher temperatures often provide the necessary activation energy for the cyclization step. Reactions carried out at 120 °C or in a microwave reactor often favor the formation of the desired pyrazoloquinoline over the Schiff base intermediate.[6][10]

  • Other Side Products: Self-condensation of the active methylene compound or other undesired intermolecular reactions can occur.

    • Actionable Steps:

      • Control Stoichiometry: Ensure the correct molar ratios of your reactants.[2]

      • Slow Addition: In some cases, slowly adding one reactant to the other can minimize its self-condensation.

Issue 3: Difficulty in Product Purification

Question: My desired pyrazoloquinoline product is difficult to purify. It either co-elutes with impurities during column chromatography or is difficult to recrystallize. What strategies can I employ?

Answer: Purification can be challenging, especially if the product has similar polarity to starting materials or side products.

Purification Strategies:
  • Column Chromatography:

    • The "Why": This is the most common method for separating mixtures of organic compounds.[1]

    • Actionable Steps:

      • Optimize Eluent System: If separation is poor, screen different solvent systems. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

      • Try Different Stationary Phases: If silica gel is ineffective, consider using alumina or reverse-phase silica.

  • Recrystallization:

    • The "Why": This technique is excellent for obtaining highly pure crystalline products, provided a suitable solvent can be found.

    • Actionable Steps:

      • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) on a small scale to find the best one.[2]

      • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved product before allowing it to cool and crystallize.

  • Acid-Base Extraction / Salt Formation:

    • The "Why": Pyrazoloquinolines contain basic nitrogen atoms. This property can be exploited for purification.

    • Actionable Steps:

      • Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazoloquinoline will form a salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Separate the aqueous layer, neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure product, and then extract the product back into an organic solvent.[12] This method can be very effective for removing non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my target pyrazoloquinoline?

A1: The choice depends on the availability of starting materials and the desired substitution pattern.

  • Friedländer Synthesis: Ideal when you have access to the corresponding 2-aminoaryl aldehyde/ketone and an active methylene pyrazolone. It is one of the most direct and common methods.[6]

  • Multicomponent Reactions (MCRs): Excellent for rapidly building molecular complexity in a single step from three or more simple starting materials.[13][14] They are highly efficient and atom-economical.

  • Synthesis from Quinoline Derivatives: Useful if you are starting with a pre-functionalized quinoline, such as a 2-chloro-3-formylquinoline, which can be reacted with hydrazine to form the pyrazole ring.[15][16]

Q2: What is the role of microwave irradiation in these syntheses?

A2: Microwave (MW) irradiation is a powerful tool for accelerating these reactions. By rapidly and efficiently heating the reaction mixture, it can significantly reduce reaction times (from hours to minutes) and often improve yields.[6][10] It is particularly effective for solvent-free reactions.[10]

Q3: How can I definitively confirm the structure and regiochemistry of my product?

A3: A combination of spectroscopic techniques is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning the structure, especially for confirming regiochemistry by observing long-range correlations between protons and carbons across the newly formed rings.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which helps to confirm the molecular formula.

  • X-ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute proof of structure and regiochemistry.[16]

Experimental Protocols

Example Protocol: Acid-Catalyzed Friedländer Synthesis of a 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline

This protocol is a generalized example. Molar equivalents and reaction times should be optimized for specific substrates.

Reactants:

  • 2-Aminoacetophenone (1.0 eq)

  • 1,3-Diphenyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and 1,3-diphenyl-1H-pyrazol-5(4H)-one (1.0 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating (e.g., 10-15 mL per gram of limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.

  • Isolation: A solid precipitate should form. If the solution is still acidic, neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual acetic acid and other impurities.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[15]

  • Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

References

  • K. N. Firgan, A. Danel, "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research," Molecules, 2022. [Online]. Available: [Link]

  • A. Díaz-Alvariño, A. M. Montaña, J. I. Borrell, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, 2022. [Online]. Available: [Link]

  • R. M. Borik, M. S. Mostafa, M. S. Behalo, R. E. Khidre, "Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives," Current Organic Chemistry, 2024. [Online]. Available: [Link]

  • ResearchGate, "Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines," N.d. [Online]. Available: [Link]

  • S. S. Mahajan, S. D. Jadhav, "Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry," International Journal of Innovative Research in Science, Engineering and Technology, 2014. [Online]. Available: [Link]

  • Wikipedia, "Friedländer synthesis," N.d. [Online]. Available: [Link]

  • M. Diri, C. Raso, L. Nicolas, et al., "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines," Molecules, 2023. [Online]. Available: [Link]

  • M. Bakhtiyari, M. Ghorbani, S. M. Vahdat, "Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction," Beilstein Journal of Organic Chemistry, 2019. [Online]. Available: [Link]

  • A. Al-Mokhtar, A. C. B. de Oliveira, G. A. B. da Silva, et al., "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics," Molecules, 2024. [Online]. Available: [Link]

  • DAU, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," 2022. [Online]. Available: [Link]

  • S. G. Lee, S. K. Kim, S. Park, et al., "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives," Molecules, 2022. [Online]. Available: [Link]

  • ResearchGate, "Optimization of the reaction conditions," N.d. [Online]. Available: [Link]

  • S. Saki, M. M. Khodaei, "The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds," Biological and Molecular Chemistry, 2024. [Online]. Available: [Link]

  • J&K Scientific LLC, "Friedländer Synthesis," 2025. [Online]. Available: [Link]

  • MDPI, "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research," 2022. [Online]. Available: [Link]

  • Química Organica.org, "Friedlander quinoline synthesis," N.d. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Friedlaender Synthesis," N.d. [Online]. Available: [Link]

  • C. F. R. A. C. Lima, S. M. M. de la Fuente, M. F. Proença, "Synthesis of novel pyrazolo[3,4-b]quinolinebisphosphonic acids and an unexpected intramolecular cyclization and phosphonylation reaction," Organic & Biomolecular Chemistry, 2016. [Online]. Available: [Link]

  • R Discovery, "Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives," 2024. [Online]. Available: [Link]

  • Purdue University Graduate School, "SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS," N.d. [Online]. Available: [Link]

  • The Distant Reader, "MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS," N.d. [Online]. Available: [Link]

  • Google Patents, "WO2011076194A1 - Method for purifying pyrazoles," N.d. [Online].
  • R. M. Borik, M. S. Mostafa, M. S. Behalo, R. E. Khidre, "Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives (Part I)," N.d. [Online]. Available: [Link]

Sources

Common side reactions with 4-Hydrazinoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinoquinoline hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its experimental use. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 4-Hydrazinoquinoline hydrochloride is turning a dark color (brown or deep red) upon exposure to air. What is happening and how can I prevent it?

A1: This is a classic sign of oxidation . The hydrazine moiety (-NHNH₂) in 4-Hydrazinoquinoline hydrochloride is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can lead to the formation of colored byproducts and a reduction in the yield of your desired product.

Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine group makes it an excellent reducing agent. It can be easily oxidized to form a diimide (HN=NH) intermediate, which is unstable and can decompose to nitrogen gas and other products. The quinoline ring itself can also be susceptible to oxidation under certain conditions, contributing to the color change.

Troubleshooting Protocol:

  • Inert Atmosphere: The most effective preventative measure is to conduct your reaction under an inert atmosphere. This can be achieved by purging your reaction vessel with an inert gas like argon or nitrogen and maintaining a positive pressure of the gas throughout the experiment.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to suppress oxidation. However, this should be tested on a small scale first to ensure it does not interfere with your desired reaction.

Q2: I am trying to synthesize a hydrazone by reacting 4-Hydrazinoquinoline hydrochloride with an aldehyde/ketone, but I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting material. What is this byproduct and how can I minimize its formation?

A2: The byproduct you are observing is likely an azine , formed by the reaction of two molecules of 4-Hydrazinoquinoline hydrochloride with one molecule of the aldehyde or ketone. This is a common side reaction in hydrazone synthesis.

Mechanism of Azine Formation:

The formation of a hydrazone is a reversible reaction. If the concentration of the hydrazine is high relative to the carbonyl compound, or if the reaction conditions favor further reaction of the initially formed hydrazone, the hydrazone can react with another molecule of the carbonyl compound to form an azine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing azine byproduct formation.

Experimental Protocol to Minimize Azine Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Instead of using an excess of the hydrazine, use a slight excess of the aldehyde or ketone (e.g., 1.1 equivalents).

  • Order of Addition: Add the 4-Hydrazinoquinoline hydrochloride solution dropwise to a solution of the aldehyde or ketone. This ensures that the concentration of the hydrazine is kept low at any given time, disfavoring the formation of the azine.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many hydrazone formations, room temperature or even cooling in an ice bath is sufficient.

  • pH Adjustment: The rate of hydrazone formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5). You can add a catalytic amount of a weak acid, such as acetic acid, to promote the desired reaction.

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Low Yield of the Desired Product
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure efficient stirring.
Degradation of Starting Material As discussed in FAQ 1, 4-Hydrazinoquinoline hydrochloride is sensitive to oxidation. Degradation of the starting material will naturally lead to a lower yield.Follow the protocols for working under an inert atmosphere and using degassed solvents. Store the 4-Hydrazinoquinoline hydrochloride properly in a cool, dark, and dry place under an inert atmosphere.
Side Reactions The formation of byproducts such as azines (see FAQ 2) or products from other competing reactions will consume the starting materials and reduce the yield of the desired product.Optimize reaction conditions (stoichiometry, temperature, order of addition) to favor the desired reaction pathway.
Product Loss During Workup The desired product may be lost during extraction, washing, or purification steps.Use a suitable extraction solvent and minimize the volume of washing solutions. If the product is water-soluble, consider back-extraction of the aqueous layers. For purification, choose a method that is appropriate for the scale and properties of your compound (e.g., column chromatography, recrystallization).
Issue 2: Difficulty in Product Purification

Problem: You have obtained a crude product that is difficult to purify, with multiple spots on a TLC plate that are close together.

Potential Causes and Solutions:

  • Formation of Isomers: If your product contains stereocenters or geometric isomers (e.g., E/Z isomers of a hydrazone), you may have a mixture of isomers that are difficult to separate by standard chromatography.

    • Solution: Try using a different stationary phase or solvent system for your chromatography. In some cases, preparative HPLC may be necessary.

  • Presence of Unreacted Starting Materials and Byproducts: If the reaction did not go to completion or if significant side reactions occurred, the crude product will be a complex mixture.

    • Solution: Before attempting chromatographic purification, consider a simple workup procedure to remove some of the impurities. For example, an acid-base extraction can be used to separate acidic or basic impurities.

  • Product Instability on Silica Gel: Some quinoline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

    • Solution: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, consider using a different stationary phase, such as alumina.

General Purification Workflow:

G Crude_Product Crude Product Mixture Initial_Analysis Analyze by TLC/LC-MS Crude_Product->Initial_Analysis Workup Acid-Base Extraction Initial_Analysis->Workup If acidic/basic impurities Chromatography Column Chromatography Initial_Analysis->Chromatography Directly if neutral Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization For further purification Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of products from reactions involving 4-Hydrazinoquinoline hydrochloride.

Section 3: Stability and Storage

Q3: What are the optimal storage conditions for 4-Hydrazinoquinoline hydrochloride?

A3: To ensure the long-term stability of 4-Hydrazinoquinoline hydrochloride, it is crucial to protect it from air, moisture, light, and heat.

Recommended Storage Conditions:

Parameter Recommendation Reasoning
Temperature Store in a refrigerator at 2-8 °C.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation of the sensitive hydrazine group.
Container Use a tightly sealed, amber glass vial.Protects from moisture and light, which can also promote degradation.
Location Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.Minimizes the risk of accidental reactions.

References

  • General Reactivity of Hydrazines: Information on the general reactivity and side reactions of hydrazine compounds can be found in standard organic chemistry textbooks.

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Synthesis of Hydrazones: For detailed procedures and discussions on the synthesis of hydrazones, including potential side reactions, refer to

    • Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Autoxidation of Hydrazinylquinolines: A study on a related compound provides insights into the potential for autoxid

    • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

  • Derivatization using Hydrazinoquinolines: This paper discusses the use of a similar compound for derivatization and provides inform

    • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. [Link]

Technical Support Center: Purification of 4-Hydrazinoquinoline Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydrazinoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed purification protocol grounded in established chemical principles. Our goal is to equip you with the knowledge to optimize your purification process, ensuring high purity and yield of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Hydrazinoquinoline hydrochloride, offering potential causes and actionable solutions.

Question 1: My final product is a persistent oil or sticky solid and won't crystallize. What's going on and how can I fix it?

Answer:

This is a common issue often indicative of residual solvent, the presence of impurities, or the product being in its freebase form rather than the hydrochloride salt.

  • Causality: Impurities can act as "crystallization inhibitors" by disrupting the formation of a uniform crystal lattice. Excess hydrazine hydrate, a common reactant, is hygroscopic and can contribute to an oily product. Furthermore, if the final acidification step to form the hydrochloride salt was incomplete or if the product was exposed to basic conditions, the freebase, which may have a lower melting point or exist as an oil, could be present.

  • Troubleshooting Steps:

    • Ensure Complete Conversion to the Hydrochloride Salt: Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol or ethanol) and add a few drops of concentrated hydrochloric acid. If a precipitate forms, it suggests the presence of the freebase. For the bulk material, dissolve it in a minimal amount of a polar solvent like ethanol and carefully add ethereal HCl or a solution of HCl in isopropanol until precipitation is complete.

    • Trituration: Stirring the oily product vigorously with a solvent in which the desired product is insoluble but the impurities are soluble can induce crystallization. For 4-Hydrazinoquinoline hydrochloride, try triturating with cold diethyl ether, ethyl acetate, or acetonitrile.[1]

    • Solvent Removal: Ensure all reaction solvents and excess hydrazine hydrate are thoroughly removed under reduced pressure. Co-evaporation with a higher boiling point solvent like toluene can help azeotropically remove residual water and volatile impurities.

    • Recrystallization from a Different Solvent System: If trituration fails, a more rigorous purification by recrystallization is necessary. Experiment with various solvent systems. A good starting point for hydrazones and their salts is often a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water, methanol/diethyl ether, or DMF/water.[1]

Question 2: After purification, my product's purity by HPLC is still low. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial purification steps suggests the presence of co-precipitating or similarly soluble impurities. These can include unreacted starting materials, isomers, or byproducts from side reactions.

  • Potential Impurities & Their Origin:

    • Unreacted 4-Chloroquinoline: The starting material may persist if the reaction did not go to completion.

    • Bis-adducts: It's possible for a molecule of 4-Hydrazinoquinoline to react with another molecule of 4-chloroquinoline, leading to a larger, more complex impurity.

    • Ring-Transformed Products: Reactions involving hydrazine and chloro-substituted nitrogen heterocycles can sometimes lead to rearrangements and the formation of triazole-containing byproducts, especially at elevated temperatures.[2]

    • Oxidation Products: Hydrazines are susceptible to oxidation, which can be catalyzed by air and trace metals, leading to a variety of degradation products.[3][4]

  • Purification Strategies:

    • Optimize Recrystallization: Finding the ideal recrystallization solvent is crucial. The goal is to use a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.[5] A solvent-antisolvent approach can be effective. For example, dissolve the crude product in a minimal amount of a good solvent (like methanol or DMF) and slowly add a poor solvent (like diethyl ether or hexane) until the solution becomes cloudy, then heat until clear and allow to cool slowly.

    • Column Chromatography: For stubborn impurities, column chromatography is the most effective method.[5][6]

      • Stationary Phase: Silica gel is a good starting point for the purification of polar compounds like 4-Hydrazinoquinoline hydrochloride.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is recommended. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape and separation of basic compounds on silica gel, though this would yield the freebase which would then need to be converted back to the hydrochloride salt.[1] Alternatively, reverse-phase chromatography (C18 stationary phase) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or TFA can be effective for separating polar compounds.[7][8]

Question 3: The yield of my purified product is very low. What are the common causes of product loss during purification?

Answer:

Low recovery can be attributed to several factors, from incomplete reaction to losses during the work-up and purification steps.

  • Potential Causes of Product Loss:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the limiting starting material has been consumed.

    • Product Solubility in Wash Solvents: During the work-up, the product may have some solubility in the aqueous or organic wash solutions. Minimize the volume of wash solvents and consider back-extracting the aqueous layers with a suitable organic solvent.

    • Suboptimal Recrystallization Conditions:

      • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Product Adsorption on Silica Gel: During column chromatography, highly polar compounds can sometimes irreversibly bind to the silica gel. Using a more polar eluent or deactivating the silica gel with a small amount of water or triethylamine can help mitigate this.

    • Product Decomposition: Hydrazines can be sensitive to heat and oxidation.[9][10] Avoid prolonged heating during recrystallization and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 4-Hydrazinoquinoline hydrochloride?

A1: 4-Hydrazinoquinoline hydrochloride should be stored in a tightly sealed container to protect it from moisture and air.[3] It is best stored in a cool, dark, and dry place. Due to the potential for oxidation and decomposition of the hydrazine moiety, long-term storage under an inert atmosphere is recommended.[4]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography: HPLC or TLC can be used to assess the number of components in your sample. A single spot on TLC or a single peak in the HPLC chromatogram suggests high purity.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides detailed information about the chemical structure and can be used to confirm the identity of the compound and detect impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Shows the presence of key functional groups.

Q3: My product is colored (e.g., yellow or brown), but I expect it to be a white or off-white solid. What does this mean?

A3: A colored product often indicates the presence of small amounts of highly colored impurities, which could be oxidation or degradation products. Hydrazine-containing compounds can be susceptible to air oxidation, which can lead to colored byproducts.[4] If the other analytical data (NMR, HPLC) indicate high purity, the color may be due to trace impurities that are difficult to remove. A charcoal treatment during recrystallization can sometimes remove colored impurities. To do this, add a small amount of activated charcoal to the hot, dissolved solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of 4-Hydrazinoquinoline hydrochloride. The optimal solvent system may need to be determined experimentally.

Objective: To purify crude 4-Hydrazinoquinoline hydrochloride by removing unreacted starting materials, byproducts, and other impurities.

Materials:

  • Crude 4-Hydrazinoquinoline hydrochloride

  • Recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, diethyl ether, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

    • A good solvent will dissolve the compound when hot but not when cold.

    • Commonly effective solvent systems for similar compounds include ethanol, ethanol/water, or methanol/diethyl ether.[1][11]

  • Dissolution:

    • Place the crude 4-Hydrazinoquinoline hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using an excessive amount.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

    • Quickly filter the hot solution through a fluted filter paper to remove the charcoal or insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass or loose-fitting stopper and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification Options crude Crude 4-Hydrazinoquinoline Hydrochloride Reaction Mixture workup Aqueous Work-up (e.g., pH adjustment, extraction) crude->workup isolated_crude Isolated Crude Solid/Oil workup->isolated_crude analysis1 Initial Purity Assessment (TLC, HPLC, ¹H NMR) isolated_crude->analysis1 decision Purity Acceptable? analysis1->decision recrystallization Recrystallization - Solvent Screening - Dissolution & Cooling - Filtration & Drying decision->recrystallization No column Column Chromatography - Stationary Phase: Silica or C18 - Mobile Phase Optimization - Fraction Collection decision->column No final_product Pure 4-Hydrazinoquinoline Hydrochloride decision->final_product Yes analysis2 Purity Analysis of Fractions/Crystals (TLC, HPLC) recrystallization->analysis2 column->analysis2 combine Combine Pure Fractions/ Collect Crystals analysis2->combine combine->final_product characterization Final Characterization (NMR, MS, MP, etc.) final_product->characterization

Caption: Purification workflow for 4-Hydrazinoquinoline hydrochloride.

References

  • BenchChem. (n.d.). Technical Support Center: Hydrazone Formation and Purification.
  • Reddit. (2023).
  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Addressing issues with hydrazine hydrate concentration and purity.
  • ResearchGate. (2020). How to purify hydrazone?
  • Sigma-Aldrich. (n.d.). 4-Hydrazinoquinoline hydrochloride.
  • Sigma-Aldrich. (n.d.). 7-Chloro-4-hydrazinoquinoline 98%.
  • El-Gendy, M. A., et al. (2012). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy & Pharmaceutical Sciences, 4(Suppl 5), 347-354.
  • Backeberg, O. G., & Friedmann, C. A. (1938). 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972-974.
  • Sigma-Aldrich. (n.d.). 4-Hydrazinoquinoline hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-hydrazinoquinoline.
  • Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78776.
  • PubChem. (n.d.). 4-Hydrazinoquinoline.
  • ResearchGate. (n.d.). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine.
  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
  • Chromatography Online. (2020). A Look at Stationary Phase Chemistry Synthesis.
  • Montis, C., et al. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Kromasil. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase.
  • Thermo Fisher Scientific. (n.d.). Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography.
  • Mészáros, Z., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 35(3), 583-588.
  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • Basicmedical Key. (2016). High-performance liquid chromatography.
  • ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions.
  • Liu, X., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 14(8), 548.
  • Sigma-Aldrich. (n.d.). 7-Chloro-4-hydrazinoquinoline 98%.
  • BenchChem. (n.d.). Stability and Decomposition of (4-methoxycyclohexyl)hydrazine: A Technical Guide.
  • ResearchGate. (n.d.). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.

Sources

Troubleshooting low yield in hydrazone formation with quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline-Hydrazone Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with hydrazone formation, specifically involving quinoline scaffolds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve yield-related issues in your experiments. Quinolines, while valuable pharmacophores, introduce unique electronic and steric challenges to this classic condensation reaction. This guide will walk you through these complexities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinoline-hydrazone reaction shows very low conversion. What are the primary factors I should investigate?

Low conversion in this reaction is a common but solvable issue. The primary causes typically revolve around the inherent properties of the quinoline ring, suboptimal reaction conditions, or reagent quality. The quinoline nitrogen acts as a strong electron-withdrawing group, which deactivates an adjacent carbonyl (e.g., at the 2- or 4-position), making it less electrophilic and thus less reactive towards the hydrazine nucleophile.[1]

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow cluster_conditions Key Condition Parameters cluster_siderxns Common Side Products Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions CheckReagents->CheckConditions Reagents OK CheckSideRxns 3. Investigate Side Reactions CheckConditions->CheckSideRxns Conditions Seem Correct pH pH / Catalyst CheckConditions->pH Optimize Systematic Optimization CheckSideRxns->Optimize Side Products Identified or Minimized Azine Azine Formation CheckSideRxns->Azine Solvent Solvent Polarity Temp Temperature Hydrolysis Product Hydrolysis Oxidation Autoxidation Reaction_Mechanism Reactants Quinoline-CHO + H2N-NHR Protonation Protonation of Carbonyl (Acid Catalyst) Reactants->Protonation H+ Intermediate Tetrahedral Intermediate (Carbinolamine) Dehydration Dehydration (Rate-Limiting Step, Acid-Catalyzed) Intermediate->Dehydration H+ Product Quinoline-Hydrazone Attack Nucleophilic Attack by Hydrazine Protonation->Attack Activates C=O Attack->Intermediate Dehydration->Product - H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

  • The Problem:

    • Too Acidic (pH < 4): The lone pair on the hydrazine's terminal nitrogen gets fully protonated (R-NH-NH3+). This renders it non-nucleophilic, and the initial attack on the carbonyl carbon cannot occur.

    • Too Basic (pH > 7): There is insufficient acid to catalyze the rate-limiting water elimination step from the tetrahedral intermediate. The reaction stalls.

  • The Solution: pH Optimization Protocol A systematic pH screen is the most reliable method. The goal is to find the "sweet spot" where a sufficient population of hydrazine remains unprotonated while enough acid is present to catalyze dehydration.

Parameter Recommendation & Rationale
Solvent System Use a buffered solvent system if possible (e.g., ethanol/acetate buffer). If using an alcohol like ethanol, the acid catalyst concentration is key.
Catalysts Start with acetic acid. If yields remain low, consider stronger acids like TFA (use sparingly) or alternative nucleophilic catalysts like aniline, which can accelerate imine formation at neutral pH. [2][3]
Screening Range Test a range of conditions. For example, set up small-scale parallel reactions using different amounts of acetic acid (e.g., 0.1, 0.5, 1.0, 5.0 mol%).

Protocol 1: Small-Scale pH/Catalyst Screening

  • Setup: In four separate vials, dissolve your quinoline aldehyde (0.1 mmol) in 1 mL of ethanol.

  • Hydrazine Addition: Add the hydrazine derivative (0.11 mmol, 1.1 eq) to each vial.

  • Catalyst Addition:

    • Vial 1: No catalyst.

    • Vial 2: Add 1 µL of glacial acetic acid.

    • Vial 3: Add 5 µL of glacial acetic acid.

    • Vial 4: Add 1 µL of trifluoroacetic acid (TFA).

  • Monitoring: Stir all reactions at room temperature. After 2 hours, take a small aliquot from each, spot on a TLC plate, and compare the consumption of starting material and formation of the product spot. [4]5. Analysis: The condition showing the most significant product formation is your optimal starting point for a larger-scale reaction.

Q3: I suspect steric hindrance is my problem. How does this affect quinoline substrates and what can I do?

Steric hindrance can significantly lower reaction rates by impeding the hydrazine's approach to the carbonyl carbon. [5]With quinolines, this is particularly relevant for:

  • Quinoline-8-carboxaldehyde: The "peri" interaction with the hydrogen at the 1-position can hinder access to the aldehyde.

  • Substituted Quinolines: Large groups adjacent to the carbonyl (e.g., at the 3-position for a 2-carboxaldehyde) will slow the reaction.

  • Bulky Hydrazines: Using a sterically demanding hydrazine derivative (e.g., one with a large aryl group) will exacerbate the issue.

Mitigation Strategies:

  • Increase Temperature: Refluxing the reaction mixture in a higher-boiling solvent (e.g., ethanol, isopropanol, or toluene) provides the necessary activation energy to overcome the steric barrier.

  • Increase Reaction Time: Sterically hindered reactions are simply slower. Monitor by TLC and allow the reaction to proceed for 24-48 hours if necessary.

  • Use a Less Hindered Reagent: If possible, consider if a less bulky hydrazine derivative can be used in your synthetic design.

Q4: My TLC plate shows my starting material is consumed, but I have a low yield of the desired product and a new, prominent side product spot. What's happening?

The most common side reaction in hydrazone synthesis is the formation of an azine . This occurs when a second molecule of the aldehyde/ketone reacts with the newly formed hydrazone, especially if the hydrazine starting material has unsubstituted -NH2 groups. [4] Quinoline-CHO + H₂N-NH₂ → Quinoline-Hydrazone Quinoline-Hydrazone + Quinoline-CHO → Quinoline-Azine + H₂O

Another potential issue, particularly with hydrazinylquinolines, is autoxidation , which can lead to dimerization or the formation of other complex heterocyclic structures. [6] How to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of the hydrazine derivative (1.05-1.2 equivalents). This ensures the aldehyde is consumed by the intended nucleophile, statistically reducing the chance of it reacting with the product hydrazone.

  • Order of Addition: Add the quinoline aldehyde slowly to the solution of the hydrazine. This maintains a high concentration of hydrazine relative to the aldehyde throughout the addition, favoring the desired reaction.

  • Inert Atmosphere: If you are working with electron-rich hydrazinylquinolines that may be prone to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions. [6]* Purification: If azine formation is unavoidable, it can typically be separated from the desired hydrazone product using column chromatography. [4]

Q5: How do I properly monitor the reaction and confirm the structure of my quinoline-hydrazone?

Proper monitoring and characterization are essential to confirm success and purity.

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. [4]Co-spot your reaction mixture with your quinoline starting material and hydrazine. The disappearance of the starting material spots and the appearance of a new, single spot for the product indicates reaction completion.

Product Characterization:

Technique Expected Observation for Quinoline-Hydrazone
¹H NMR Look for a characteristic singlet for the imine proton (-CH=N-) typically in the 8-9 ppm range. The NH proton often appears as a broad singlet further downfield (>11 ppm). Aromatic protons of the quinoline and hydrazine substituent will also be present. [7]
¹³C NMR A signal for the imine carbon (C=N) should appear in the 140-165 ppm region. [7]
IR Spectroscopy The most telling sign is the disappearance of the strong C=O stretching band from the starting aldehyde (around 1680-1700 cm⁻¹) and the appearance of a C=N stretching band (around 1600-1650 cm⁻¹). An N-H stretch will also be visible (~3200-3400 cm⁻¹). [4]
Mass Spectrometry (MS) This will confirm the molecular weight of your synthesized product, verifying that the condensation has occurred. [4]

References

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • Li, N., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology. Available at: [Link]

  • Tirovsky, D., et al. (2008). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • El-Sayyad, G. M., et al. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives as antimicrobial agents. Journal of Molecular Structure. Available at: [Link]

  • Osorio, E., et al. (2021). The synthetic pathway of the quinoline–hydrazone hybrids. ResearchGate. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Journal of the American Chemical Society. Available at: [Link]

  • Kwiatkowski, P., & Dąbrowska, K. (2018). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters. Available at: [Link]

  • Various Authors. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov. Retrieved from: [Link]

  • El-Sayyad, G. M., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry. Available at: [Link]

  • Patel, R. V., et al. (2020). Synthetic route of quinoline hydrazone derivatives (QH-06 to QH-11). ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2011). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. Available at: [Link]

  • Lambert, K. M., & Movassaghi, M. (2010). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters. Available at: [Link]

  • Wang, X., et al. (2022). Co–N–C catalysts derived from folic acid and mediated by hydrazine hydrate for selective hydrogenation of quinoline. New Journal of Chemistry. Available at: [Link]

  • Three Methods of Detection of Hydrazines. (2010). NASA Tech Briefs. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). ResearchGate. Available at: [Link]

  • Chen, Z., et al. (2020). Gold catalysis in quinoline synthesis. Chemical Communications. Available at: [Link]

  • Sriram, D., et al. (2012). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Wang, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Montalvo-González, E., et al. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Chemosensors. Available at: [Link]

  • Hydrazone. (n.d.). Wikipedia. Retrieved from: [Link]

  • Li, N., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents. (2009). ResearchGate. Available at: [Link]

  • Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging. (2022). ResearchGate. Available at: [Link]

  • New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. (2018). ResearchGate. Available at: [Link]

Sources

Preventing byproduct formation in 4-Hydrazinoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydrazinoquinoline Reactions

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-Hydrazinoquinoline. This document is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges in reactions involving 4-Hydrazinoquinoline. Our goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind byproduct formation, empowering you to optimize your reactions for higher yields and purity.

Part 1: Understanding the Core Reactivity and Instability of 4-Hydrazinoquinoline

4-Hydrazinoquinoline is a versatile intermediate, particularly valuable in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis.[1][2] However, the hydrazine moiety, while being the source of its synthetic utility, is also its primary point of instability. Understanding these inherent properties is the first step toward preventing unwanted side reactions.

The key challenge stems from the susceptibility of the hydrazine group to oxidation. Hydrazines are reducing agents and can readily react with atmospheric oxygen, a process known as autoxidation.[3] This is often accelerated under neutral or alkaline conditions and in the presence of certain metal ions.[3][4] Consequently, the most common byproducts are often related to oxidation and subsequent dimerization or rearrangement.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during experiments in a practical question-and-answer format.

FAQ 1: My reaction mixture is turning dark brown/black, and I'm seeing a complex mixture of products on my TLC plate. What's happening?

Answer: This is a classic sign of oxidative degradation. The hydrazine group in your 4-Hydrazinoquinoline is likely being oxidized by atmospheric oxygen. This process can lead to a cascade of reactions, including dimerization, resulting in highly colored, often polymeric, byproducts.[3]

Root Causes & Mechanistic Insight:

  • Oxygen Exposure: Hydrazines are notoriously unstable in the presence of oxygen.[3][4] The reaction likely initiates via a single-electron transfer to O₂, forming radical species that propagate a complex degradation pathway.

  • Reaction pH: The autoxidation process is significantly faster under neutral or alkaline conditions.[3] In contrast, hydrazines exhibit greater stability under strongly acidic conditions where the lone pair on the nitrogen is protonated, making it less available for oxidation.[3][4]

  • Solvent Choice: Certain solvents can facilitate oxidation. For instance, heating 4-hydrazinylquinolin-2(1H)-ones in pyridine has been shown to promote an oxidation and dimerization cascade.[3]

Solutions & Preventative Measures:

  • Implement an Inert Atmosphere: This is the most critical control parameter. Before adding any reagents, thoroughly purge your reaction flask and solvent with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents prior to use by sparging with an inert gas, employing a freeze-pump-thaw cycle, or using a solvent purification system.

  • Control pH: If your reaction chemistry allows, maintaining acidic conditions can significantly stabilize the hydrazine. For reactions requiring neutral or basic conditions, rigorous exclusion of oxygen is paramount.

FAQ 2: I'm attempting a Fischer Indole Synthesis, but my yield is low, and I'm isolating the unreacted hydrazone and other side products. How can I improve this?

Answer: Low yields in the Fischer Indole Synthesis are a common challenge and typically point to suboptimal reaction conditions, particularly the choice of acid catalyst and temperature.[2][5][6] The reaction proceeds through several equilibria, and pushing these towards the desired indole product requires careful optimization.

Root Causes & Mechanistic Insight:

  • Ineffective Catalyst: The key step is the acid-catalyzed[7][7]-sigmatropic rearrangement of the protonated hydrazone.[1] The choice of acid is crucial; an acid that is too weak may not catalyze the rearrangement efficiently, while an acid that is too strong can lead to degradation or unwanted side reactions.[2][5]

  • Inappropriate Temperature: The rearrangement often requires elevated temperatures to overcome the activation energy barrier.[6] However, excessive heat can cause decomposition of the starting material, the hydrazone intermediate, or the final indole product.[5]

  • Hydrazone Formation vs. Indolization: The overall reaction involves two main stages: formation of the phenylhydrazone and its subsequent cyclization (indolization). If the conditions are not optimized for the second step, the reaction can stall at the hydrazone intermediate.

Solutions & Preventative Measures:

  • Systematic Catalyst Screening: Experiment with a range of both Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][5] The optimal catalyst is highly substrate-dependent.

  • Temperature Optimization: Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS. Be vigilant for the appearance of degradation products at higher temperatures.

  • Consider a One-Pot Procedure: To improve efficiency, form the hydrazone in situ and proceed directly with the indolization in the same vessel. This minimizes handling losses of the potentially unstable hydrazone.[5]

  • Microwave Irradiation: Using microwave synthesis can dramatically shorten reaction times and often improves yields by providing rapid, uniform heating that can favor the desired reaction pathway over thermal degradation pathways.[5]

ParameterOptionsConsiderations & Potential Byproducts
Acid Catalyst Brønsted Acids: HCl, H₂SO₄, PPA, p-TSALewis Acids: ZnCl₂, AlCl₃, BF₃·OEt₂Catalyst strength is key. Overly harsh acids can cause charring and polymerization. Lewis acids can sometimes be milder and more effective for sensitive substrates.[1][2][5]
Temperature Room Temp to Reflux (e.g., 60-180 °C)Substrate dependent. Insufficient heat leads to stalling at the hydrazone stage. Excessive heat promotes decomposition and tar formation.[5]
Solvent Toluene, Xylene, Acetic Acid, Ethanol, DMSOThe choice can influence reaction rate and solubility. High-boiling point aromatic solvents are common. Acetic acid can act as both solvent and catalyst.[5]
FAQ 3: My final product is contaminated with a dimeric species that is difficult to remove. What is this byproduct and how do I avoid it?

Answer: You are likely observing the formation of a pyridazino-diquinoline derivative. This occurs through an oxidative dimerization of two molecules of 4-Hydrazinoquinoline, particularly under thermal stress in the presence of an oxidant (like O₂).[3]

Root Causes & Mechanistic Insight: The proposed mechanism involves the autoxidation of the hydrazine, which then undergoes a cascade of condensation and cyclization reactions with another molecule of the starting material to form a stable, pentacyclic heteroaromatic system.[3] This side reaction is favored by:

  • High Temperatures: Provides the activation energy for the dimerization pathway.

  • Presence of Oxygen: Acts as the oxidant to initiate the process.

  • Prolonged Reaction Times: Increases the probability of the side reaction occurring.

Solutions & Preventative Measures:

  • Strict Anaerobic Conditions: As with general degradation, the exclusion of oxygen is the primary defense against this specific byproduct.

  • Minimize Reaction Time: Monitor your reaction closely and work it up as soon as the desired product has formed. Avoid unnecessarily long reflux times.

  • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will significantly disfavor the higher-activation-energy dimerization pathway. Consider using a more active catalyst to enable lower reaction temperatures.

Part 3: Visualization of Key Pathways

Understanding the competition between desired and undesired reaction pathways is crucial for effective troubleshooting.

Diagram 1: Competing Reaction Pathways for 4-Hydrazinoquinoline

G cluster_start Starting Conditions start 4-Hydrazinoquinoline + Carbonyl Compound hydrazone Hydrazone Intermediate start->hydrazone Acid/Base Catalyst (Controlled Temp) oxidation Oxidized Intermediates start->oxidation O₂ (Air) Neutral/Alkaline pH product Desired Indole Product hydrazone->product Optimal Acid Catalyst + Heat (Inert Atmosphere) degradation Decomposition (Tar, etc.) hydrazone->degradation dimer Dimerization Product oxidation->dimer + Another Molecule + Heat

Caption: Competing reaction pathways for 4-Hydrazinoquinoline.

Diagram 2: Troubleshooting Workflow for Low Yield / Impure Product

G start Problem: Low Yield / Impure Product q1 Was the reaction run under a strictly inert atmosphere? start->q1 s1 SOLUTION: Purge vessel and solvents with N₂ or Ar. Rerun experiment. q1->s1 No q2 Is the primary byproduct a stable hydrazone? q1->q2 Yes s2 SOLUTION: Screen different acid catalysts (Brønsted & Lewis). Increase temperature incrementally. q2->s2 Yes q3 Is significant tarring or decomposition observed? q2->q3 No s3 SOLUTION: Decrease reaction temperature. Check for hot spots in heating mantle. Use a milder catalyst. q3->s3 Yes s4 Consider other issues: - Purity of starting materials - Incorrect stoichiometry - Solvent effects q3->s4 No

Caption: A decision tree for troubleshooting 4-Hydrazinoquinoline reactions.

Part 4: Gold Standard Protocol: Fischer Indole Synthesis

This protocol incorporates best practices to minimize byproduct formation when synthesizing a substituted indole from 4-Hydrazinoquinoline and a generic ketone (e.g., cyclohexanone).

Materials:

  • 4-Hydrazinoquinoline hydrochloride[8] (or free base)

  • Cyclohexanone

  • Zinc chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux

Procedure:

  • Vessel Preparation: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition:

    • To the flask, add 4-Hydrazinoquinoline hydrochloride (1.0 eq) and anhydrous zinc chloride (1.5 eq). Rationale: Using the more stable hydrochloride salt is often preferable.[8] Zinc chloride is an effective Lewis acid catalyst for this transformation.[1][2]

    • Add anhydrous, degassed toluene via cannula to create a stirrable suspension. Rationale: Degassed solvent minimizes initial exposure to oxygen.

  • Hydrazone Formation: Add cyclohexanone (1.1 eq) to the mixture. Stir at room temperature for 30 minutes. You may observe the formation of the hydrazone in situ.

  • Indolization:

    • Heat the reaction mixture to 110 °C (reflux) using an oil bath. Rationale: Thermal energy is required for the[7][7]-sigmatropic rearrangement.[6]

    • Monitor the reaction progress by TLC or LC-MS every hour. Look for the consumption of the hydrazone intermediate and the appearance of the indole product. Rationale: Minimizing reaction time prevents thermal degradation.

  • Workup:

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Rationale: This neutralizes the Lewis acid and facilitates extraction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired indole.

References

  • Shaaban, M. R., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

  • Engle, S. M., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2009). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Molecules. Available at: [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bamoniri, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Chen, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]

  • PubChem. (n.d.). 4-Hydrazinoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. Google Patents.

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Technical Support Center: Column Chromatography Purification of Quinoline Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of purifying quinoline hydrazone derivatives via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of heterocyclic compounds. Quinoline-based hydrazones are pivotal scaffolds in drug discovery, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] However, their purification can be a significant bottleneck.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond generic protocols to address the nuanced issues that can arise during purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered during the column chromatography of quinoline hydrazone derivatives.

Q1: My quinoline hydrazone derivative is streaking badly on the TLC plate and the column. How can I achieve sharp bands and good separation?

A: Tailing or streaking is a frequent issue with nitrogen-containing heterocyclic compounds like quinoline hydrazones, often due to their basicity.

The lone pair of electrons on the nitrogen atoms can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor elution profiles.

Core Causality & Recommended Solutions:

  • Acid-Base Interactions: The primary cause is the interaction between the basic nitrogen centers of your compound and the acidic silica surface. To counteract this, you need to neutralize the active sites on the silica or suppress the basicity of your compound.

    • Solvent System Modification: The most effective and immediate solution is to add a small amount of a basic modifier to your eluent.[4]

      • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. This volatile base will preferentially bind to the acidic sites on the silica gel, effectively "deactivating" them and allowing your compound to travel through the column without strong, undesirable interactions.

      • Ammonia Solution: For more polar solvent systems (e.g., methanol/dichloromethane), using a solution of 10% ammonia in methanol as your polar component can also be highly effective.[5]

  • Stationary Phase Choice:

    • Deactivated Silica: If the issue persists, consider using a commercially available deactivated silica gel or preparing it yourself by treating standard silica gel with a silylating agent.

    • Alumina: Switching to a different stationary phase, such as neutral or basic alumina, can be a powerful alternative. Alumina lacks the strongly acidic silanol groups of silica, often providing much better peak shapes for basic compounds.[4]

Workflow for Addressing Streaking:

Caption: Troubleshooting decision tree for streaking issues.

Q2: I'm experiencing low recovery or yield of my quinoline hydrazone derivative after column chromatography. Where is my compound going?

A: Low recovery is a frustrating problem that can stem from several factors, including irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.

Quinoline hydrazones, while often stable, can be susceptible to hydrolysis or other degradation pathways under certain conditions, particularly on acidic stationary phases.[6]

Expert Analysis & Mitigation Strategies:

  • Irreversible Adsorption: As discussed in Q1, strong interactions with silica gel can lead to your compound permanently sticking to the column. The use of a basic modifier (triethylamine) or switching to an alumina stationary phase is the primary solution here.

  • Compound Stability on Silica: The acidic nature of silica gel can catalyze the hydrolysis of the hydrazone's C=N imine bond, especially if there is residual water in your solvents or on the silica itself.

    • Use High-Purity Solvents: Ensure your solvents are dry and of high purity.

    • Minimize Purification Time: Do not let the compound sit on the column for an extended period. A faster "flash" chromatography technique is preferable to slow, gravity-fed chromatography.

    • TLC Stability Test: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for a few hours in the open air, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on the silica.

  • Proper Sample Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite® before loading it onto the column is often superior to wet loading (dissolving in solvent). This technique can lead to a more concentrated starting band and better resolution, minimizing the total volume of solvent and time required for elution.

Q3: I can't find a solvent system that gives good separation between my desired quinoline hydrazone and a closely related impurity. What should I do?

A: Achieving separation of structurally similar compounds requires careful optimization of the mobile phase polarity and selectivity.

The goal is to find a solvent system that provides a TLC Rf value for your target compound between 0.25 and 0.35, with clear separation from other spots.[7]

Systematic Solvent Selection Protocol:

  • Initial Screening (TLC): Start with a standard, mid-polarity solvent system. The most common and effective starting point for many organic compounds is a mixture of hexane and ethyl acetate.[5][7]

    • Begin with a ratio like 70:30 Hexane:Ethyl Acetate.

    • Run a TLC plate with your crude mixture.

  • Adjusting Polarity:

    • Product Stays at Baseline (Rf too low): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 50:50 Hexane:EtOAc).[8]

    • Product Runs with Solvent Front (Rf too high): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move to 90:10 Hexane:EtOAc).[8]

  • Changing Selectivity: If adjusting polarity alone doesn't resolve the spots, you need to change the chemical nature of the solvents. Different solvents interact with your compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions).

    • Substitute ethyl acetate with dichloromethane (DCM) or diethyl ether. For example, try a Hexane/DCM or Hexane/Ether gradient.

    • For more polar compounds, a system like Dichloromethane/Methanol is a powerful choice.[5]

Recommended Solvent Systems for Screening:

Polarity of Quinoline HydrazoneStarting Solvent System (v/v)Notes
Non-polar 95:5 to 80:20 Hexane / Ethyl AcetateGood for derivatives without highly polar functional groups.
Medium Polarity 70:30 to 40:60 Hexane / Ethyl AcetateMost common range. A versatile starting point.[5]
Polar 100% Ethyl Acetate or 98:2 DCM / MethanolFor derivatives with hydroxyl, amino, or other polar groups.[5]
Very Polar / Basic 95:5 DCM / (10% NH₃ in MeOH)The ammonia in methanol solution helps with peak shape and elution of basic compounds.

Frequently Asked Questions (FAQs)

Q4: What is the best way to monitor the progress of the column chromatography?

A: Thin-Layer Chromatography (TLC) is the indispensable tool for monitoring your column. Collect fractions in an array of test tubes and spot every few fractions onto a TLC plate. By running the plate in your elution solvent system, you can identify which fractions contain your pure compound, which contain impurities, and which are mixed. This allows you to combine the correct fractions for solvent evaporation.

Q5: Can I reuse my silica gel column?

A: While technically possible for very simple, routine separations of the same compound, it is strongly discouraged in a research and development setting. Impurities from a previous run can remain adsorbed to the silica and elute unexpectedly during a subsequent purification, contaminating your new product. For the high purity required in drug development, always use fresh stationary phase for each purification.

Q6: My purified quinoline hydrazone looks clean by TLC, but the NMR spectrum shows impurities. What happened?

A: This is a common scenario with a few possible causes:

  • Co-eluting Impurity: An impurity may have the exact same Rf value as your product in the TLC solvent system you used. If you suspect this, try running a TLC in a different solvent system (e.g., one with different selectivity, like Toluene/Acetone) to see if you can resolve the hidden spot.

  • UV-Inactive Impurity: The impurity might not be visible under a UV lamp, which is a common way to visualize TLC plates. Try staining the TLC plate with a general-purpose stain like potassium permanganate to reveal any non-UV-active compounds.[8]

  • Solvent Impurities: Cheaper grades of solvents can contain non-volatile residues that appear in your NMR spectrum after you evaporate your fractions.[7] Always use high-purity (e.g., HPLC grade) solvents for your column, especially for the final fractions containing your pure compound.

Q7: What are the key characterization techniques to confirm the identity and purity of my quinoline hydrazone derivative after purification?

A: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. In ¹H NMR, look for the characteristic chemical shift of the imine proton (-CH=N-). In ¹³C NMR, the signal for the imine carbon (C=N) is a key indicator.[8][9]

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching band and the N-H stretching vibration, alongside the disappearance of the C=O stretch from the starting carbonyl compound.[8][9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your synthesized compound, providing strong evidence of its identity.[8]

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated theoretical values for your target molecule.[8]

References

  • SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, hydrazone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Osorio-Planes, L., et al. (2021). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Which is best suited solvent for hydroquinones based compounds in column chromatography? Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoprotective effects of potential quinoline–hydrazone hybrids on... Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 5). What Solvent Is Used In Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. Retrieved from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Silica gel Catalyzed Synthesis of Quinophthalone Pigments Under Solvent-Free Conditions Using Microwave Irradiation. Retrieved from [Link]

  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Silica gel Catalyzed Synthesis of Quinophthalone Pigments Under Solvent-Free Conditions Using Microwave Irradiation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydrazinoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of 4-hydrazinoquinoline hydrochloride typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and hydrazine hydrate. While seemingly straightforward, this reaction is susceptible to several side reactions and process-related issues that can lead to a range of impurities. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for effective troubleshooting and optimization.

This guide will address frequently asked questions and provide detailed troubleshooting protocols to help you identify and mitigate the formation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I am likely to encounter, and how is it formed?

A1: The most prevalent impurity is often unreacted 4-chloroquinoline . Its presence is typically due to an incomplete reaction, which can be caused by insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of hydrazine hydrate. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.

Q2: I'm observing a second product with a similar polarity to my desired product. What could it be?

A2: This is likely a regioisomer, 2-hydrazinoquinoline . Although the C4 position of the quinoline ring is generally more activated towards nucleophilic attack, substitution at the C2 position can occur, especially at higher temperatures.[1] Modifying the reaction temperature can often improve the regioselectivity of the reaction.

Q3: My final product has a pink or brownish hue, even after initial purification. What could be the cause?

A3: The discoloration is often indicative of oxidation products . Hydrazine derivatives, including 4-hydrazinoquinoline, are susceptible to air oxidation, which can lead to the formation of colored dimeric or polymeric byproducts.[2] It is essential to handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use degassed solvents.

Q4: I see a higher molecular weight species in my mass spectrometry analysis. What could this be?

A4: A higher molecular weight impurity could be a di-substituted quinoline . If an excess of 4-chloroquinoline is used or if the reaction conditions are too harsh, a second molecule of 4-chloroquinoline can react with the already formed 4-hydrazinoquinoline, leading to a bis(4-quinolyl)hydrazine derivative. Careful control of stoichiometry is key to minimizing this byproduct.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4-hydrazinoquinoline hydrochloride.

Symptom Potential Cause(s) Suggested Action(s)
Low Yield of Product Incomplete reaction; Suboptimal temperature; Insufficient hydrazine hydrate.Monitor reaction by TLC/HPLC until 4-chloroquinoline is consumed. Optimize temperature (start with milder conditions and gradually increase). Use a slight excess of hydrazine hydrate (e.g., 1.5-2 equivalents).
Multiple Spots on TLC (Post-Reaction) Formation of regioisomers (2-hydrazinoquinoline); Di-substitution; Oxidation products.For regioisomers, try lowering the reaction temperature. For di-substitution, ensure 4-chloroquinoline is the limiting reagent. For oxidation, work under an inert atmosphere and use degassed solvents.
Product Discoloration (Pink/Brown) Air oxidation of the hydrazine moiety.Purge reaction vessel with nitrogen or argon. Use freshly distilled or degassed solvents. Minimize exposure of the product to air during work-up and purification. Consider adding an antioxidant like sodium sulfite in small amounts during workup.
Difficulty in Crystallization/Purification Presence of multiple impurities with similar polarities.Utilize column chromatography with a carefully selected solvent system. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.
Unexpected Peaks in NMR/MS Unidentified byproducts or degradation products.Perform detailed spectral analysis (2D NMR, high-resolution MS) to elucidate the structure of the impurity. Re-evaluate the reaction conditions and starting material purity.

Impurity Formation Pathways

The following diagram illustrates the primary reaction and potential side reactions leading to common impurities during the synthesis of 4-hydrazinoquinoline hydrochloride.

G Start 4-Chloroquinoline + Hydrazine Hydrate Main_Product 4-Hydrazinoquinoline (Desired Product) Start->Main_Product SNAr (C4 Attack) (Desired Pathway) Impurity1 Unreacted 4-Chloroquinoline Start->Impurity1 Incomplete Reaction Impurity2 2-Hydrazinoquinoline (Regioisomer) Start->Impurity2 SNAr (C2 Attack) (Side Reaction) Impurity3 Oxidation/Dimerization Products Main_Product->Impurity3 Air Oxidation Impurity4 Di-substituted Quinoline Main_Product->Impurity4 Reaction with excess 4-Chloroquinoline G Problem Poor Peak Shape or Resolution Cause1 Column Overload Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 Solution2 Adjust pH of Mobile Phase A Cause2->Solution2 Solution3 Replace Column Cause3->Solution3 Problem2 Co-eluting Peaks Cause4 Insufficient Separation Problem2->Cause4 Solution4 Modify Gradient (slower ramp) Cause4->Solution4 Solution5 Try a Different Column Chemistry (e.g., Phenyl-Hexyl) Cause4->Solution5

Sources

Technical Support Center: Navigating the Solubility Challenges of 4-Hydrazinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the significant, yet surmountable, challenge of poor solubility in 4-hydrazinoquinoline derivatives. As a promising scaffold in medicinal chemistry, particularly in the development of antimalarial and anticancer agents, the inherent low aqueous solubility of these compounds often presents a major hurdle in preclinical and clinical development.[1][2][3][4][5] This guide provides in-depth, practical solutions and troubleshooting strategies to help you unlock the full therapeutic potential of your 4-hydrazinoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My 4-hydrazinoquinoline derivative is practically insoluble in aqueous buffers. What are the primary factors contributing to this?

A1: The poor aqueous solubility of 4-hydrazinoquinoline derivatives is multifactorial, stemming from their inherent physicochemical properties. The quinoline ring system is largely aromatic and hydrophobic. The hydrazino group, while capable of hydrogen bonding, contributes to the molecule's overall planarity and potential for strong crystal lattice packing. This stable crystalline structure requires significant energy to break down, leading to low solubility.[6][7] Furthermore, the basic nature of the quinoline nitrogen and the hydrazino group means that the molecule's ionization state, and thus its solubility, is highly dependent on pH.[1][8]

Q2: I've observed that my compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assays. How can I prevent this?

A2: This is a classic issue of a compound being highly soluble in a polar aprotic solvent like DMSO but crashing out in an aqueous environment. The abrupt change in solvent polarity leads to a supersaturated and unstable solution, resulting in precipitation. To mitigate this, consider the following:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%) that still allows for sufficient compound solubility in the stock.

  • Employ a co-solvent system: Instead of a direct dilution, use a multi-step dilution with a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400.[9][10][11] This creates a more gradual change in solvent polarity.

  • Utilize surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, in the final assay buffer can help to maintain the compound in a dispersed state.[12]

Q3: Can I improve the solubility of my 4-hydrazinoquinoline derivative by adjusting the pH?

A3: Absolutely. Given that 4-hydrazinoquinoline derivatives are weak bases, their solubility is highly pH-dependent.[1][8] In acidic conditions (pH below the pKa of the quinoline nitrogen), the molecule will be protonated, forming a more water-soluble salt. Conversely, at a pH above the pKa, the molecule will be in its less soluble, neutral form. Therefore, for many applications, using an acidic buffer can significantly enhance solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Guide: Experimental Scenarios & Solutions

Scenario 1: Compound Precipitation During a Reaction in an Aqueous Medium

Problem: Your 4-hydrazinoquinoline derivative, which is a reactant or product, is precipitating out during a chemical reaction conducted in an aqueous or semi-aqueous solvent system, leading to low yields and difficult purification.

Root Cause Analysis: The reaction conditions (e.g., change in pH, temperature, or the introduction of other reagents) are likely altering the solubility of your compound. The formation of a less soluble salt or the neutral form of the molecule could be the culprit.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Modification:

    • Introduce a Co-solvent: If the reaction chemistry allows, introduce a water-miscible organic co-solvent such as ethanol, isopropanol, or acetonitrile. Start with a small percentage (e.g., 10% v/v) and gradually increase it until the compound remains in solution. This alters the polarity of the solvent mixture, making it more favorable for the solute.[13][14]

    • Rationale: Co-solvents can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, which can better accommodate hydrophobic molecules.[13]

  • pH Control:

    • Buffer the Reaction Mixture: If your compound's solubility is pH-sensitive, use a suitable buffer to maintain a pH where the compound is most soluble (likely acidic for a 4-hydrazinoquinoline).

    • Rationale: Maintaining a constant pH prevents the compound from converting to a less soluble form due to pH shifts during the reaction.[1][8]

  • Temperature Adjustment:

    • Increase the Reaction Temperature: In many cases, solubility increases with temperature.[1] Carefully increase the reaction temperature to a point that does not compromise the stability of your reactants or products.

    • Rationale: Higher temperatures provide more kinetic energy to overcome the crystal lattice energy of the solid solute.

Scenario 2: Low and Variable Oral Bioavailability in Animal Studies

Problem: Your promising 4-hydrazinoquinoline derivative shows poor and inconsistent absorption when administered orally to animal models, hindering further in vivo studies.

Root Cause Analysis: Poor aqueous solubility is a primary reason for low oral bioavailability.[15][16] The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed across the intestinal wall. Crystal polymorphism can also play a role, where different crystal forms of the same compound have different solubilities and dissolution rates.[7][17][18][19][20]

Strategies for Formulation Development:

  • Salt Formation:

    • Protocol: Form a salt of your basic 4-hydrazinoquinoline derivative with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, mesylate). This is one of the most effective ways to increase solubility and dissolution rate.[21][22][23][24][25]

    • Rationale: The salt form is ionized and generally has much higher aqueous solubility than the free base.[22][23]

  • Particle Size Reduction:

    • Methodologies: Employ micronization or nanomilling techniques to reduce the particle size of your compound.[9][26]

    • Rationale: Decreasing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[27]

  • Amorphous Solid Dispersions:

    • Technique: Create an amorphous solid dispersion by dissolving the compound and a hydrophilic polymer (e.g., PVP, HPMC, PEG) in a common solvent and then rapidly removing the solvent.[13]

    • Rationale: The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart. The polymer helps to stabilize the amorphous state and prevent recrystallization.[13]

  • Complexation with Cyclodextrins:

    • Approach: Form an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).[16][28][29][30][]

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 4-hydrazinoquinoline derivative can be encapsulated within the cavity, and the resulting complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[16][28][29]

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the basic molecule10 - 1,000Simple, cost-effectivepH limitations of the biological system
Co-solvents Reduces solvent polarity2 - 100Easy to implement in vitroPotential for in vivo toxicity
Salt Formation Creates a more soluble, ionized form100 - 10,000+Significant solubility increase, established methodNot all compounds form stable salts
Micronization Increases surface area for faster dissolutionN/A (improves rate, not equilibrium solubility)Improves dissolution rateCan lead to particle aggregation
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule10 - 5,000Enhances both solubility and stabilityCan be costly, potential for nephrotoxicity with some cyclodextrins

Diagram 1: pH-Dependent Solubility of a 4-Hydrazinoquinoline Derivative

G cluster_0 Acidic pH (pH < pKa) cluster_1 Basic pH (pH > pKa) Protonated Protonated Form (More Soluble) Equilibrium Protonated->Equilibrium Neutral Neutral Form (Less Soluble) Equilibrium->Neutral caption pH effect on solubility.

Caption: pH effect on solubility.

Diagram 2: Workflow for Overcoming Poor Solubility in Preclinical Development

G start Poorly Soluble 4-Hydrazinoquinoline Derivative ph_adjustment pH Adjustment start->ph_adjustment cosolvents Co-solvents start->cosolvents salt_formation Salt Formation start->salt_formation particle_size Particle Size Reduction start->particle_size cyclodextrins Cyclodextrin Complexation start->cyclodextrins invitro In Vitro Assays ph_adjustment->invitro cosolvents->invitro invivo In Vivo Studies salt_formation->invivo particle_size->invivo cyclodextrins->invivo caption Solubility enhancement workflow.

Caption: Solubility enhancement workflow.

References

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  • PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 4-Hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydrazinoquinoline hydrochloride. This guide is designed to provide expert insights and practical solutions for catalyst selection and reaction optimization. We will delve into the causality behind experimental choices to help you navigate the complexities of using this versatile heterocyclic building block.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 4-Hydrazinoquinoline hydrochloride in synthesis.

Q1: What are the primary synthetic applications of 4-Hydrazinoquinoline hydrochloride and what are the general catalyst considerations?

A1: 4-Hydrazinoquinoline hydrochloride is a key precursor primarily used in cyclocondensation reactions to form fused heterocyclic systems, most notably pyrazolo[3,4-b]quinolines.[1][2][3] These compounds are of significant interest in medicinal chemistry.[3]

  • Cyclocondensation Reactions: These reactions typically involve the reaction of the hydrazine moiety with a suitable bielectrophile (e.g., a β-ketoester or a derivative of a 1,3-dicarbonyl compound). The "catalyst" in these cases is often a Brønsted acid or base used to facilitate key steps like hydrazone formation and subsequent intramolecular cyclization. Common choices include triethylamine, pyridine, or even acidic conditions depending on the specific substrate.[1][4]

  • Palladium-Catalyzed Cross-Coupling: While less common, the quinoline core can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5][6][7] However, this application is challenging. The nucleophilic hydrazine group can act as a ligand and poison the palladium catalyst.[8] Therefore, successful cross-coupling often requires protection of the hydrazine group or the use of specialized catalyst systems.[9]

Q2: How does the hydrochloride salt form of the reactant impact reaction setup and catalyst choice?

A2: The hydrochloride salt form means the hydrazine group is protonated (-NHNH3+ Cl-). In this state, it is not nucleophilic. For most reactions, the free base form of the hydrazine is required. Therefore, a stoichiometric amount of a base must be added to the reaction mixture to neutralize the HCl and liberate the free hydrazine.

  • Base Selection: The choice of base is critical.

    • For reactions where the base's only role is neutralization, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often suitable.[1]

    • Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, though their solubility in organic solvents can be a factor.

    • The base must be compatible with the chosen catalyst and other reagents. For example, using a strong base like sodium hydroxide could lead to unwanted side reactions with other functional groups.[10]

Q3: Can the hydrazine moiety directly interfere with transition metal catalysts, and how can this be mitigated?

A3: Yes, this is a critical challenge in catalysis.[8] The lone pair of electrons on the nitrogen atoms of the hydrazine group can coordinate strongly to transition metal centers, such as palladium.[11] This can lead to:

  • Catalyst Inhibition: The hydrazine occupies coordination sites on the metal, preventing the binding of substrates (e.g., aryl halides) and slowing or stopping the catalytic cycle.

  • Catalyst Deactivation/Poisoning: Irreversible binding or reaction with the catalyst can lead to the formation of inactive metal species.

Mitigation Strategies:

  • Protection of the Hydrazine Group: Convert the hydrazine into a less coordinating functional group before the cross-coupling step. Common strategies include forming a hydrazone or protecting it with a group like tosyl (Ts), which can be removed later.[9]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) that bind strongly to the palladium center, making it less likely for the hydrazine to displace them.[5][12]

  • Increased Catalyst Loading: In some cases, simply increasing the catalyst and ligand loading can overcome partial inhibition, although this is not ideal from a cost and sustainability perspective.[13]

PART 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Guide 1: Low or No Product Yield in Cyclocondensation Reactions

Low yields are a frequent issue in heterocyclic synthesis.[14][15] The following workflow can help diagnose the root cause.

G start Low/No Yield Observed check_sm Verify Purity of Starting Materials (TLC, NMR) start->check_sm check_base Was Stoichiometric Base Added? check_sm->check_base Purity OK free_hydrazine Is Hydrazine Free Base Present? (Test with TLC spot test) check_base->free_hydrazine Yes add_base add_base check_base->add_base Add equivalent of base (e.g., TEA) and restart. check_reagent Verify Activity of Coupling Partner (e.g., β-ketoester) free_hydrazine->check_reagent Yes check_temp Is Reaction Temperature Optimal? check_reagent->check_temp Reagent OK temp_too_low Reaction too slow. Increase temperature incrementally. check_temp->temp_too_low Too Low temp_too_high Degradation. Lower temperature. check_temp->temp_too_high Too High check_solvent Is Solvent Anhydrous and Degassed? check_temp->check_solvent Optimal water_present Water can inhibit reaction. Use dry solvents. check_solvent->water_present No end end check_solvent->end Re-run under optimized conditions.

Caption: Troubleshooting workflow for low yield.

Table 1: Common Causes and Solutions for Low Yield

Possible CauseDiagnostic CheckSuggested Solution & Rationale
Incomplete Neutralization Monitor the reaction mixture with TLC. The salt form of 4-hydrazinoquinoline will have a different Rf value than the free base.Add one equivalent of a suitable base (e.g., triethylamine) to liberate the nucleophilic free hydrazine. The reaction cannot proceed with the protonated form.
Suboptimal Temperature Run small-scale reactions at a range of temperatures (e.g., RT, 50 °C, 80 °C, reflux).[15]Cyclization steps often have a significant activation energy barrier and require heat. Conversely, excessive heat can cause decomposition.[14]
Presence of Water Use anhydrous solvents and reagents.Water can hydrolyze reactants or intermediates and can inhibit acid-catalyzed steps by competing for the catalyst.[15]
Poor Substrate Reactivity Review the electronic properties of your coupling partner.Electron-withdrawing groups on the coupling partner can decrease its reactivity. A stronger catalyst (e.g., moving from TEA to DBU) or higher temperatures may be required.
Incorrect Solvent Test different solvents with varying polarities (e.g., Ethanol, Toluene, DMF).[13]The solvent affects reactant solubility and can influence the reaction pathway and rate. Polar solvents are often effective for these types of condensations.[13]
Guide 2: Formation of Significant Side Products

The presence of multiple reactive sites can lead to undesired reaction pathways.[16]

G sub 4-Hydrazinoquinoline + Electrophile desired Desired Product (Pyrazolo[3,4-b]quinoline) sub->desired Correct Pathway (Acid/Base Cat.) oxidation Oxidation Product (e.g., Quinoline) sub->oxidation Air/Oxidant Present dimer Dimer/Oligomer sub->dimer High Temp/ Concentration autoxidation Autoxidation self_reaction Self-Reaction

Caption: Common side reaction pathways.

Table 2: Common Side Products and Mitigation Strategies

Side ProductProbable CauseSuggested Solution & Rationale
Oxidized Starting Material The hydrazine group is susceptible to autoxidation, especially at elevated temperatures or in the presence of air/metal traces.[4]Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). This minimizes exposure to oxygen, which is the primary oxidant.
Dimerization/Polymerization High reaction temperatures or high concentrations can promote self-condensation or other intermolecular side reactions.[16]Reduce the reaction temperature. Add the reactants slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the desired intramolecular cyclization over intermolecular side reactions.
Ring-Opened or Rearranged Products Harsh acidic or basic conditions can lead to unintended structural transformations of the quinoline ring system.[17]Screen for milder catalysts. For example, use a weaker organic acid like acetic acid instead of a strong mineral acid, or a hindered organic base instead of an alkali metal hydroxide.
Guide 3: Catalyst Deactivation in Cross-Coupling Reactions

This is the most significant hurdle when attempting to use unprotected 4-hydrazinoquinoline in palladium-catalyzed reactions.

Table 3: Troubleshooting Catalyst Deactivation

SymptomProbable CauseSuggested Solution & Rationale
Reaction starts but stalls (monitored by GC/LC-MS) Catalyst Inhibition: The hydrazine is reversibly binding to the palladium center, competing with the substrate and slowing the catalytic turnover.1. Increase Ligand:Metal Ratio: Use a higher ratio of phosphine ligand (e.g., 4:1 L:Pd) to favor the formation of the active catalytic species. 2. Use Bulky Ligands: Employ sterically demanding ligands (e.g., XPhos, SPhos) that create a protective pocket around the metal, hindering coordination by the hydrazine.[5]
No reaction at all, even at elevated temperatures Catalyst Poisoning: The hydrazine has formed a stable, inactive complex with the palladium catalyst. This is more likely with less sterically hindered ligands.1. Protect the Hydrazine: Before the coupling step, react the 4-hydrazinoquinoline with an aldehyde or ketone to form a hydrazone, or with tosyl chloride to form a tosylhydrazine.[9] The protecting group can be removed post-coupling. 2. Switch Catalyst System: Consider alternative metals that may be less susceptible to poisoning by hydrazines, such as copper (in Ullmann-type reactions) or nickel catalysts, though this requires significant methods development.[11]

PART 3: Experimental Protocol Example

This protocol is a representative method for the synthesis of a pyrazolo[3,4-b]quinoline derivative, a common application of the title compound.

Synthesis of 1H-Pyrazolo[3,4-b]quinoline from 2-chloro-3-formylquinoline

This two-step procedure first involves the synthesis of an intermediate from 2-chloro-3-formylquinoline, followed by reaction with hydrazine. This example is adapted from literature procedures.[1]

Step 1: Synthesis of 2-Hydrazinyl-3-formylquinoline

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloro-3-formylquinoline (1.0 eq) in absolute ethanol (20 mL).

  • Reagent Addition: To this suspension, add 4-Hydrazinoquinoline hydrochloride (1.1 eq) followed by triethylamine (2.5 eq). The triethylamine is added to neutralize the HCl salt and the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The product may precipitate. Cool further in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 1H-Pyrazolo[3,4-b]quinoline

  • Reaction Setup: Take the crude product from Step 1 and place it in a round-bottom flask.

  • Catalyst/Reagent Addition: Add phosphoryl chloride (POCl₃, 5-10 volumes) and a catalytic amount of N,N-dimethylaniline (2-3 drops).[1] POCl₃ acts as both a dehydrating agent and a cyclization promoter.

  • Reaction: Heat the mixture on a water bath at 80-90 °C for 3-5 hours.

  • Work-up: Carefully cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

References

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • A Novel Synthesis of 3,4-Discubstituted-1H-pyrazolo[3,4-b]quinolines. Semantic Scholar. [Link]

  • Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... ResearchGate. [Link]

  • Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Challenges in Catalysis Applied to Pharmaceutical Development. NESACS. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. National Institutes of Health (NIH). [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • Catalyzed Mizoroki-Heck Reaction or C-H Activation. MDPI. [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. PubMed. [Link]

  • Speciality Grand Challenges in Organometallic Catalysis. Frontiers. [Link]

  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Royal Society of Chemistry. [Link]

  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]

  • Catalysis on Stable Molecules (CO2, CO, CH4, N2, NH3) Activation and Their Transformation, 3rd Edition. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 4-Hydrazinoquinoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel compounds is paramount. Among the vast landscape of heterocyclic chemistry, quinoline derivatives hold a prominent place due to their diverse pharmacological activities. This guide provides an in-depth technical comparison of the ¹H NMR characterization of 4-hydrazinoquinoline and its hydrochloride salt, offering experimental insights and predictive analysis to aid in the unambiguous identification of these important synthons.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a fundamental structural motif in a multitude of biologically active compounds. Its presence in natural products with pronounced physiological effects has inspired the synthesis of a vast array of derivatives. The introduction of a hydrazino group at the C4 position, and its subsequent conversion to the hydrochloride salt, significantly modifies the electronic and physicochemical properties of the quinoline core, influencing its biological target interactions and formulation characteristics. Accurate and detailed structural analysis is therefore a critical step in the development of any new quinoline-based therapeutic agent.

The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules. By providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule, ¹H NMR allows for the unambiguous determination of its structure. In the context of 4-hydrazinoquinoline derivatives, ¹H NMR is indispensable for confirming the position of the hydrazino substituent and for understanding the electronic perturbations induced by both the substituent and salt formation.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The acquisition of clean, high-resolution ¹H NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a robust methodology for the analysis of 4-hydrazinoquinoline derivatives.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the analyte and the desired chemical shift window. For 4-hydrazinoquinoline and its hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which aids in the dissolution of both the free base and the salt. Furthermore, the exchangeable protons of the hydrazino and ammonium groups are often observable in DMSO-d₆, providing valuable structural information.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher). It is important to note that the chemical shifts of quinoline derivatives can be concentration-dependent due to intermolecular interactions such as π-π stacking.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added.

NMR Spectrometer Parameters
  • Field Strength: A higher magnetic field strength (e.g., 400 MHz, 500 MHz, or 600 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the aromatic protons in the quinoline ring system.

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient for routine characterization.

  • Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient for the concentrations mentioned above.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate for quantitative analysis.

Comparative ¹H NMR Spectral Analysis

¹H NMR of Quinoline: The Reference Point

The ¹H NMR spectrum of quinoline serves as our baseline. The protons of the quinoline ring system give rise to a characteristic set of signals in the aromatic region of the spectrum.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Quinoline in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.90ddJ = 4.2, 1.7
H-37.35ddJ = 8.1, 4.2
H-48.10ddJ = 8.1, 1.7
H-57.75dJ = 8.2
H-67.50tJ = 7.6
H-77.65tJ = 7.6
H-88.15dJ = 8.4

Note: These are approximate values and can vary slightly depending on the solvent and concentration.

Predicted ¹H NMR of 4-Hydrazinoquinoline: The Effect of an Electron-Donating Group

The hydrazino group (-NHNH₂) is an electron-donating group through resonance. This donation of electron density into the quinoline ring will cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those at the ortho and para positions relative to the substituent.

  • H-2 and H-3: The H-2 and H-3 protons will be significantly affected. The electron-donating nature of the hydrazino group will increase the electron density at these positions, causing a notable upfield shift.

  • H-5 and H-8: These protons will also experience an upfield shift, though likely to a lesser extent than H-2 and H-3.

  • H-6 and H-7: The protons on the benzo ring will be less affected but should still show a slight upfield shift.

  • -NH and -NH₂ Protons: In a non-exchanging solvent like DMSO-d₆, the protons of the hydrazino group would likely appear as two distinct, broad signals.

Predicted ¹H NMR of 4-Hydrazinoquinoline Hydrochloride: The Impact of Protonation

The formation of the hydrochloride salt involves the protonation of the most basic nitrogen atom. In the case of 4-hydrazinoquinoline, this will be the quinoline ring nitrogen (N-1), forming a quinolinium ion. This protonation has a profound effect on the electronic structure of the ring and, consequently, on the ¹H NMR spectrum. The positively charged nitrogen acts as a strong electron-withdrawing group, leading to a significant deshielding of the ring protons and a downfield shift of their signals.

  • Overall Downfield Shift: All protons on the quinoline ring will experience a significant downfield shift compared to the free base. This is a key diagnostic feature for confirming salt formation.

  • Magnitude of the Shift: The protons closest to the protonated nitrogen (H-2 and H-8) will experience the largest downfield shifts. Protons further away will be less affected, but the trend will be consistent.

  • -NHNH₃⁺ Protons: The hydrazino group will also be protonated to some extent, depending on the stoichiometry of the acid used. The protons of the resulting hydrazinium group will be highly deshielded and will likely appear as a broad signal at a significantly downfield position.

Table 2: Predicted Comparative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline, 4-Hydrazinoquinoline, and 4-Hydrazinoquinoline Hydrochloride in DMSO-d₆

ProtonQuinoline (Reference)4-Hydrazinoquinoline (Predicted)4-Hydrazinoquinoline Hydrochloride (Predicted)Rationale for Predicted Shifts
H-2~8.8~8.2~8.9Upfield shift due to -NHNH₂ donation; significant downfield shift upon N-1 protonation.
H-3~7.4~6.8~7.5Strong upfield shift from -NHNH₂; downfield shift upon protonation.
H-5~7.8~7.5~8.0Moderate upfield shift; downfield shift upon protonation.
H-6~7.5~7.3~7.7Smaller upfield shift; downfield shift upon protonation.
H-7~7.6~7.4~7.8Smaller upfield shift; downfield shift upon protonation.
H-8~8.1~7.9~8.5Moderate upfield shift; significant downfield shift due to proximity to N-1.
-NHNH₂-~4.5, ~7.0 (broad)-Exchangeable protons observable in DMSO-d₆.
-NHNH₃⁺-->10.0 (very broad)Highly deshielded due to positive charge.

Visualizing the Structural Logic

The following diagrams illustrate the key structural features and their influence on the ¹H NMR spectra.

Figure 1. Molecular structures of quinoline, 4-hydrazinoquinoline, and its hydrochloride salt.

G cluster_workflow ¹H NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d₆ with TMS) acq Data Acquisition (400+ MHz NMR, standard pulse sequence) prep->acq proc Data Processing (Fourier transform, phasing, baseline correction) acq->proc analysis Spectral Analysis (Chemical shift, multiplicity, coupling constants, integration) proc->analysis comp Comparative Analysis (vs. Quinoline and predicted spectra) analysis->comp struc Structure Confirmation comp->struc

Figure 2. Experimental workflow for ¹H NMR characterization.

Conclusion: A Predictive Framework for Structural Confirmation

In the absence of direct experimental data, a comparative and predictive approach based on fundamental NMR principles provides a robust framework for the ¹H NMR characterization of 4-hydrazinoquinoline hydrochloride derivatives. By understanding the electronic effects of the hydrazino substituent and the impact of protonation on the quinoline ring, researchers can confidently assign the proton signals and confirm the structure of their synthesized compounds. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to navigate the intricacies of NMR spectral interpretation for this important class of molecules.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Sci-Hub. (n.d.). Proton magnetic resonance spectra of quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrazoloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged with the promising class of pyrazolo[3,4-b]quinoline derivatives, robust and reliable analytical methodologies are paramount. As potent kinase inhibitors and compounds with diverse biological activities, understanding their metabolic fate, quantifying their presence in complex biological matrices, and confirming their structure is critical. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for these analytical challenges.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of pyrazoloquinolines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the described methods are not just a series of steps, but a self-validating analytical system.

Section 1: The Critical First Step - Ionization Source Selection

The journey of a pyrazoloquinoline molecule from the LC eluent to the mass analyzer begins with ionization. The choice of ionization source is dictated by the analyte's physicochemical properties and the analytical goal. For pyrazoloquinolines, which are typically moderately polar to polar N-heterocyclic compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.[1]

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique that is exceptionally well-suited for polar and large, non-volatile molecules.[1] It generates ions from a liquid phase, making it seamlessly compatible with LC. For pyrazoloquinolines, ESI in positive ion mode is the standard approach, typically yielding a highly abundant protonated molecule, [M+H]⁺. This is advantageous for both qualitative and quantitative analyses as it clearly indicates the molecular weight.

The primary advantage of ESI lies in its ability to generate intact molecular ions with minimal in-source fragmentation, which is crucial for achieving low detection limits in quantitative assays. However, ESI is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, impacting accuracy and precision.[2]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is another soft ionization technique that is better suited for less polar and more volatile compounds than ESI.[1] In APCI, the LC eluent is vaporized, and ionization occurs in the gas phase through reactions with reagent ions. While pyrazoloquinolines are generally amenable to ESI, APCI can be a valuable alternative, particularly for derivatives with nonpolar substituents that reduce their overall polarity.

A key difference is that APCI can sometimes induce more in-source fragmentation compared to ESI. This can be a disadvantage for quantitative analysis but may provide additional structural information. For aromatic nitrogen compounds like pyridines, both ESI and APCI can be efficient.[3]

Comparative Performance: ESI vs. APCI for Pyrazoloquinolines

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Pyrazoloquinolines
Analyte Polarity High to moderate polarityModerate to low polarityESI is generally the first choice due to the polar nature of the pyrazoloquinoline core. APCI is a viable alternative for less polar analogues.[1]
Volatility Suitable for non-volatile compoundsRequires volatile compoundsBoth are suitable as pyrazoloquinolines are introduced via LC.
Ionization Mechanism Ion formation from charged dropletsGas-phase chemical ionizationESI's liquid-phase mechanism is often gentler, leading to less fragmentation.
Sensitivity Generally higher for polar compoundsCan be higher for less polar compoundsFor most pyrazoloquinolines, ESI is expected to provide superior sensitivity.[4]
Matrix Effects More susceptibleGenerally less susceptibleCareful sample preparation and chromatographic separation are crucial for both, but especially for ESI.[2]
Typical Primary Ion [M+H]⁺[M+H]⁺Both techniques typically produce the protonated molecule.

Recommendation: For a new pyrazoloquinoline derivative, ESI in positive ion mode should be the starting point for method development. Its high efficiency for ionizing polar, nitrogen-containing compounds makes it the most likely to yield the best sensitivity. If matrix effects are severe or if the molecule has significant nonpolar character, APCI should be evaluated as an alternative.

Section 2: Decoding the Structure - Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing highly selective quantitative methods. In MS/MS, the protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a veritable fingerprint of the molecule.

The fragmentation of pyrazolo[3,4-b]quinolines and their analogues is dictated by the stability of the fused heterocyclic ring system. Based on studies of closely related anilinopyrazolopyridine carboxylates, a common fragmentation pathway is initiated by the loss of substituents, followed by cleavages within the heterocyclic core.[5]

A plausible fragmentation pathway for a generic substituted pyrazolo[3,4-b]quinoline is proposed below:

fragmentation_pathway M_H [M+H]⁺ (Precursor Ion) frag1 [M+H - R₁]⁺ M_H->frag1 Loss of R₁ frag2 [M+H - R₂]⁺ M_H->frag2 Loss of R₂ frag3 Loss of HCN from Pyrazole Ring frag1->frag3 frag4 Loss of HCN from Quinoline Ring frag2->frag4 frag5 Further Ring Cleavage frag3->frag5 frag4->frag5

Caption: Proposed general fragmentation pathway for substituted pyrazoloquinolines.

Key Fragmentation Pathways for Substituted Pyrazoloquinolines:

  • Loss of Substituents: The initial and most common fragmentation events involve the neutral loss of substituents from the pyrazole or quinoline rings. For example, an ester group on the quinoline ring may be eliminated as an alcohol molecule.[5]

  • Scission of the Pyrazole Ring: A characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the pyrazole moiety. This is a common fragmentation pathway for pyrazole-containing compounds.

  • Decomposition of the Quinoline Ring: The quinoline ring can also undergo cleavage, often with the loss of another molecule of HCN or other small neutral molecules.

  • Formation of Stable Phenyl Cations: If a phenyl substituent is present, a stable phenyl cation (m/z 77) is often observed as a result of further fragmentation.[5]

The specific fragmentation pattern will be highly dependent on the nature and position of the substituents. Electron-donating and electron-withdrawing groups will influence the stability of the resulting fragment ions and can direct the fragmentation pathways. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating fragmentation mechanisms by providing accurate mass measurements of the fragment ions, which allows for the determination of their elemental composition.[6][7]

Section 3: Quantitative Analysis - Choosing the Right Tool for the Job

For quantitative analysis, such as in pharmacokinetic studies, the choice of mass analyzer is critical to achieving the required sensitivity, selectivity, and dynamic range. The two most common types of instruments used for this purpose are triple quadrupole (QqQ) and quadrupole time-of-flight (Q-TOF) mass spectrometers.

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is the industry standard for targeted quantitative analysis.[8] In MRM, the first quadrupole (Q1) is set to select the precursor ion (e.g., the [M+H]⁺ of the pyrazoloquinoline), the second quadrupole (q2) acts as a collision cell to fragment the precursor ion, and the third quadrupole (Q3) is set to select a specific fragment ion.

This precursor-to-fragment ion transition is highly specific to the analyte, providing exceptional selectivity and significantly reducing background noise. This results in very low limits of detection (LOD) and quantification (LOQ).[9]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Hybrid Approach

A Q-TOF instrument combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This hybrid instrument offers the best of both worlds: the ability to perform targeted MS/MS for quantification and the capability to acquire high-resolution, accurate-mass full-scan data for qualitative analysis and structural elucidation.[10][11]

For quantification, Q-TOF instruments can be operated in a targeted MS/MS mode. While generally not as sensitive as the latest generation of triple quadrupole instruments for targeted quantification, modern Q-TOF systems can achieve competitive sensitivity.[9][10] Their key advantage lies in the high-resolution data they produce, which can help to resolve interferences from matrix components and provide greater confidence in analyte identification.[12][13]

Performance Comparison: QqQ vs. Q-TOF for Pyrazoloquinoline Quantification

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Rationale for Pyrazoloquinolines
Primary Application Targeted QuantificationQualitative and Quantitative AnalysisFor high-throughput, validated bioanalysis, QqQ is the preferred choice. For discovery and metabolite ID, Q-TOF is superior.
Sensitivity Excellent (typically lower LOD/LOQ)Very Good to ExcellentQqQ generally offers a 10-1000x sensitivity advantage for targeted analysis.[8][9]
Selectivity Excellent (in MRM mode)Excellent (due to high resolution)Both offer excellent selectivity through different mechanisms.
Mass Accuracy Unit Mass ResolutionHigh Mass Accuracy (<5 ppm)Q-TOF's high mass accuracy is crucial for structural elucidation and identifying unknowns.[11]
Dynamic Range Wide (often 4-6 orders of magnitude)Good to WideQqQ typically has a wider linear dynamic range.
Throughput HighHighBoth are suitable for high-throughput applications.

Recommendation: For regulated bioanalysis and pharmacokinetic studies where the highest sensitivity is required for a known set of pyrazoloquinoline compounds, a triple quadrupole mass spectrometer is the instrument of choice . For drug discovery, metabolite identification, and situations where both quantification and structural confirmation are needed, a Q-TOF system provides a more versatile platform .[8][12]

Section 4: A Practical Guide - Experimental Protocol for LC-MS/MS Analysis

The following is a representative experimental protocol for the quantitative analysis of a pyrazoloquinoline derivative in a biological matrix, such as plasma. This protocol is based on established methods for similar small molecule drugs and should be optimized and validated for the specific analyte and matrix.[14][15][16]

experimental_workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for LC-MS/MS analysis of pyrazoloquinolines.

Step 1: Sample Preparation (Protein Precipitation)

The goal of sample preparation is to remove matrix components that can interfere with the analysis and to extract the analyte of interest. Protein precipitation is a simple and effective method for plasma samples.[15]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar, stable isotope-labeled analogue is ideal).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for injection.

Step 2: Liquid Chromatography (LC)

Reversed-phase chromatography is typically used for the separation of pyrazoloquinolines.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Step 3: Mass Spectrometry (MS)

The following parameters are for a triple quadrupole instrument operating in positive ESI mode.

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be optimized for the specific pyrazoloquinoline and internal standard by infusing a standard solution and performing precursor and product ion scans.

Step 4: Method Validation

A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to ensure the reliability of the method. This includes assessing:[14][15][16][17]

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

  • Linearity and Range: Typically a calibration curve with at least 6-8 non-zero standards.

  • Accuracy and Precision: Intra- and inter-day analysis of quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery and Matrix Effects: To assess the efficiency of the extraction process and the influence of the matrix on ionization.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

By systematically approaching the mass spectrometry analysis of pyrazoloquinolines, from ionization to detection and quantification, researchers can develop robust and reliable methods to support their drug discovery and development efforts. The principles and protocols outlined in this guide provide a solid foundation for achieving high-quality analytical data.

References

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  • Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. MDPI.
  • Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma. PubMed.
  • Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradi
  • Validation of the rapid and simple LC-MS/MS method for the quantification of pregabalin in plasma of acutely poisoned patients.
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A Comparative Guide to the X-ray Crystallography of 4-Hydrazinoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of reaction products derived from 4-hydrazinoquinoline. Designed for researchers, medicinal chemists, and material scientists, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Versatile Scaffold of 4-Hydrazinoquinoline

4-Hydrazinoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactive hydrazine moiety serves as a versatile synthetic handle for the construction of a diverse array of derivatives, including hydrazones, pyrazoles, and triazoles. These products often exhibit a range of biological activities, making the unambiguous determination of their three-dimensional structure a critical step in drug discovery and development. The formation of complex, often rigid, fused ring systems from 4-hydrazinoquinoline reactions necessitates a robust analytical approach for definitive structural characterization.

Core Directive: Choosing the Right Analytical Tool

The primary challenge in characterizing 4-hydrazinoquinoline reaction products lies in unequivocally determining their molecular structure, including stereochemistry and solid-state packing. While a suite of analytical techniques is available, single-crystal X-ray diffraction (SCXRD) is widely regarded as the "gold standard" for providing a definitive three-dimensional structure.[1] This guide will compare the utility of SCXRD with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD).

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, and bond angles.[2] This technique is particularly powerful for the complex, often polycyclic, structures resulting from 4-hydrazinoquinoline reactions.

Causality in Experimental Design: Why SCXRD is Often Essential

The reactions of 4-hydrazinoquinoline can lead to a variety of isomeric products. For instance, condensation with unsymmetrical ketones can result in E/Z isomers of the hydrazone, while cyclization reactions can produce different regioisomers. While spectroscopic techniques like NMR can provide evidence for the formation of a particular isomer, they may not be sufficient for an unambiguous assignment, especially in novel systems. X-ray crystallography provides a direct visualization of the molecule, resolving any structural ambiguity.

A Self-Validating Protocol: From Synthesis to Structure

The process of obtaining a crystal structure is inherently self-validating. A successful structure solution and refinement from a high-quality crystal provides a chemically sensible model that is consistent with the diffraction data. The workflow below illustrates the key stages.

Experimental Workflow for Crystallographic Analysis Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Reaction of 4-Hydrazinoquinoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Data_Collection Data Collection (Diffractometer) Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 4-hydrazinoquinoline derivatives.

Comparative Analysis: SCXRD vs. Alternative Techniques

While SCXRD is the definitive method, its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.[1][3] Therefore, it is crucial to understand the strengths and weaknesses of alternative and complementary techniques.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (0.1-0.4 mm)[4]Soluble compound in deuterated solventMicrocrystalline powder
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing[2]Connectivity of atoms, solution-state conformation, dynamic processes[5]Unit cell parameters, phase purity, crystallinity[1]
Strengths Unambiguous structure determination[1]Excellent for determining connectivity and studying solution behavior[5]Rapid analysis of bulk material, minimal sample preparation[6]
Limitations Crystal growth can be a major bottleneck[3]Ambiguities in assigning complex 3D structures and stereochemistry, provides an average structure in solution[7]Provides limited information on atomic positions for unknown structures, peak overlap can be problematic[6]
Typical Application Definitive structure proof of new compoundsRoutine characterization, conformational analysis in solutionPhase identification, quality control, polymorphism screening

In-Depth Look at Key Reaction Products and Their Analysis

Hydrazone Derivatives from Condensation Reactions

The condensation of 4-hydrazinoquinoline with aldehydes and ketones is a common strategy to synthesize a wide range of hydrazone derivatives.[8][9][10][11][12]

Condensation Reaction Condensation of 4-Hydrazinoquinoline 4-Hydrazinoquinoline plus1 + 4-Hydrazinoquinoline->plus1 Aldehyde/Ketone R1(C=O)R2 plus1->Aldehyde/Ketone arrow1 -> Aldehyde/Ketone->arrow1 Hydrazone Quinoline-N-N=C(R1)R2 arrow1->Hydrazone

Caption: General reaction scheme for the formation of hydrazone derivatives.

Analytical Comparison:

  • NMR Spectroscopy: ¹H NMR is invaluable for confirming the formation of the hydrazone, with characteristic shifts for the imine proton and the disappearance of the aldehyde proton.[8] ¹³C NMR can confirm the presence of the imine carbon.[8] However, in cases of complex aromatic systems or restricted rotation around the N-N bond, signal overlap and broadening can complicate spectral interpretation.

  • X-ray Crystallography: Provides a definitive structure, confirming the E/Z configuration of the C=N double bond and revealing intermolecular interactions such as hydrogen bonding in the solid state, which can be crucial for understanding the material's properties.

Pyrazolo[3,4-b]quinoline Derivatives from Cyclization Reactions

Cyclization of 4-hydrazinoquinoline with β-dicarbonyl compounds or other suitable precursors leads to the formation of the biologically active pyrazolo[3,4-b]quinoline scaffold.[13][14][15][16][17]

Cyclization_Reaction Formation of Pyrazolo[3,4-b]quinoline HQ 4-Hydrazinoquinoline Intermediate Hydrazone Intermediate HQ->Intermediate + β-Dicarbonyl Dicarbonyl β-Dicarbonyl Compound Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Intermediate->Pyrazoloquinoline Cyclization (e.g., acid catalysis)

Caption: A simplified pathway for the synthesis of pyrazolo[3,4-b]quinolines.

Analytical Comparison:

  • NMR and Mass Spectrometry: These techniques are essential for proposing the formation of the fused ring system. High-resolution mass spectrometry can confirm the molecular formula, and 2D NMR techniques (COSY, HMBC, HSQC) can be used to piece together the connectivity of the pyrazoloquinoline core.

  • X-ray Crystallography: Is often necessary to confirm the regiochemistry of the cyclization reaction, especially when using unsymmetrical β-dicarbonyl compounds. It also provides invaluable information on the planarity of the fused system and how substituents influence crystal packing.

Experimental Protocols

General Procedure for the Synthesis of a 4-Hydrazinoquinoline Hydrazone
  • Dissolve 4-hydrazinoquinoline (1 mmol) in a suitable solvent such as ethanol or acetic acid (10-15 mL).

  • Add the corresponding aldehyde or ketone (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) if not already the solvent.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetonitrile) to obtain analytically pure hydrazone.

Protocol for Growing Single Crystals for X-ray Diffraction

Growing high-quality single crystals is often the most challenging step.[18] The following are general methods that can be adapted.

Method 1: Slow Evaporation [19]

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a solvent mixture) in a clean vial.

  • Filter the solution to remove any dust or particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a solvent in which it is readily soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" – a solvent in which the compound is poorly soluble but is miscible with the first solvent.

  • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of crystals.

General Protocol for Single-Crystal X-ray Data Collection and Structure Refinement
  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer, and a beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at it.

  • The diffraction data are collected as a series of frames as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • The final structure is validated for its geometric and crystallographic reasonability.

Conclusion and Future Outlook

For the structural elucidation of 4-hydrazinoquinoline reaction products, single-crystal X-ray diffraction remains the most powerful and definitive technique. It provides an unambiguous three-dimensional structure, which is often essential for understanding the structure-activity relationships of these biologically important molecules. While NMR and other spectroscopic methods are indispensable for initial characterization and for studying the behavior of these molecules in solution, they can lack the definitive resolving power of SCXRD for complex solid-state structures. Powder X-ray diffraction serves as a valuable tool for analyzing bulk properties and for studies where single crystals are not obtainable. The judicious application of these complementary techniques, with SCXRD as the ultimate arbiter of structure, provides a robust strategy for the comprehensive characterization of novel 4-hydrazinoquinoline derivatives.

References

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  • PubMed Central. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
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  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results.
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A Comparative Guide to 4-Hydrazinoquinoline HCl and Other Hydrazine Reagents for Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis and synthetic chemistry, the sensitive and selective detection and derivatization of carbonyl compounds—aldehydes and ketones—is of paramount importance. These functionalities are widespread in biological metabolites, pharmaceutical intermediates, and environmental pollutants. Hydrazine reagents have long been the cornerstone for such applications, reacting with carbonyls to form stable hydrazone derivatives that are amenable to chromatographic separation and various detection methods.

This guide provides an in-depth comparison of 4-Hydrazinoquinoline Hydrochloride (4-HQ HCl) with other commonly employed hydrazine reagents. While direct extensive experimental data for 4-HQ HCl is emerging, we will leverage robust data from its close structural analog, 2-Hydrazinoquinoline (2-HQ), to project its performance characteristics. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate reagent for their specific analytical or synthetic needs.

The Chemistry of Carbonyl Derivatization with Hydrazine Reagents

The fundamental principle underlying the utility of hydrazine reagents is their nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a stable carbon-nitrogen double bond, resulting in a hydrazone. This reaction is typically acid-catalyzed and proceeds via a two-step mechanism of nucleophilic addition followed by dehydration.

The choice of a particular hydrazine reagent is dictated by the desired properties of the resulting hydrazone, such as its stability, detectability (e.g., UV-Vis absorbance, fluorescence, or mass spectrometric response), and chromatographic behavior.

A Comparative Overview of Key Hydrazine Reagents

Here, we compare 4-Hydrazinoquinoline HCl with three widely used classes of hydrazine reagents: 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine, and Girard's Reagents.

ReagentStructurePrimary ApplicationDetection MethodKey AdvantagesLimitations
4-Hydrazinoquinoline HCl Quinoline ring with a hydrazine group at the 4-positionHPLC-UV/Vis, LC-MSUV/Vis, MSExpected high sensitivity in MS due to the ionizable quinoline nitrogen; Good chromatographic retention on reversed-phase columns.Limited direct experimental data; Potential for fluorescence quenching depending on the solvent environment.
2,4-Dinitrophenylhydrazine (DNPH) Phenylhydrazine with two nitro groupsHPLC-UV/VisUV/VisWell-established and cost-effective; Derivatives are stable and crystalline.Potential explosive hazard when dry; Formation of E/Z isomers can complicate quantification.[1]
Dansyl Hydrazine Naphthalene sulfonohydrazide derivativeHPLC-FluorescenceFluorescenceHigh fluorescence quantum yield, leading to excellent sensitivity.Can be expensive; Photobleaching can be a concern.
Girard's Reagents (T and P) Hydrazides with a quaternary ammonium groupEnrichment of carbonyl compounds; LC-MSMSIntroduces a permanent positive charge, significantly enhancing MS signal.Primarily used for enrichment rather than direct quantification; Can be less suitable for UV detection.

In-Depth Analysis: 4-Hydrazinoquinoline HCl vs. The Field

Reactivity and Derivative Stability

The reactivity of the hydrazine moiety is influenced by the electronic nature of the aromatic ring to which it is attached. The quinoline ring in 4-HQ HCl is an electron-withdrawing system, which can slightly decrease the nucleophilicity of the hydrazine nitrogen compared to simple phenylhydrazine. However, this effect is generally not significant enough to impede the derivatization reaction under standard acidic conditions.

The stability of the resulting hydrazones is a critical factor for reliable quantification. Aromatic hydrazones, in general, exhibit good stability. However, studies on some aromatic hydrazones have shown susceptibility to hydrolysis in plasma, which could be a consideration in pharmacokinetic studies.[2] The extended conjugation provided by the quinoline ring in 4-HQ HCl derivatives is expected to contribute to their stability.

Detection Sensitivity: The Quinoline Advantage

The key anticipated advantage of 4-Hydrazinoquinoline HCl lies in the properties of its derivatives for modern analytical techniques, particularly LC-MS. The quinoline moiety possesses a nitrogen atom that can be readily protonated, leading to enhanced ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This is a significant benefit over reagents like DNPH, which do not have a readily ionizable center.

A study on the analogous 2-Hydrazinoquinoline (2-HQ) demonstrated its superior performance in LC-MS analysis compared to Dansyl Hydrazine and other reagents for the simultaneous analysis of carboxylic acids, aldehydes, and ketones.[3][4] The quinoline-containing derivatives exhibited better chromatographic performance on reversed-phase columns and higher ionization efficiency in the mass spectrometer.[4] It is highly probable that 4-HQ HCl would confer similar, if not enhanced, benefits due to the position of the hydrazine group.

While the quinoline moiety itself is fluorescent, the fluorescence of its derivatives can be complex and highly dependent on the solvent environment and the nature of the carbonyl compound it has reacted with. Therefore, for fluorescence-based detection, Dansyl Hydrazine remains a more predictable and often more sensitive choice.

Experimental Section: Protocols and Workflows

The following protocols are provided as a guide for the use of 4-Hydrazinoquinoline HCl and its alternatives. The protocol for 4-HQ HCl is based on the established methodology for its 2-isomer and is presented as a starting point for method development.[3][4][5]

General Workflow for Carbonyl Derivatization

The derivatization of carbonyl compounds with hydrazine reagents typically follows a standardized workflow, which can be adapted for specific applications.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., plasma, urine, environmental water) Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Sample->Extraction Derivatization Addition of Hydrazine Reagent & Acid Catalyst Extraction->Derivatization Incubation Incubation (e.g., 60°C for 60 min) Derivatization->Incubation Quenching Quenching of Reaction (optional) Incubation->Quenching Analysis HPLC-UV/Vis, HPLC-Fluorescence, or LC-MS Analysis Quenching->Analysis

Caption: A generalized experimental workflow for carbonyl derivatization.

Protocol 1: Derivatization of Carbonyls with 4-Hydrazinoquinoline HCl for LC-MS Analysis

This protocol is adapted from the validated method for 2-Hydrazinoquinoline.[3][4][5]

Materials:

  • 4-Hydrazinoquinoline HCl solution (10 mM in acetonitrile)

  • 2,2'-Dipyridyl disulfide (DPDS) solution (10 mM in acetonitrile)

  • Triphenylphosphine (TPP) solution (10 mM in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Standard solutions of carbonyl compounds

  • Sample containing carbonyl analytes

Procedure:

  • Sample Preparation: Prepare the sample in a suitable solvent. For biological fluids, a protein precipitation step followed by centrifugation is recommended.

  • Derivatization Reaction: In a microcentrifuge tube, combine:

    • 50 µL of the sample or standard solution

    • 50 µL of 10 mM 4-Hydrazinoquinoline HCl solution

    • 50 µL of 10 mM DPDS solution

    • 50 µL of 10 mM TPP solution

  • Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.

  • Sample Dilution: After incubation, cool the mixture to room temperature and dilute with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

  • LC-MS Analysis: Inject the diluted sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Detection is performed using a mass spectrometer in positive electrospray ionization mode.

Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This is a standard and widely used protocol.

Materials:

  • DNPH solution (e.g., 0.2% in acetonitrile, acidified with sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard solutions of carbonyl compounds

  • Sample containing carbonyl analytes

Procedure:

  • Sample Preparation: Prepare the sample in a suitable solvent.

  • Derivatization Reaction: In a vial, mix the sample or standard solution with an excess of the DNPH solution.

  • Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for 1-2 hours.

  • Analysis: Inject the reaction mixture directly or after appropriate dilution into an HPLC system equipped with a C18 column and a UV detector set to 360 nm.

Visualizing the Reaction Mechanism

The reaction of 4-Hydrazinoquinoline with a generic aldehyde or ketone to form a stable hydrazone is a cornerstone of its application.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-HQ 4-Hydrazinoquinoline Carbinolamine Carbinolamine Intermediate 4-HQ->Carbinolamine + Carbonyl Carbonyl Aldehyde/Ketone Hydrazone 4-Quinolinylhydrazone Carbinolamine->Hydrazone - H2O Water Water Carbinolamine->Water

Caption: Reaction of 4-Hydrazinoquinoline with a carbonyl compound.

Conclusion and Future Outlook

4-Hydrazinoquinoline HCl presents itself as a promising reagent for the derivatization of carbonyl compounds, particularly for applications involving LC-MS. Its quinoline structure is anticipated to provide excellent ionization efficiency, leading to high sensitivity in mass spectrometric detection. While it may not supersede fluorescent reagents like Dansyl Hydrazine in applications where fluorescence is the primary detection mode, its potential for broad-spectrum, high-sensitivity analysis in complex matrices makes it a compelling alternative to traditional reagents like DNPH.

Further research is warranted to generate comprehensive, direct experimental data on the performance of 4-Hydrazinoquinoline HCl. This should include optimization of reaction conditions for a wide range of carbonyl compounds, determination of detection limits, and a thorough investigation of the stability of its hydrazone derivatives. Such studies will solidify the position of 4-Hydrazinoquinoline HCl in the analytical chemist's toolkit for carbonyl analysis.

References

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]

  • LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. Available at: [Link]

  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta. Available at: [Link]

  • Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Time-course analysis of 4-aminoquinoline hydrazone compounds.... ResearchGate. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]

  • Stability study of hydrazones. | Download Table. ResearchGate. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. Available at: [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]

  • Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. Scientific Reports. Available at: [Link]

  • Experimental No. (13) Aldehydes and ketones. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. Available at: [Link]

  • Application of the Precolumn Derivatization Reagent CIM-C 2 -NH 2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. Molecules. Available at: [Link]

  • Quinoline Hydrazine Schiff Base Ligand for the Selective Detection of Silver Ions and Its Real Time Applications. ResearchGate. Available at: [Link]

  • Synthesis of quinoline-based hydrazide-hydrazones. Reagents and.... ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Novel Compounds from 4-Hydrazinoquinoline HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with quinoline scaffolds forming the backbone of numerous therapeutic agents.[1][2] The synthesis of novel derivatives from starting materials like 4-Hydrazinoquinoline HCl opens up new avenues for identifying potent drug candidates. However, the journey from synthesis to a viable lead compound is underpinned by the rigorous and unequivocal validation of its chemical structure. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially unsafe clinical candidates.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel quinoline derivatives. It is structured to provide not just the "what" and "how," but the crucial "why" behind experimental choices, empowering researchers to build self-validating systems for their discoveries.

The Imperative of Orthogonal Structural Validation

A cornerstone of robust structural elucidation is the principle of orthogonality. In analytical chemistry, this means employing multiple, independent techniques to analyze a sample.[3] By leveraging methods that rely on different physical principles, we can significantly reduce the risk of systematic errors and increase confidence in the final structural assignment. For novel compounds derived from 4-Hydrazinoquinoline HCl, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography represents the gold standard for a self-validating analytical workflow.

Below is a visual representation of this orthogonal approach:

G cluster_0 Synthesis & Purification cluster_1 Orthogonal Analytical Workflow cluster_2 Data Integration & Validation Synthesis of Novel Compound from 4-Hydrazinoquinoline HCl Synthesis of Novel Compound from 4-Hydrazinoquinoline HCl Purification (e.g., Chromatography, Recrystallization) Purification (e.g., Chromatography, Recrystallization) Synthesis of Novel Compound from 4-Hydrazinoquinoline HCl->Purification (e.g., Chromatography, Recrystallization) NMR NMR Spectroscopy (1D & 2D) Purification (e.g., Chromatography, Recrystallization)->NMR Provides solution-state structure & connectivity MS Mass Spectrometry (HRMS & MS/MS) Purification (e.g., Chromatography, Recrystallization)->MS Determines molecular weight & elemental composition XRay X-ray Crystallography (Single Crystal) Purification (e.g., Chromatography, Recrystallization)->XRay Provides definitive solid-state 3D structure Validation Structural Validation NMR->Validation MS->Validation XRay->Validation Final Structure Assignment Final Structure Assignment Validation->Final Structure Assignment

Caption: Orthogonal workflow for validating novel compound structures.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is a critical decision in the structural validation process. Each method offers unique insights, and their strategic application is key to an efficient and accurate workflow.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample Phase SolutionSolid, Liquid, or GasSolid (Single Crystal)
Information Obtained Covalent structure, stereochemistry, conformation, and dynamics in solution.[4][5]Molecular weight, elemental composition, and fragmentation patterns.[2]Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state.[6][7]
Typical Sample Amount 1-10 mgng to µg0.1-0.3 mm single crystal
Measurement Time Minutes to hours (per experiment)MinutesHours to days
Primary Advantage Provides detailed connectivity and solution-state conformation.[4]High sensitivity and accurate mass determination.[2]Unambiguous determination of the 3D structure and absolute stereochemistry.[6][7]
Key Limitation Lower sensitivity, potential for signal overlap in complex molecules.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation.Crystal growth can be a major bottleneck; the solid-state structure may not represent the solution-state conformation.[8]
Estimated Relative Cost High (instrument purchase and maintenance)Moderate to HighModerate (can be outsourced)

In-Depth Look at Each Technique with Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] For novel quinoline derivatives, a suite of 1D and 2D NMR experiments is essential to piece together the molecular framework.

Causality in NMR Experiment Selection:

  • ¹H NMR: The starting point for any analysis. It provides information on the number of different proton environments, their chemical shifts (indicative of the electronic environment), integration (ratio of protons), and coupling patterns (connectivity to neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments. Often run with proton decoupling to simplify the spectrum to a series of singlets.

  • 2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks. It helps trace out spin systems, which is invaluable for assigning protons on the quinoline and any substituent groups.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information that is essential for piecing together the entire molecular structure.[9]

G Start Start 1H_NMR Acquire ¹H NMR Start->1H_NMR 13C_NMR Acquire ¹³C NMR 1H_NMR->13C_NMR COSY Acquire ¹H-¹H COSY 13C_NMR->COSY Establish proton connectivity HSQC Acquire ¹H-¹³C HSQC COSY->HSQC Assign carbons with directly attached protons HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Establish long-range C-H correlations Assign Assign Structure HMBC->Assign Validate Cross-validate with MS and X-ray data Assign->Validate

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: 2D HMBC for a Novel Quinoline Derivative

This protocol outlines the general steps for acquiring a 2D HMBC spectrum, a critical experiment for establishing long-range connectivities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for the 2D experiment.

  • HMBC Experiment Acquisition:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths in the F2 (¹H) and F1 (¹³C) dimensions based on the 1D spectra.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1).

    • Crucially, set the long-range coupling constant (J value) for the evolution of heteronuclear coupling. A typical starting value is 8 Hz, which is optimized for observing 2- and 3-bond correlations. It may be beneficial to run multiple HMBC experiments with different J values to capture a wider range of correlations.

    • Set the number of scans per increment, relaxation delay, and receiver gain.

    • Start the acquisition.

  • Data Processing and Analysis:

    • After acquisition, apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

    • Phase and baseline correct the spectrum in both dimensions.

    • Analyze the cross-peaks, which indicate long-range coupling between a proton (F2 axis) and a carbon (F1 axis). Use this information to connect the spin systems identified in the COSY spectrum.

For more detailed NMR protocols, refer to resources like Nature Protocols and Methods in Enzymology.[4]

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a novel compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide a molecular formula, which serves as a fundamental check on any proposed structure. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.[2]

Causality in MS Technique Selection:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like many quinoline derivatives. It typically produces the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight.

  • Time-of-Flight (TOF) Analyzer: Often coupled with ESI, TOF analyzers provide high-resolution and accurate mass measurements, which are essential for determining the elemental composition.

  • Tandem MS (MS/MS): By isolating the parent ion and subjecting it to fragmentation (e.g., through collision-induced dissociation), MS/MS experiments generate a fragmentation pattern that can be used to deduce the structure of different parts of the molecule.[10][11] For hydrazone derivatives of quinolines, characteristic fragmentation patterns can be observed, such as cleavage of the N-N bond or fragmentation of the quinoline ring system.[12]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the general steps for obtaining MS/MS data for a novel quinoline derivative.

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., acetonitrile/water with 0.1% formic acid).

  • LC-MS/MS System Setup:

    • Use a liquid chromatography system coupled to a mass spectrometer with MS/MS capabilities (e.g., a Q-TOF or Orbitrap instrument).

    • Select a suitable LC column (e.g., a C18 reversed-phase column) and develop a gradient elution method to ensure the compound of interest is well-resolved.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Perform an initial full-scan MS experiment to identify the m/z of the protonated molecule.

    • Set up a product ion scan (MS/MS) experiment where the [M+H]⁺ ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

    • Vary the collision energy to obtain a rich fragmentation spectrum.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Propose fragmentation pathways that are consistent with the proposed structure of the novel compound. This data serves as a powerful validation of the connectivity determined by NMR.

For further reading on MS fragmentation of hydrazones, consult specialized journals such as the Journal of Mass Spectrometry.[3]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a high-quality single crystal of a novel compound can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information.[6][7] It yields a 3D model of the molecule in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry.

The Power of a Crystal Structure:

A crystal structure can definitively resolve ambiguities that may remain after NMR and MS analysis, such as the exact conformation of flexible parts of the molecule or the precise arrangement of substituents.

Case Study: (E)-4-(2-benzylidenehydrazinyl)quinolin-2(1H)-one

A study by Aly et al. (2022) reported the X-ray crystal structure of (E)-4-(2-benzylidenehydrazinyl)quinolin-2(1H)-one.[7] This provides a concrete example of the type of definitive structural information that can be obtained for a derivative of 4-hydrazinoquinoline. The crystal structure confirms the E configuration of the imine bond and the overall planarity of the molecule, which is stabilized by intramolecular hydrogen bonding.

Experimental Protocol: Growing Single Crystals and X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.

    • Purity is paramount: The compound must be highly pure.

    • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

    • Common Techniques:

      • Slow Evaporation: A saturated or near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly.[3]

      • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.

      • Solvent Layering: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the layers slowly mix.[10]

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal motion.

    • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to produce the final, highly accurate 3D structure.

Authoritative protocols for X-ray crystallography can be found in publications from the International Union of Crystallography (IUCr) and in resources like Nature Protocols.[13]

Conclusion: A Synergy of Techniques for Unwavering Confidence

The structural validation of novel compounds derived from 4-Hydrazinoquinoline HCl is not a matter of choosing a single "best" technique, but rather of employing a strategic and orthogonal combination of methods. NMR spectroscopy provides the initial blueprint of the molecular connectivity in solution, mass spectrometry acts as a gatekeeper for molecular weight and formula, and X-ray crystallography offers the final, definitive 3D structure in the solid state.

By integrating the data from these complementary techniques, researchers can build a self-validating system that provides unwavering confidence in their structural assignments. This rigorous approach is not merely an academic exercise; it is a fundamental pillar of scientific integrity and a critical step in the successful development of new and effective medicines.

References

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A Senior Scientist's Guide to Derivatization Agents for High-Performance LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Direct Injection—Enhancing Analyte Detectability

In the fields of metabolomics, pharmaceutical development, and clinical diagnostics, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, prized for its sensitivity and selectivity.[1] However, not all molecules are created equal in the eyes of an LC-MS system. Many endogenous and exogenous compounds, due to their inherent physicochemical properties like high polarity, low volatility, or poor ionization efficiency, present significant analytical hurdles.[2][3] Direct injection of such samples can lead to poor chromatographic retention, ion suppression, and consequently, low-quality, unreliable data.

Chemical derivatization offers a powerful and elegant solution. By chemically modifying a target analyte, we can transform its properties to be more amenable to LC-MS analysis.[4][5] This guide, born from extensive experience in the application of mass spectrometry, provides an in-depth comparative study of common derivatization agents. We will move beyond simple protocols to explore the causality behind reagent selection, the mechanistic underpinnings of these reactions, and the practical trade-offs involved, empowering you to select and implement the optimal derivatization strategy for your research.

The core objectives of derivatization in LC-MS are threefold:

  • Improve Chromatographic Separation: By increasing the hydrophobicity of polar analytes, derivatization enhances their retention on widely used reversed-phase columns, moving them away from the void volume where matrix interferences are most pronounced.[6]

  • Enhance Ionization Efficiency: The introduction of a readily ionizable moiety—such as a tertiary amine for positive electrospray ionization (ESI) or a halogenated group for negative ESI—can dramatically boost the analyte's signal response by orders of magnitude.[1][5]

  • Alter Fragmentation Characteristics: A well-chosen derivatization tag can introduce a predictable and highly stable fragment ion upon collision-induced dissociation (CID), enabling sensitive and specific detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.[1]

This guide is structured to compare derivatization agents based on the primary functional groups they target: amines, carboxylic acids, and hydroxyl/carbonyl groups.

Part 1: Targeting Amines—From Neurotransmitters to Amino Acids

Primary and secondary amines are ubiquitous in biological systems, forming the backbone of amino acids, biogenic amines, and many pharmaceutical compounds. Their high polarity and basicity, however, often result in poor retention and peak shape in reversed-phase chromatography.[2] Derivatization is a key strategy to overcome these challenges.

Comparative Analysis of Amine Derivatization Agents

The choice of reagent involves a trade-off between reaction speed, derivative stability, and breadth of application. The following table summarizes the key characteristics of several widely used agents.

Derivatization AgentAbbreviationTarget AminesKey AdvantagesKey Disadvantages
Dansyl Chloride Dns-ClPrimary & SecondaryVersatile, significantly enhances fluorescence and ESI+ ionization.[2] Stable derivatives.[7] Isotopically labeled versions available.[8]Can also react with phenols and imidazoles.[7] Hydrolysis byproduct can be interfering.[7]
Benzoyl Chloride BzClPrimary & SecondaryFast reaction (<1 min) at room temperature.[6] Stable derivatives.[6] Improves chromatographic retention.[9]Less common for fluorescence; primarily for MS signal and chromatography enhancement.
o-Phthalaldehyde OPAPrimaryRapid reaction at room temperature in the presence of a thiol.[2][10] Creates highly fluorescent derivatives.Derivatives can be unstable.[2][10] Does not react with secondary amines (e.g., proline).
9-fluorenylmethoxycarbonyl chloride FMOC-ClPrimary & SecondaryForms highly fluorescent and UV-active derivatives.[11] Stable derivatives.Can be less reactive than other agents; may require slightly elevated temperatures.[11]
In-Depth Focus: Dansyl Chloride (Dns-Cl)

Dansyl chloride is arguably one of the most versatile and reliable derivatization agents for amine analysis. Its utility stems from the properties of the dansyl group it attaches to the analyte.

The Causality of Enhancement: The Dns-Cl reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, forming a highly stable sulfonamide bond.[7] The attached dansyl group confers two critical advantages:

  • Enhanced Ionization: The dimethylamino group on the naphthalene ring is a site of high proton affinity, meaning it is very easily protonated in the ESI source, leading to a strong [M+H]+ ion.[12]

  • Improved Chromatography: The bulky, hydrophobic naphthalene ring system dramatically increases the non-polar character of the analyte, promoting strong retention on C18 and other reversed-phase columns.[12]

This dual-mode enhancement makes Dns-Cl a workhorse reagent for quantitative metabolomics.

Experimental Workflow: Dns-Cl Derivatization

The following diagram illustrates a typical workflow for the derivatization of amine-containing metabolites in a biological sample prior to LC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Protein Precipitation & Metabolite Extraction (e.g., ACN/MeOH) Sample->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Reaction Buffer Dry->Reconstitute Add_DNS Add Dns-Cl Reagent & Buffer (pH 9.8) Reconstitute->Add_DNS Incubate Incubate (e.g., 60°C for 60 min) Add_DNS->Incubate Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench Dilute Dilute for Injection Quench->Dilute LCMS LC-MS Analysis Dilute->LCMS

Workflow for Dns-Cl derivatization of biological samples.
Detailed Protocol: Dansylation of Amino Acids in Plasma

This self-validating protocol is adapted from established methods for robust amino acid quantification.[8][13]

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile/methanol (3:1 v/v) containing stable isotope-labeled internal standards.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Preparation (Prepare Fresh):

    • Derivatization Buffer: Prepare 100 mM sodium carbonate/bicarbonate buffer, adjusted to pH 9.8.[13]

    • Dns-Cl Solution: Prepare a 50 mM solution of Dansyl Chloride in anhydrous acetonitrile.[13]

  • Derivatization Reaction:

    • Reconstitute the dried extract in 25 µL of acetonitrile/methanol.

    • In a separate 96-well plate, aliquot 50 µL of a 1:1 mixture of the Dns-Cl solution and the derivatization buffer into each well.[13]

    • Add the 25 µL of reconstituted extract to the reagent mixture. Pipette up and down to mix thoroughly.

    • Seal the plate and incubate in a thermomixer at 60°C for 60 minutes.[8]

  • Quenching and Analysis:

    • After incubation, add 25 µL of 425 mM formic acid in 50:50 acetonitrile/water to quench the reaction and consume excess reagent.[8]

    • Centrifuge the plate at 4,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial and dilute as necessary for LC-MS injection.

Part 2: Addressing Carboxylic Acids—Improving Retention and Switching Ionization Mode

Carboxylic acids, including fatty acids and Krebs cycle intermediates, are notoriously difficult to analyze by reversed-phase LC-MS. They are highly polar and typically require negative mode ESI, which can suffer from higher background noise and lower sensitivity compared to positive mode for many instruments.[1][14] Derivatization aims to convert these acidic molecules into non-polar esters or amides that are well-retained and can be readily detected in the more sensitive positive ion mode.[14]

Comparative Analysis of Carboxylic Acid Derivatization Agents
Derivatization AgentReaction TypeTarget AcidsKey AdvantagesKey Disadvantages
Picolinylamines AmidationAll Carboxylic AcidsIntroduces a permanent positive charge (pyridine ring), yielding massive sensitivity gains in ESI+.[14]Requires a coupling agent (e.g., EDC, HATU). Reaction can be slower than other methods.
3-Nitrophenylhydrazine AmidationAll Carboxylic AcidsWell-established reagent, good for improving chromatographic retention and enabling positive mode detection.[15][16]Sensitivity enhancement may be less pronounced than with permanently charged tags.
Diazomethane EsterificationAll Carboxylic AcidsReacts instantaneously and quantitatively to form methyl esters.[17]Highly toxic and explosive, requiring specialized handling.[18] Can react with other acidic protons.
Trimethylsilyldiazomethane EsterificationAll Carboxylic AcidsSafer, commercially available alternative to diazomethane.[17]Slower reaction rate and can produce more by-products compared to diazomethane.[17]
In-Depth Focus: 2-Picolylamine (2-PA)

For ultimate sensitivity in targeted quantitative assays, reagents that introduce a permanent positive charge are unparalleled. Picolinylamines are exemplary in this class.

The Causality of Enhancement: The derivatization is an amidation reaction, facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), which activates the carboxyl group. The 2-picolylamine then reacts to form a stable amide bond. The critical feature is the pyridine ring of the picolylamine tag. In the acidic mobile phases typically used for LC-MS, the pyridine nitrogen is permanently protonated, creating a fixed positive charge on the derivative. This "charge-tagging" strategy ensures extremely efficient ionization in positive ESI mode, often leading to femtomole-level detection limits.[14]

Experimental Workflow: Amide-Coupling Derivatization

This workflow is applicable to various amine-based derivatizing agents that require a chemical coupling agent to react with carboxylic acids.

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Sample with Carboxylic Acids Dry Dry Down Sample Sample->Dry Reconstitute Reconstitute in Organic Solvent (e.g., DMF) Dry->Reconstitute Add_Reagents Add Coupling Agent (EDC), 2-Picolylamine, & Catalyst Reconstitute->Add_Reagents Incubate Incubate (e.g., 60°C for 1 hr) Add_Reagents->Incubate Quench Quench/Dilute Incubate->Quench LCMS LC-MS Analysis (Positive Ion Mode) Quench->LCMS

Workflow for EDC-mediated derivatization of carboxylic acids.
Detailed Protocol: 2-Picolylamine Derivatization of Fatty Acids

This protocol is a robust method for the sensitive analysis of free fatty acids in biological matrices.[14]

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate the free fatty acid fraction from the sample matrix.

    • Evaporate the solvent to complete dryness under nitrogen.

  • Reagent Preparation:

    • 2-PA Solution: Prepare a 100 mM solution of 2-picolylamine in anhydrous dimethylformamide (DMF).

    • EDC Solution: Prepare a 100 mM solution of EDC hydrochloride in anhydrous DMF.

    • Pyridine: Use anhydrous pyridine as a catalyst.

  • Derivatization Reaction:

    • Reconstitute the dried fatty acid extract in 50 µL of the 2-PA solution.

    • Add 50 µL of the EDC solution.

    • Add 10 µL of anhydrous pyridine.

    • Vortex briefly, then incubate the mixture at 60°C for 1 hour.

  • Sample Cleanup and Analysis:

    • After incubation, add 200 µL of water and 500 µL of ethyl acetate.

    • Vortex for 1 minute to extract the derivatized fatty acids into the organic layer.

    • Centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) for LC-MS analysis in positive ion mode.

Part 3: Hydroxyl and Carbonyl Compounds—Tackling Steroids, Sugars, and Aldehydes

Hydroxyl groups (alcohols, phenols) and carbonyl groups (aldehydes, ketones) are common in steroids, sugars, and products of oxidative stress.[1][19] Derivatization for these groups is often aimed at improving chromatographic properties and introducing a tag for sensitive detection.

Comparative Analysis of Hydroxyl & Carbonyl Derivatization Agents
Derivatization AgentTarget GroupReaction TypeKey AdvantagesKey Disadvantages
Silylation Reagents (MSTFA, BSTFA) Hydroxyls, Thiols, AminesSilylationForms volatile, thermally stable derivatives ideal for GC-MS and also used in LC-MS.[20] Very reactive.Derivatives are moisture-sensitive and can hydrolyze.[21] Less common for ESI enhancement.
Dansyl Chloride Phenolic HydroxylsSulfonylationExcellent for phenols (e.g., tyrosine, estrogens), providing the same ionization benefits as for amines.[22]Does not react with aliphatic alcohols.[19]
Benzoyl Chloride Alcohols, PhenolsAcylationImproves hydrophobicity and retention.[23]Modest improvement in ionization compared to charge-tagging reagents.
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesCondensationClassic reagent for carbonyls, forming stable hydrazones that are UV-active and ionizable.[1]Reaction can be slow and may require acidic conditions.
In-Depth Focus: Silylation Reagents (MSTFA/BSTFA)

Silylation is a cornerstone of derivatization, particularly in GC-MS, but it also finds utility in LC-MS. The most common reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[24][25]

The Causality of Enhancement: Silylation involves replacing an active proton on a hydroxyl, thiol, or amine with a non-polar trimethylsilyl (TMS) group.[20][21] This has two main effects:

  • Reduced Polarity: The TMS group masks the polar -OH group, significantly increasing the compound's hydrophobicity and volatility.[21] This dramatically improves peak shape and retention in reversed-phase LC.

  • Thermal Stability: Silyl ethers are more thermally stable than their parent alcohols, which is critical for GC analysis but also prevents degradation in a heated ESI source.[20]

Experimental Workflow: Silylation

The workflow for silylation must be performed under anhydrous conditions to prevent hydrolysis of the reagent and the derivatives.

cluster_prep Sample Preparation (Anhydrous) cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Extracted, Dried Sample Add_Reagents Add Silylation Reagent (e.g., MSTFA + 1% TMCS) & Solvent (e.g., Pyridine) Sample->Add_Reagents Incubate Incubate (e.g., 70°C for 30 min) Add_Reagents->Incubate LCMS LC-MS or GC-MS Analysis Incubate->LCMS

General workflow for silylation derivatization.
Detailed Protocol: General Silylation for Hydroxyl-Containing Metabolites

This protocol provides a general guideline for the derivatization of steroids, sugars, or other hydroxylated compounds.

  • Sample Preparation:

    • Ensure the sample extract is completely dry. A critical step is to remove all traces of water, which can be achieved by co-evaporating with anhydrous acetonitrile or using a lyophilizer.

  • Reagent Preparation:

    • Use a commercially available silylation mixture, such as MSTFA + 1% TMCS, for robust and catalytic derivatization.[24]

    • Anhydrous pyridine is often used as a solvent as it can also act as an acid scavenger.

  • Derivatization Reaction:

    • To the dried sample vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex to dissolve the sample.

    • Incubate at 70°C for 30-60 minutes. The time and temperature may need optimization depending on the steric hindrance of the hydroxyl groups.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can often be injected directly. For LC-MS, a dilution in a non-aqueous solvent may be required. For GC-MS, direct injection is typical.

Conclusion: A Strategic Imperative for Robust Bioanalysis

Chemical derivatization is not merely a sample preparation technique; it is a strategic tool that extends the power and reach of LC-MS. By thoughtfully modifying analytes, researchers can overcome inherent limitations in chromatographic performance and ionization efficiency, unlocking the ability to detect and quantify challenging molecules with high sensitivity and confidence.[3] The selection of an agent is a multi-faceted decision, balancing the chemistry of the analyte, the complexity of the matrix, and the ultimate analytical goal. As this guide has demonstrated, understanding the causality behind each method—the why and not just the how—is paramount to developing robust, reliable, and field-proven analytical workflows.

References
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Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with therapeutic potential is paramount. Among the vast repertoire of chemical reactions utilized, the formation of hydrazones stands out as a cornerstone of medicinal chemistry. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to confirm the successful synthesis of hydrazones, offering researchers, scientists, and drug development professionals a robust framework for unambiguous structural elucidation.

The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R¹R²C=NNHR³ functional group, are formed through the condensation reaction of an aldehyde or ketone with a hydrazine derivative.[1] This seemingly simple transformation is a gateway to a diverse array of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[2][3] The efficacy of these compounds is intrinsically linked to their molecular structure. Therefore, rigorous and unequivocal confirmation of hydrazone formation is a critical, non-negotiable step in the synthetic workflow.

The Reaction: A Mechanistic Overview

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to yield the final hydrazone product. The reaction is typically catalyzed by a small amount of acid.

Hydrazone_Formation cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde/Ketone (R¹(R²)C=O) Plus1 + Aldehyde->Plus1 Hydrazine Hydrazine (H₂N-NHR³) Hydrazone Hydrazone (R¹(R²)C=N-NHR³) Hydrazine->Hydrazone Condensation (+H⁺, -H₂O) Plus2 + Hydrazone->Plus2 Plus1->Hydrazine Water H₂O Plus2->Water

Caption: General reaction scheme for hydrazone formation.

A Comparative Guide to Spectroscopic Confirmation

No single spectroscopic technique provides a complete structural picture. A multi-faceted approach, leveraging the strengths of several methods, is the gold standard for confirming hydrazone formation. This guide will compare and contrast the utility of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Experimental Protocol: Synthesis of a Model Hydrazone

To illustrate the spectroscopic changes, we will consider the synthesis of a model hydrazone from benzaldehyde and phenylhydrazine.

Materials:

  • Benzaldehyde

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve benzaldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • In a separate flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Add the phenylhydrazine solution dropwise to the benzaldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The hydrazone product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure hydrazone.

  • Dry the purified product under vacuum and proceed with spectroscopic analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Dissolve Benzaldehyde & Phenylhydrazine in Ethanol Mix Mix Reactant Solutions + Catalytic Acetic Acid Reactants->Mix Reflux Reflux for 1-2 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry UVVis UV-Vis Spectroscopy Dry->UVVis Characterization IR IR Spectroscopy Dry->IR Characterization NMR NMR Spectroscopy (¹H & ¹³C) Dry->NMR Characterization MS Mass Spectrometry Dry->MS Characterization

Caption: Experimental workflow for hydrazone synthesis and analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for tracking the formation of conjugated systems.

Principle: The formation of the C=N double bond in the hydrazone extends the system of conjugated π-electrons, especially when the R groups are aromatic. This extended conjugation leads to a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) compared to the starting aldehyde or ketone.[4]

Expected Spectral Changes:

  • Benzaldehyde: Typically exhibits a λmax around 250 nm.

  • Phenylhydrazine: Shows absorption around 280 nm.

  • Benzaldehyde phenylhydrazone: The extended conjugation results in a significant bathochromic shift, with the λmax often appearing in the 300-400 nm range.[5] The hydrazone derivatives are often colored, and their solutions absorb light in a broad spectrum due to intense intramolecular charge-transfer (ICT) bands.[4]

CompoundTypical λmax (nm)Key Observation
Benzaldehyde~250Less conjugated system
Phenylhydrazine~280Aromatic amine absorption
Benzaldehyde Phenylhydrazone300 - 400Bathochromic shift due to extended conjugation

Expert Insight: While UV-Vis is a powerful tool for monitoring the reaction, it is not sufficient for unambiguous structural confirmation on its own. The presence of a new, red-shifted absorption band is a strong indicator of hydrazone formation, but other techniques are required for complete characterization. The solvatochromism of hydrazones, where the absorption spectrum changes with solvent polarity, can also be a useful diagnostic tool.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The formation of a hydrazone is accompanied by the appearance and disappearance of key vibrational bands.

Principle: The conversion of a carbonyl group (C=O) and a primary amine (N-H) into an imine (C=N) and a secondary amine (N-H) results in characteristic changes in the IR spectrum.

Expected Spectral Changes:

  • Disappearance of Aldehyde C=O Stretch: The strong, sharp absorption band of the carbonyl group in benzaldehyde, typically found around 1700-1680 cm⁻¹, will disappear.

  • Disappearance of Hydrazine N-H Stretch: The two characteristic N-H stretching bands of the primary amine in phenylhydrazine (around 3400-3300 cm⁻¹) will be replaced by a single, sharper N-H stretching band of the secondary amine in the hydrazone.[6]

  • Appearance of C=N Stretch: A new absorption band corresponding to the C=N (imine) stretch will appear in the region of 1650-1580 cm⁻¹.[7] This is a key diagnostic peak for hydrazone formation.

  • Appearance of N-H Bend: The N-H bending vibration of the secondary amine in the hydrazone will also be present, typically around 1600-1500 cm⁻¹.

Functional GroupStarting Material (cm⁻¹)Hydrazone Product (cm⁻¹)Key Observation
C=O Stretch1700 - 1680 (Strong)AbsentDisappearance of the carbonyl peak
N-H Stretch3400 - 3300 (Two bands)~3300 (One band)Change from a primary to a secondary amine pattern
C=N StretchAbsent1650 - 1580 (Medium)Appearance of the imine peak

Expert Insight: The region between 1700 cm⁻¹ and 1500 cm⁻¹ is particularly diagnostic. The replacement of the strong C=O band with the C=N band is a clear indication of a successful reaction. Careful comparison of the product spectrum with the spectra of the starting materials is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are vital for confirming hydrazone formation.

¹H NMR Spectroscopy

Principle: The formation of the hydrazone creates new, characteristic proton signals and causes shifts in the signals of nearby protons.

Expected Spectral Changes:

  • Disappearance of Aldehyde Proton: The highly deshielded singlet of the aldehyde proton in benzaldehyde (typically at δ 9-10 ppm) will disappear.

  • Appearance of Imine Proton: A new singlet corresponding to the imine proton (-CH=N-) will appear, typically in the range of δ 7.5-8.5 ppm.[8]

  • Appearance of N-H Proton: A broad singlet for the N-H proton will appear, often in the downfield region (δ 8-12 ppm).[8] The chemical shift of this proton can be highly variable and is often concentration and solvent-dependent. It can also be confirmed by D₂O exchange, where the peak disappears upon addition of a drop of D₂O.

  • Shifts in Aromatic Protons: The chemical shifts of the aromatic protons on both the benzaldehyde and phenylhydrazine moieties will be altered due to the new electronic environment.

¹³C NMR Spectroscopy

Principle: The carbon skeleton of the molecule undergoes significant changes, which are reflected in the ¹³C NMR spectrum.

Expected Spectral Changes:

  • Disappearance of Carbonyl Carbon: The highly deshielded signal of the carbonyl carbon in benzaldehyde (typically at δ 190-200 ppm) will disappear.

  • Appearance of Imine Carbon: A new signal for the imine carbon (-C=N-) will appear in the region of δ 140-160 ppm.[8] This is a definitive indicator of hydrazone formation.

NucleusStarting Material (δ ppm)Hydrazone Product (δ ppm)Key Observation
¹H
Aldehyde CH9.0 - 10.0AbsentDisappearance of the aldehyde proton signal
Imine CHAbsent7.5 - 8.5Appearance of the imine proton signal
N-H~3.6 (NH₂)8.0 - 12.0 (broad)Shift and broadening of the N-H signal
¹³C
Carbonyl C=O190 - 200AbsentDisappearance of the carbonyl carbon signal
Imine C=NAbsent140 - 160Appearance of the imine carbon signal

Expert Insight: The combination of the disappearance of the aldehyde signals (both ¹H and ¹³C) and the appearance of the imine signals provides unequivocal evidence for hydrazone formation. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used for further confirmation by establishing correlations between the imine proton and carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of the product's identity.

Principle: The hydrazone product will have a molecular weight corresponding to the sum of the molecular weights of the reactants minus the molecular weight of water (18 amu). Electrospray ionization (ESI) and other soft ionization techniques are commonly used to observe the molecular ion peak.[9]

Expected Spectral Data:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the hydrazone. For benzaldehyde phenylhydrazone (C₁₃H₁₂N₂), the expected monoisotopic mass is approximately 196.10 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can also be diagnostic. Common fragmentation pathways for hydrazones include cleavage of the N-N bond and fragmentation of the aromatic rings.[9]

AnalysisExpected Result
Molecular Weight MW(Benzaldehyde) + MW(Phenylhydrazine) - MW(H₂O) = 106.12 + 108.14 - 18.02 = 196.24
High-Resolution MS Observed m/z should match the calculated exact mass of the hydrazone to within a few ppm.
Tandem MS (MS/MS) Fragmentation pattern consistent with the proposed hydrazone structure.

Expert Insight: High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition of the product, leaving no doubt as to its identity. When coupled with other spectroscopic data, HRMS provides the final piece of the puzzle for complete structural confirmation.

Conclusion

The confirmation of hydrazone formation is a critical step in synthetic and medicinal chemistry. A comprehensive approach that leverages the complementary information provided by UV-Vis, IR, NMR, and mass spectrometry is the most robust strategy. By understanding the expected spectral changes associated with the conversion of an aldehyde or ketone and a hydrazine to a hydrazone, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further biological evaluation and drug development.

References

  • Organic Syntheses Procedure. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • ACS Publications. (2024, September 10). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all.... Retrieved from [Link]

  • PubMed. (2006). Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. Retrieved from [Link]

  • MDPI. (n.d.). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of hydrazone a (HL³) (3) and b [Ni(L³)²(H₂O)²] (14) complex. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

  • ACS Publications. (2019, August 7). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]

  • ResearchGate. (2022, March 11). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]

  • MDPI. (2023, May 7). Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V | Download Table. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved from [Link]

  • PubMed. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved from [Link]

  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • ECORFAN Journal-Ecuador. (2019, December). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, October 4). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, quinoline and its derivatives represent a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The journey from a synthesized molecule to a potential drug candidate is rigorous, with purity assessment standing as a critical gateway. High-Performance Liquid Chromatography (HPLC) is the industry's workhorse for this task, offering the precision required to separate and quantify the target compound from process-related impurities and degradation products.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of synthesized quinoline derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to develop robust, reliable, and self-validating analytical methods.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and purifying components within a mixture.[1] For synthesized organic compounds like quinoline derivatives, Reverse-Phase HPLC (RP-HPLC) is the most prevalent mode. In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.

The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. This assumes that all compounds have a similar response at the detection wavelength.

Comparative Analysis of HPLC Methodologies

The success of an HPLC purity assessment hinges on the careful selection and optimization of several key parameters. Here, we compare the critical components and their impact on the analysis of quinoline derivatives.

Column Selection: The Heart of the Separation

The choice of the HPLC column is paramount as it dictates the primary separation mechanism. While the C18 (octadecylsilane) column is a general-purpose choice for a wide range of compounds, the unique aromatic and often basic nature of quinoline derivatives means that alternative stationary phases can offer superior selectivity and peak shape.[2]

Stationary Phase Principle of Separation Best Suited For Performance Insights for Quinolines USP Code
C18 (ODS) Primarily hydrophobic interactions.General-purpose analysis of a wide range of nonpolar to moderately polar compounds.A good starting point, but potential for poor peak shape (tailing) with basic quinolines due to secondary interactions with residual silanols on the silica support.[3]L1
C8 (Octyl) Less hydrophobic than C18.Compounds that are too strongly retained on a C18 column.Offers shorter analysis times for highly substituted, lipophilic quinoline derivatives.[2]L7
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Aromatic compounds, especially those with electron-withdrawing or donating groups.Often provides enhanced selectivity for separating quinoline isomers and analogues with subtle structural differences due to the interaction between the phenyl groups of the stationary phase and the quinoline ring system.[2]L11
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Basic compounds and analysis in highly aqueous mobile phases.Resistant to "phase collapse" in low organic mobile phases and offers improved peak shape for basic quinolines by shielding residual silanols.L60

Expert Insight: For novel quinoline derivatives, starting with a C18 column is a pragmatic approach. However, if peak tailing or insufficient resolution between the main peak and impurities is observed, a Phenyl-Hexyl column should be the next choice due to its potential for beneficial π-π interactions.

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition directly influences the retention and selectivity of the separation. Key variables include the organic modifier, pH, and buffer concentration.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.

    • Acetonitrile typically provides better peak shapes and lower UV cutoff, making it advantageous for detecting impurities at low wavelengths.[4]

    • Methanol can offer different selectivity for aromatic compounds and is a more cost-effective option.[4] The choice between ACN and MeOH can significantly alter the elution order of closely related impurities.

  • pH Control: The quinoline core contains a basic nitrogen atom. The pH of the mobile phase will determine its ionization state.

    • At a pH below the pKa of the quinoline nitrogen, the molecule will be protonated and more polar, leading to earlier elution.

    • At a pH above the pKa, it will be in its neutral, more hydrophobic form, resulting in longer retention.

    • Operating at a pH between 2.5 and 3.5 using a buffer like phosphate or formate is often ideal. This ensures the protonation of both the basic quinoline analyte (improving peak shape) and residual silanols on the column (minimizing secondary interactions).

Detector Selection: Seeing the Unseen
Detector Type Principle Advantages Limitations
UV-Vis / Diode Array (DAD) Measures the absorbance of UV or visible light by the analyte.[5]Robust, widely applicable as quinolines are chromophoric, allows for peak purity assessment with DAD.[6]Requires the analyte to have a chromophore; may not detect non-absorbing impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Highly sensitive and specific, provides molecular weight information for impurity identification, can distinguish between co-eluting peaks.[7][8]More complex and expensive instrumentation, mobile phase must be volatile (e.g., using formate or acetate buffers instead of phosphate).[9]

Recommendation: For routine purity checks where impurity identities are known, a DAD is sufficient. For impurity profiling, method development, and characterization of unknown peaks, coupling HPLC with an MS detector is the gold standard.[9][10]

Protocol: A Self-Validating HPLC Workflow for Purity Assessment

This protocol outlines a robust, self-validating workflow for the purity assessment of a novel quinoline derivative. The inclusion of system suitability tests ensures the chromatographic system is performing adequately before and during the analysis.[11]

Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible results.[12][13]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the synthesized quinoline derivative reference standard and transfer to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up to volume.[14] This creates a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • Sample Solution: Prepare the crude or purified synthesized product at the same concentration as the working standard (0.1 mg/mL) in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[15][16]

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Accurately Weigh (Approx. 10 mg) dissolve 2. Dissolve in Solvent (e.g., Methanol) in 10 mL Flask weigh->dissolve dilute 3. Dilute to 0.1 mg/mL with Mobile Phase dissolve->dilute filter 4. Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC filter->inject Ready for Injection

A streamlined workflow for preparing quinoline derivative samples for HPLC analysis.

Chromatographic Conditions: A Comparative Starting Point

Below are two starting methods for comparison. Method A is a standard C18 approach, while Method B utilizes a Phenyl-Hexyl column for potentially improved selectivity.

Parameter Method A: Standard C18 Method B: Phenyl-Hexyl Alternative
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min5% to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection DAD, 254 nm (or λmax of quinoline)DAD, 254 nm (or λmax of quinoline)
System Suitability Testing (SST)

Before analyzing any samples, the performance of the HPLC system must be verified.[11] This is achieved by making five replicate injections of the working standard solution and evaluating the following parameters, which are guided by ICH standards.[17][18]

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions.[19]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness. Higher numbers indicate better performance.
Repeatability (RSD%) Peak Area: ≤ 2.0% Retention Time: ≤ 1.0%Ensures the precision of the system for both quantification and identification.[19]
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures baseline separation of the analyte from potential impurities, which is critical for accurate quantification.

Trustworthiness: If the SST fails, the system is not suitable for analysis. All analytical runs should be bracketed by passing SST checks to ensure the validity of the data throughout the sequence.

Diagram: HPLC Purity Assessment Logic

G start Start Analysis sst Perform System Suitability Test (SST) (5 Replicate Injections of Standard) start->sst check_sst Check SST Results (Tailing, Plates, RSD%) sst->check_sst analyze Analyze Samples (Crude, Purified Batches) process Process Data (Calculate Area % Purity) analyze->process pass SST PASS check_sst->pass Within Limits fail SST FAIL check_sst->fail Out of Limits pass->analyze troubleshoot Troubleshoot System (Check Column, Mobile Phase, Pump) fail->troubleshoot troubleshoot->sst Re-run report Generate Report process->report

Sources

A Comparative Guide to the Biological Activity of Pyrazoloquinoline Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazoloquinoline scaffold, a fused heterocyclic system comprising a pyrazole and a quinoline ring, represents a privileged structure in medicinal chemistry. The arrangement of the nitrogen atoms and the fusion pattern of the two rings give rise to several isomers, each presenting a unique three-dimensional shape and electronic distribution. This structural diversity profoundly impacts their interaction with biological targets, leading to a wide spectrum of pharmacological activities. This guide offers a comparative analysis of the biological activities of different pyrazoloquinoline isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

The Significance of Isomerism in Pyrazoloquinoline Bioactivity

The constitutional isomerism in pyrazoloquinolines dictates the spatial orientation of hydrogen bond donors and acceptors, hydrophobic regions, and potential coordination sites for metal ions. These features are critical for molecular recognition by enzymes, receptors, and other biological macromolecules. Consequently, a subtle change in the ring fusion geometry can switch the molecule's activity from an anticancer agent to an anti-inflammatory or antimicrobial compound, or modulate its potency and selectivity. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds in drug development.[1][2][3]

Comparative Analysis of Biological Activities

This section will delve into the anticancer, anti-inflammatory, and antimicrobial properties of prominent pyrazoloquinoline isomers. The data presented is synthesized from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparisons of all isomers under identical experimental conditions are scarce in the literature; therefore, the presented data should be interpreted with consideration of the varying experimental contexts.

Anticancer Activity

Pyrazoloquinoline derivatives have emerged as a promising class of anticancer agents, with different isomers targeting various hallmarks of cancer.[4] Their mechanisms of action often involve the inhibition of protein kinases, topoisomerases, or the induction of apoptosis.

Key Isomers and Their Anticancer Potential:

  • Pyrazolo[3,4-b]quinolines: This isomer has been investigated for its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some derivatives have been shown to act as topoisomerase II inhibitors.[5]

  • Pyrazolo[4,3-c]quinolines: Derivatives of this scaffold have demonstrated potent antiproliferative activity, with some compounds showing inhibitory effects on Polo-like kinase 1 (Plk1), a key regulator of mitosis.[6]

  • Pyrazolo[1,5-a]quinazolines: While technically a pyrazolo-fused quinazoline, this related scaffold is often grouped with pyrazoloquinolines and has shown significant anticancer activity, with some derivatives targeting EGFR.[2]

Comparative Anticancer Activity Data:

Isomer/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]quinoline derivativeMGC-80315.43Topoisomerase II inhibition[5]
Pyrazolo[4,3-h]quinazoline derivativeHCT116<1Plk1 inhibition[6]
Pyrazolo[1,5-c]quinazolinone derivativeMCF-71.31EGFR inhibition[2]
Phenylpyrazolo[3,4-d]pyrimidineMCF-70.3Dual EGFR/VGFR2 inhibition[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay P1 Seed cancer cells in 96-well plates P2 Incubate for 24h to allow attachment P1->P2 T1 Treat cells with varying concentrations of pyrazoloquinoline isomers P2->T1 T2 Incubate for 48-72h T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 4h (formation of formazan crystals) A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Measure absorbance at 570 nm A3->A4 MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK AP1 AP-1 JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Pyrazoloquinazoline Pyrazolo[1,5-a]quinazoline Pyrazoloquinazoline->JNK

Caption: Inhibition of the JNK signaling pathway by pyrazolo[1,5-a]quinazolines.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazoloquinoline derivatives have been explored for their activity against a range of bacteria and fungi. [8][9][10] Key Isomers and Their Antimicrobial Potential:

  • Pyrazolo[3,4-b]quinolines: Novel derivatives of this isomer have been synthesized and evaluated for their antimicrobial activity. [8]* Pyrazolo[5,1-b]quinazolines: Compounds with this scaffold have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. [9] Comparative Antimicrobial Activity Data:

Isomer/Derivative ClassMicroorganismActivity (Zone of Inhibition/MIC)Reference
Pyrazolo[3,4-b]quinoline derivativesVarious bacteria & fungiModerate to good[8]
Pyrazolo[5,1-b]quinazoline (Compound KC-10)Gram-positive & Gram-negative bacteriaMost potent among tested compounds[9]
Quinoline-bearing pyrazole derivativesS. aureus, E. coliExcellent[10]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This method is widely used to qualitatively assess the antimicrobial activity of chemical agents.

Workflow:

Agar_Diffusion cluster_prep Preparation cluster_application Application cluster_incubation_readout Incubation & Readout P1 Prepare sterile agar plates P2 Inoculate with a lawn of test microorganism P1->P2 A1 Place sterile paper discs on the agar surface P2->A1 A2 Apply solutions of pyrazoloquinoline isomers to the discs A1->A2 I1 Incubate plates at 37°C for 24h A2->I1 R1 Measure the diameter of the zone of inhibition I1->R1

Caption: Workflow for the agar diffusion antimicrobial susceptibility test.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of preliminary SAR principles for the pyrazoloquinoline class.

SAR_Logic cluster_scaffold Core Scaffold Isomerism cluster_substituents Substituent Effects cluster_activity Biological Activity Isomer A\n(e.g., [3,4-b]) Isomer A (e.g., [3,4-b]) Anticancer Anticancer Isomer A\n(e.g., [3,4-b])->Anticancer Isomer B\n(e.g., [4,3-c]) Isomer B (e.g., [4,3-c]) Anti-inflammatory Anti-inflammatory Isomer B\n(e.g., [4,3-c])->Anti-inflammatory Isomer C\n(e.g., [1,5-a]) Isomer C (e.g., [1,5-a]) Isomer C\n(e.g., [1,5-a])->Anticancer Lipophilic groups Lipophilic groups Lipophilic groups->Anticancer Electron-donating groups Electron-donating groups Electron-withdrawing groups Electron-withdrawing groups Antimicrobial Antimicrobial Electron-withdrawing groups->Antimicrobial Hydrogen bond donors/acceptors Hydrogen bond donors/acceptors Hydrogen bond donors/acceptors->Anti-inflammatory

Caption: Logical relationships between isomer structure and biological activity.

  • Ring Fusion: The fusion pattern is a primary determinant of the activity profile. For instance, the pyrazolo[4,3-c]quinoline scaffold appears to be particularly suited for anti-inflammatory activity by targeting iNOS and COX-2. [11]* Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline moiety can significantly modulate potency. Electron-withdrawing groups can enhance antimicrobial activity, while bulky lipophilic groups may favor anticancer properties by improving membrane permeability or hydrophobic interactions with the target protein.

  • Substituents on the Pyrazole Ring: Substitution on the pyrazole nitrogen can influence selectivity and potency. For example, in some series, N-phenyl substitution is crucial for activity.

Conclusion and Future Perspectives

The pyrazoloquinoline framework is a versatile scaffold for the development of new therapeutic agents. Isomerism plays a critical role in defining the biological activity profile of these compounds. While significant progress has been made in exploring the anticancer, anti-inflammatory, and antimicrobial potential of various pyrazoloquinoline isomers, a systematic and comparative evaluation of all possible isomers is still lacking. Future research should focus on the parallel synthesis and screening of diverse isomer libraries to build a more comprehensive understanding of their structure-activity relationships. Such studies, coupled with computational modeling and target identification, will undoubtedly accelerate the development of novel and potent pyrazoloquinoline-based drugs.

References

  • Gaurav, A., Gautam, V., & Singh, R. (2010). An overview on synthetic methodologies and biological activities of pyrazoloquinolines. Mini Reviews in Medicinal Chemistry, 10(13), 1194-1210.
  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
  • National Institutes of Health. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR)
  • (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 127-131.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • National Institutes of Health. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed.
  • BioWorld. (2023).
  • (2025). synthesis and antimicrobial activity of some new pyrazolo quinazoline derivatives.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Identification of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as a new class of orally and selective Polo-like kinase 1 inhibitors.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties.
  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • IJCRT.org. (2022).
  • National Institutes of Health. (2020). Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a detailed, safety-centric framework for the disposal of 4-Hydrazinoquinoline hydrochloride. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the preservation of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-Hydrazinoquinoline hydrochloride is paramount. This compound is a hydrazine and quinoline derivative, and it should be handled with the assumption that it carries the hazardous properties of both parent structures.

Hazard Profile:

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Ingestion, skin contact, or inhalation may lead to significant health issues.
Skin Corrosion/Irritation Causes skin irritation.Direct contact can result in redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.Contact with eyes may cause pain, watering, and redness.
Carcinogenicity May cause cancer (based on quinoline and hydrazine data).[1]Long-term or repeated exposure may elevate cancer risk.
Mutagenicity Suspected of causing genetic defects (based on quinoline data).[2]May lead to heritable genetic damage.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (based on quinoline data).[1][2]Release into the environment can cause harm to aquatic ecosystems.

Immediate Personal Protective Equipment (PPE) Mandate:

Always wear the following PPE when handling 4-Hydrazinoquinoline hydrochloride waste:

  • Gloves: Chemical-resistant nitrile gloves are mandatory. Inspect for any signs of degradation before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols.[1]

Disposal Workflow: A Decision-Making Framework

The appropriate disposal route for 4-Hydrazinoquinoline hydrochloride depends on the quantity of waste and the capabilities of your institution. The following diagram illustrates the decision-making process.

DisposalWorkflow start Start: 4-Hydrazinoquinoline Hydrochloride Waste waste_characterization Characterize Waste: - Solid or Liquid? - Quantity? start->waste_characterization small_scale Small Scale (<5g or <50mL) Laboratory Procedure waste_characterization->small_scale Small large_scale Large Scale (>5g or >50mL) or Bulk waste_characterization->large_scale Large ehs_contact Contact Environmental Health & Safety (EHS) Office small_scale->ehs_contact No neutralization_protocol Chemical Neutralization Protocol (see Section 4) small_scale->neutralization_protocol Yes large_scale->ehs_contact incineration High-Temperature Incineration by Licensed Contractor ehs_contact->incineration end End: Compliant Disposal incineration->end neutralized_waste Collect Neutralized Waste for EHS Pickup neutralization_protocol->neutralized_waste neutralized_waste->ehs_contact

Caption: Disposal workflow for 4-Hydrazinoquinoline hydrochloride.

Standard Operating Procedure: Segregation and Collection

Under no circumstances should 4-Hydrazinoquinoline hydrochloride or its waste be disposed of down the drain or in regular trash.[2]

Step-by-Step Collection Procedure:

  • Waste Identification and Segregation: 4-Hydrazinoquinoline hydrochloride waste must be segregated from other waste streams. It is incompatible with strong oxidizing agents.[2] Do not mix with such materials.

  • Waste Containerization:

    • Solid Waste: Collect unused 4-Hydrazinoquinoline hydrochloride and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing 4-Hydrazinoquinoline hydrochloride should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. A glass bottle with a secure screw cap is recommended.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Hydrazinoquinoline hydrochloride". Also, indicate the approximate quantity of the waste.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Laboratory-Scale Chemical Neutralization Protocol

For small quantities of 4-Hydrazinoquinoline hydrochloride waste, chemical neutralization can be a viable option before collection by your institution's Environmental Health and Safety (EHS) office. This procedure is based on the known reactivity of the hydrazine functional group with hypochlorite solutions.[3][4]

Causality: The hydrazine moiety is susceptible to oxidation. Sodium hypochlorite (bleach) can oxidize the hydrazine group to nitrogen gas, rendering the molecule less hazardous. However, this reaction can be exothermic and may produce byproducts if not performed under controlled, dilute conditions.[5]

Materials:

  • Sodium hypochlorite solution (5-6% household bleach)

  • Water

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • pH paper or meter

Step-by-Step Neutralization Procedure:

  • Dilution: In a well-ventilated chemical fume hood, dilute the 4-Hydrazinoquinoline hydrochloride waste with a large volume of water. The final concentration of the hazardous waste should not exceed 1%.

  • Cooling: Place the beaker/flask containing the diluted waste in an ice bath to manage any potential exothermic reaction.

  • Cautious Addition of Oxidant: Slowly and with continuous stirring, add the sodium hypochlorite solution dropwise to the diluted waste. A vigorous bubbling may be observed as nitrogen gas is evolved.[3]

  • Monitor pH: Maintain the pH of the solution between 5 and 8 during the addition of the hypochlorite.[5]

  • Ensure Complete Reaction: Continue adding the hypochlorite solution until the bubbling subsides. To ensure complete destruction of the hydrazine, add a slight excess of the hypochlorite solution.[3]

  • Final Waste Collection: Once the reaction is complete, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your EHS office.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as outlined in Section 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[6]

  • Collection: Carefully collect the absorbent material or spilled solid and place it in the designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

Final Disposal via Professional Services

For large quantities of 4-Hydrazinoquinoline hydrochloride waste or if your facility is not equipped for chemical neutralization, disposal must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[2][7] The primary method of disposal for such compounds is high-temperature incineration in a permitted hazardous waste incinerator, which ensures complete destruction of the chemical.[7]

By adhering to these detailed procedures, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Methods and systems for neutralization of hydrazine - Google Patents. (2017, April 27).
  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale - MDPI. (2019, March 24). Retrieved from [Link]

  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills - DTIC. (n.d.). Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. (2014, December 16). Retrieved from [Link]

  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. (n.d.). Retrieved from [Link]

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Navigating the Handling of 4-Hydrazinoquinoline Hydrochloride: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Research, Scientific, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 4-Hydrazinoquinoline hydrochloride (CAS RN: 68500-41-4). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of laboratory safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

4-Hydrazinoquinoline hydrochloride is a heterocyclic compound containing a quinoline ring system and a hydrazine functional group. The primary toxicological concern stems from the hydrazine moiety. Hydrazine and its derivatives are known for their potential to cause severe skin and eye irritation, and they may be toxic if inhaled, swallowed, or absorbed through the skin.[1][2] Chronic exposure to some hydrazine compounds has been linked to carcinogenic effects in animal studies.[1] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental protocol.

The hydrochloride salt form may influence the compound's physical properties, but the inherent reactivity and toxicity of the hydrazine group remain the primary drivers of the required safety protocols.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 4-Hydrazinoquinoline hydrochloride in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Tightly fitting safety goggles and a face shieldNitrile or Neoprene gloves (double gloving recommended)Flame-resistant lab coatNot generally required if handled exclusively within a certified chemical fume hood
Syntheses and reactions (in a fume hood) Tightly fitting safety goggles and a face shieldButyl rubber or Viton™ gloves for extended contactFlame-resistant lab coat and a chemical-resistant apronRecommended to have a supplied-air respirator or a full-face respirator with appropriate cartridges readily available for emergency situations.[3][4]
Handling outside of a fume hood (not recommended) Tightly fitting safety goggles and a face shieldButyl rubber or Viton™ glovesChemical-resistant suitA full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK-P3) is mandatory.[3][4][5]
Cleaning spills Tightly fitting safety goggles and a face shieldButyl rubber or Viton™ glovesChemical-resistant suit or coverallsA full-face respirator with a combination cartridge for organic vapors and particulates is required.[5]
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. The corrosive nature of hydrazine compounds necessitates the use of tightly fitting chemical splash goggles to protect against splashes and vapors. A face shield should always be worn in conjunction with goggles when there is a significant risk of splashing.[6]

  • Hand Protection: The choice of glove material is critical. While nitrile and neoprene gloves offer good initial protection for incidental contact, for prolonged handling or in situations with a high risk of splash, more robust materials are necessary.[6][7] Butyl rubber and Viton™ have demonstrated excellent resistance to hydrazine.[7] It is imperative to consult the glove manufacturer's specific chemical resistance data.[8][9] Double gloving is a prudent practice to mitigate the risk of exposure from a single glove failure.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For larger scale operations or when there is a significant splash risk, a chemical-resistant apron or suit is necessary. All protective clothing should be removed immediately if it becomes contaminated.[2]

  • Respiratory Protection: All work with 4-Hydrazinoquinoline hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] In the event of a ventilation failure or a significant spill, respiratory protection is essential. A full-face respirator provides both respiratory and eye protection. The choice of cartridge should be based on a risk assessment, but a combination cartridge effective against organic vapors and particulates is a sound choice for this compound.[3][4] A comprehensive respiratory protection program, including fit testing, is a regulatory requirement when respirators are used.[10][11]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

The following workflow is designed to guide you through the safe handling of 4-Hydrazinoquinoline hydrochloride, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_weigh Weigh Compound in Fume Hood prep_hood->prep_weigh prep_sol Prepare Solution in Fume Hood prep_weigh->prep_sol handle_exp Perform Experiment in Fume Hood prep_sol->handle_exp handle_monitor Monitor for Spills or Exposure handle_exp->handle_monitor cleanup_decon Decontaminate Glassware and Surfaces handle_monitor->cleanup_decon End of Experiment cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disposal_waste Segregate and Label Hazardous Waste cleanup_ppe->disposal_waste disposal_request Request Waste Pickup disposal_waste->disposal_request

Caption: A workflow for the safe handling of 4-Hydrazinoquinoline hydrochloride.

Emergency Procedures: Immediate Actions are Critical

In the event of an exposure or spill, swift and correct action is paramount.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5] An emergency eyewash station must be readily accessible.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.[1][5] A safety shower must be readily accessible.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spills: Evacuate the immediate area. Do not attempt to clean up a significant spill without appropriate training and PPE, including respiratory protection.[1][6] For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste.[1] Do not use combustible materials for absorption.

Disposal Plan: Responsible Management of Hazardous Waste

All waste containing 4-Hydrazinoquinoline hydrochloride is considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination of Glassware: Glassware should be decontaminated before being removed from the fume hood. A common method for neutralizing hydrazine compounds is through treatment with an oxidizing agent such as a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[12] The reaction should be performed in a fume hood with appropriate PPE. The neutralized solution should also be disposed of as hazardous waste.

  • Empty Containers: The original container, even if empty, should be treated as hazardous waste and disposed of accordingly.[6]

By adhering to these guidelines, you can mitigate the risks associated with handling 4-Hydrazinoquinoline hydrochloride and ensure a safe and productive research environment.

References

  • Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to H-70 Hydrazine. - DTIC. (n.d.). Retrieved from [Link].

  • Hydrazine - Environmental Health & Safety, UC Santa Barbara. (n.d.). Retrieved from [Link].

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.). Retrieved from [Link].

  • Hydrazine - Risk Management and Safety, University of Notre Dame. (n.d.). Retrieved from [Link].

  • Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.). Retrieved from [Link].

  • Gloves Chemical Resistance Chart | Gloves By Web. (n.d.). Retrieved from [Link].

  • Hydrazine - Incident management - GOV.UK. (n.d.). Retrieved from [Link].

  • Hydrazine (HSG 56, 1991) - INCHEM. (n.d.). Retrieved from [Link].

  • Chemical Resistant Gloves Guide - University of Oxford. (n.d.). Retrieved from [Link].

  • Filter Selection Guide - Dräger Global. (n.d.). Retrieved from [Link].

  • 3M Respirator Selection Guide. (n.d.). Retrieved from [Link].

  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. (n.d.). Retrieved from [Link].

  • 2010 Respirator Selection Guide - 3M. (n.d.). Retrieved from [Link].

  • Guide for Selection and Use of Respiratory Filtering Devices - Dräger. (n.d.). Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.